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Core Science & Biosynthesis

Foundational

3-Bromo-2-fluoropyridine-4-carboxylic Acid: A Comprehensive Technical Guide to Reactivity, Physicochemical Properties, and Synthetic Applications

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic deployment of polyfunctionalized heterocyclic scaffolds is paramount for the rapid generation of structural diversity[1]. 3-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic deployment of polyfunctionalized heterocyclic scaffolds is paramount for the rapid generation of structural diversity[1]. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) represents a highly privileged, trifunctionalized building block[2]. Featuring three distinct, orthogonally reactive handles—a highly electrophilic fluorinated C2 position, a cross-coupling-ready brominated C3 position, and a derivatizable C4-carboxylic acid—this compound enables the precise, vector-controlled growth of molecular fragments essential for Fragment-Based Drug Discovery (FBDD)[3].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this scaffold in advanced organic synthesis.

Physicochemical & Electronic Properties

The introduction of highly electronegative halogens (fluorine and bromine) onto the pyridine core drastically alters its electronic landscape. Density Functional Theory (DFT) studies on halogenated pyridines indicate that the strong electron-withdrawing effects of fluorine and bromine increase the electron deficiency of the pyridine ring[4]. This lowers the energies of the frontier molecular orbitals, resulting in a widened HOMO-LUMO gap that enhances the molecule's stability against oxidative degradation while simultaneously activating the ring for nucleophilic attack[4].

Table 1: Key Physicochemical Data
PropertyValueRationale / Implication
CAS Number 1214360-60-7[2]Unique identifier for the specific regioisomer.
Chemical Formula C6H3BrFNO2[5]Trifunctionalized core.
Molecular Weight 220.00 g/mol [6]Low molecular weight ideal for FBDD libraries.
pKa (Predicted) ~2.5 – 2.8The reference compound 2-fluoroisonicotinic acid exhibits a pKa of 3.03[7]. The inductive electron-withdrawing effect of the adjacent C3-bromine further increases the acidity of the C4-carboxylic acid.
LogP (Estimated) 1.8 – 2.2The lipophilicity is balanced by the polar carboxylic acid and the lipophilic halogens, ensuring favorable aqueous solubility for biological assays[8].

Mechanistic Reactivity Profile

The synthetic utility of 3-bromo-2-fluoropyridine-4-carboxylic acid lies in its orthogonal reactivity. Each functional group can be addressed sequentially without interfering with the others, provided the correct reaction conditions are employed.

Reactivity Core 3-Bromo-2-fluoropyridine- 4-carboxylic acid C2 C2 Position (F) Nucleophilic Aromatic Substitution (SNAr) Activated by ortho-N and para-COOH Core->C2 C3 C3 Position (Br) Palladium-Catalyzed Cross-Coupling Requires bulky ligands due to sterics Core->C3 C4 C4 Position (COOH) Amide Formation / Esterification Orthogonal derivatization handle Core->C4

Fig 1. Orthogonal reactivity map of the trifunctionalized pyridine scaffold.

Causality of Reactivity:
  • C2-Fluorine (SNAr): The C2 position is exceptionally electrophilic[9]. The highly electronegative fluorine atom creates a strong carbon-halogen dipole. During nucleophilic attack, the adjacent pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate[10]. The para-positioned carboxylic acid provides additional resonance stabilization, making C2 highly susceptible to displacement by amines, thiols, and alkoxides[8].

  • C3-Bromine (Cross-Coupling): Bromine serves as an excellent handle for transition-metal-catalyzed oxidative addition[3]. However, the C3 position is sterically encumbered by the adjacent C2-fluorine and C4-carboxylic acid. Successful cross-coupling requires sterically demanding, electron-rich phosphine ligands to force the palladium center into a geometry that accelerates reductive elimination.

  • C4-Carboxylic Acid: Serves as a standard handle for amidation or esterification[5]. It is often protected as a methyl ester early in synthetic sequences to prevent catalyst poisoning during palladium-catalyzed steps.

Experimental Methodologies & Self-Validating Protocols

To harness the full potential of this scaffold, researchers typically employ a sequential functionalization strategy. The workflow below outlines a standard approach: protection, SNAr, cross-coupling, and deprotection.

Workflow Start Starting Material: 3-Bromo-2-fluoropyridine-4-carboxylic acid Step1 Step 1: Esterification (Protection) MeOH, H2SO4, Reflux Validates via TLC (Loss of baseline spot) Start->Step1 Step2 Step 2: SNAr at C2 Amine, DIPEA, DMSO, 80°C Validates via LC-MS (Mass + Amine - F) Step1->Step2 Step3 Step 3: Suzuki Coupling at C3 Arylboronic acid, Pd(dppf)Cl2, K2CO3, 90°C Validates via LC-MS (Mass + Aryl - Br) Step2->Step3 Step4 Step 4: Saponification (Deprotection) LiOH, THF/H2O, RT Validates via pH shift & precipitation Step3->Step4 Final Final Product: 2-Amino-3-arylpyridine-4-carboxylic acid derivative Step4->Final

Fig 2. Sequential functionalization workflow demonstrating orthogonal synthesis.

Protocol A: Regioselective SNAr at C2 with Secondary Amines

This protocol displaces the C2-fluorine with a secondary amine (e.g., morpholine or a difluoropyrrolidine derivative)[8].

  • Reagents: Methyl 3-bromo-2-fluoroisonicotinate (1.0 eq), Secondary Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DMSO (0.2 M).

  • Mechanistic Rationale: DMSO is chosen as a polar aprotic solvent because it heavily solvates the counter-cations but leaves the nucleophilic amine "naked" and highly reactive. DIPEA acts as a non-nucleophilic base; its steric bulk prevents it from competing with the secondary amine for the electrophilic C2 carbon, while efficiently scavenging the HF byproduct to prevent protonation of the nucleophile[9].

  • Procedure:

    • Dissolve the pyridine substrate in anhydrous DMSO under a nitrogen atmosphere.

    • Add DIPEA, followed by the secondary amine.

    • Heat the reaction mixture to 80°C for 4–6 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The starting material will exhibit a distinct bromine isotope pattern (1:1 ratio for M / M+2). Successful conversion is validated by the disappearance of the starting mass and the emergence of the product mass

    
    , retaining the isotopic bromine signature.
    
Protocol B: Sterically Hindered Suzuki-Miyaura Coupling at C3

Following SNAr, the C3-bromine is functionalized via palladium-catalyzed cross-coupling[3].

  • Reagents: C2-amino-3-bromopyridine intermediate (1.0 eq), Arylboronic Acid (1.5 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq), 1,4-Dioxane/
    
    
    (4:1 v/v, 0.1 M).
  • Mechanistic Rationale: The C3 position is highly sterically hindered.

    
     is selected because the bidentate dppf ligand possesses a large bite angle (approx. 99°). This wide angle forces the palladium center into a distorted geometry that significantly lowers the activation energy required for the rate-limiting reductive elimination step, effectively overcoming the steric bulk of the adjacent C2-amine and C4-ester[3]. The biphasic Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base.
    
  • Procedure:

    • Combine the pyridine intermediate, arylboronic acid, and

      
       in the Dioxane/
      
      
      
      mixture.
    • Sparge the solution with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst).

    • Add

      
       and heat to 90°C for 12 hours.
      
  • Self-Validation System: LC-MS monitoring will show the complete loss of the characteristic 1:1 bromine isotope pattern. The product peak will correspond to

    
    .
    

Applications in Drug Discovery and Agrochemicals

The 3-bromo-2-fluoropyridine-4-carboxylic acid scaffold is heavily utilized in the pharmaceutical industry to synthesize targeted drug candidates, particularly kinase inhibitors and GPCR ligands[1]. The ability to independently functionalize the C2, C3, and C4 positions allows medicinal chemists to systematically probe structure-activity relationships (SAR)[8]. For instance, introducing a difluoropyrrolidine at C2 can enhance metabolic stability against oxidative degradation, while varying the aryl group at C3 allows for precise tuning of lipophilicity and target binding affinity[8]. Furthermore, the scaffold is a critical intermediate in the synthesis of advanced crop protection agents, where halogenated pyridines are known to enhance the environmental stability and efficacy of herbicides[1].

References

  • ChemicalBook, "4-Pyridinecarboxylic acid, 3-bromo-2-fluoro- | 1214360-60-7", ChemicalBook.
  • ChemicalBook, "1214360-60-7 | CAS数据库", ChemicalBook.
  • Chem-Impex, "3-Bromo-2-fluoropyridine", Chem-Impex.
  • Discover Chemistry, "Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach", D-NB.info.
  • White Rose University Consortium, "Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery", White Rose eTheses Online.
  • BLD Pharm, "1214325-32-2 | Methyl 3-bromo-2-fluoroisonicotinate", BLD Pharm.
  • BLD Pharm, "29241-63-2 | 5-Bromo-6-fluoronicotinic acid", BLD Pharm.
  • Xinchem, "2-Fluoroisonicotinic acid (CAS # 402-65-3) አምራች እና አቅራቢ", Xinchem.
  • Google Patents, "CA3214900A1 - Carboxamide pyrolopyrazine and pyridine compounds useful as inhibitors of myt1", Google Patents.
  • Benchchem, "2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine", Benchchem.
  • Google Patents, "WO2021195781A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds", Google Patents.

Sources

Exploratory

Synthesis and Mechanistic Profiling of 3-Bromo-2-fluoropyridine-4-carboxylic Acid

Executive Summary The functionalization of polyhalogenated pyridines is a cornerstone of modern pharmaceutical development. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7)[1] is a highly sought-after build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of polyhalogenated pyridines is a cornerstone of modern pharmaceutical development. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7)[1] is a highly sought-after building block, frequently utilized in the synthesis of complex therapeutics, including GLP-1 receptor agonists[2] and PDE10 inhibitors.

Synthesizing this specific substitution pattern requires overcoming significant regiochemical challenges. The most effective strategy employs Directed Ortho Metalation (DoM) . By leveraging the synergistic directing effects of the fluorine and bromine atoms, chemists can selectively deprotonate the C4 position. However, this pathway is fraught with thermodynamic pitfalls—most notably the "Halogen Dance" (HD) rearrangement[3]. This guide provides an in-depth, self-validating protocol for the kinetic synthesis of 3-bromo-2-fluoropyridine-4-carboxylic acid, detailing the causality behind every experimental parameter.

Mechanistic Rationale: Kinetic Control vs. Thermodynamic Rearrangement

The Regioselectivity of Deprotonation (Why C4?)

In 3-bromo-2-fluoropyridine, there are two available protons: C4 and C6. The regioselectivity of lithiation is dictated by a combination of inductive effects and steric hindrance:

  • Inductive Acidification: The fluorine atom at C2 is a powerful electron-withdrawing group (EWG) that strongly acidifies the adjacent C3 position. Because C3 is already occupied by a bromine atom, the inductive effect propagates to C4. The bromine atom itself also exerts a strong ortho-directing effect.

  • Steric Exclusion: The C6 proton is adjacent to the pyridine nitrogen. While the nitrogen lone pair can coordinate with lithium, the bulky nature of Lithium Diisopropylamide (LDA) makes the sterically unhindered C4 position kinetically favored.

The Halogen Dance (HD) Threat

A critical failure point in bromopyridine metalation is the base-catalyzed Halogen Dance rearrangement[4]. If the 4-lithio intermediate is exposed to temperatures above -60 °C, or if sub-stoichiometric amounts of base are present, the bromine atom will migrate to a more thermodynamically stable position (often resulting in polyhalogenated byproducts or isomeric shifts)[3].

Causality of Experimental Choices:

  • Excess Base (1.1 - 1.2 eq): Prevents the presence of unreacted starting material, which can act as a proton source and trigger the intermolecular HD cascade[3].

  • Cryogenic Control (-78 °C): Traps the reaction under strict kinetic control, preventing the activation energy required for halogen migration from being reached.

  • Rapid Electrophilic Quench: Solid CO₂ (dry ice) is used in massive excess to instantly trap the transient 4-lithio species before any thermodynamic equilibration can occur.

MechanisticPathway SM 3-Bromo-2-fluoropyridine (Starting Material) LDA LDA, THF, -78°C (Kinetic Deprotonation) SM->LDA Lithio 3-Bromo-2-fluoro-4-lithiopyridine (Reactive Intermediate) LDA->Lithio Fast, -78°C CO2 CO2 (Dry Ice) Electrophilic Trapping Lithio->CO2 Excess Base, Strict T < -78°C HD Halogen Dance (Thermodynamic Byproducts) Lithio->HD T > -60°C or Sub-stoichiometric Base Product 3-Bromo-2-fluoropyridine- 4-carboxylic acid (Target Product) CO2->Product Acid Workup

Figure 1: Mechanistic pathway of Directed Ortho Metalation (DoM) vs. Halogen Dance (HD).

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometry and physical parameters must be strictly adhered to. Table 1 summarizes the optimized reaction metrics.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Bromo-2-fluoropyridine 176.001.0010.0 g (56.8 mmol)Starting Material
LDA (2.0 M in THF/heptane) 107.121.2034.1 mL (68.2 mmol)Non-nucleophilic Base
THF (Anhydrous) 72.11-100 mLSolvent
CO₂ (Solid / Dry Ice) 44.01Excess~50 gElectrophile
HCl (1.0 M aqueous) 36.46-As neededAcidifying Agent

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. In-process checks (IPCs) are embedded to ensure the integrity of the intermediate before proceeding to the next step.

Workflow Step1 Step 1: System Preparation Dry THF, Argon Atmosphere, -78°C Step2 Step 2: Base Addition Dropwise addition of LDA (1.2 eq) Step1->Step2 Step3 Step 3: Metalation Stir at -78°C for 1.5 hours Step2->Step3 Step4 Step 4: Electrophilic Quench Rapid addition of excess solid CO2 Step3->Step4 Step5 Step 5: Workup & Isolation Quench with NH4Cl, Acidify to pH 2-3 with HCl Step4->Step5 Step6 Step 6: Purification Extraction (EtOAc) & Recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of the target carboxylic acid.

Step 1: System Preparation
  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet.

  • Charge the flask with 10.0 g (56.8 mmol) of 3-bromo-2-fluoropyridine and 100 mL of anhydrous THF.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C .

  • Self-Validation Check: Ensure the internal temperature probe reads ≤ -75 °C before proceeding. Higher temperatures will initiate the Halogen Dance[3].

Step 2: Kinetic Lithiation
  • Using a syringe pump, add 34.1 mL of a 2.0 M LDA solution (68.2 mmol) dropwise over 30 minutes.

  • Maintain the internal temperature strictly below -70 °C during the addition. The solution will typically transition to a deep yellow/orange hue, indicating the formation of the 4-lithio species.

  • Stir the reaction mixture at -78 °C for 1.5 hours.

Step 3: Electrophilic Trapping
  • Prepare a separate flask containing ~50 g of crushed, freshly sublimed solid CO₂ (dry ice) under an argon blanket.

  • Rapid Quench: Using a wide-bore cannula, rapidly transfer the -78 °C lithiated reaction mixture directly onto the solid CO₂.

  • Causality: Transferring the anion onto the electrophile (rather than bubbling CO₂ gas into the anion) ensures an instantaneous and massive excess of the electrophile, completely suppressing any thermodynamic equilibration or dimerization.

  • Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimates.

Step 4: Workup and Isolation
  • Quench the remaining reactive species by adding 50 mL of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the basic aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted starting material and neutral organic byproducts. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1.0 M HCl.

  • Self-Validation Check: The target 3-bromo-2-fluoropyridine-4-carboxylic acid will precipitate as a white/off-white solid upon reaching the isoelectric point. Verify the pH with indicator paper.

  • Extract the acidic aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Analytical Validation
  • ¹H NMR (DMSO-d6): Confirm the disappearance of the C4 proton. The spectrum should display two distinct doublets (or a doublet of doublets depending on F-coupling) corresponding to the C5 and C6 protons, confirming regioselective functionalization.

  • LC-MS: Confirm the exact mass [M-H]⁻ corresponding to C₆H₃BrFNO₂ (Exact Mass: ~218.93).

References

  • GLP-1 RECEPTOR AGONISTS AND USES THEREOF (EP 3806855 B1)
  • Halogen dance reactions—A review Chemical Society Reviews (2007, 36, 1046-1057) URL:[Link]

  • Halogen dance rearrangement Wikipedia URL:[Link]

Sources

Foundational

3-Bromo-2-fluoropyridine-4-carboxylic acid IUPAC name and structure

An In-Depth Technical Guide to 3-Bromo-2-fluoropyridine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery Executive Summary: 3-Bromo-2-fluoropyridine-4-carboxylic acid is a strategically import...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-2-fluoropyridine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: 3-Bromo-2-fluoropyridine-4-carboxylic acid is a strategically important heterocyclic building block in modern medicinal chemistry. Its unique trifunctional arrangement—a pyridine core, a bromine atom amenable to cross-coupling, a fluorine atom for modulating electronic and metabolic properties, and a carboxylic acid for amide bond formation or salt formation—makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, a detailed synthetic protocol with mechanistic considerations, its expected spectroscopic signature, critical applications in drug discovery, and essential safety and handling information for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

IUPAC Name, Synonyms, and Identifiers

The formal IUPAC name for this compound is 3-Bromo-2-fluoropyridine-4-carboxylic acid . It is also commonly referred to by its synonym, 3-Bromo-2-fluoroisonicotinic acid .

Table 1: Chemical Identifiers

Identifier Value
CAS Number 1211530-89-0[1][2][3]
Molecular Formula C₆H₃BrFNO₂[3]
Molecular Weight 220.00 g/mol [3]

| MDL Number | MFCD13185796[3][4] |

Chemical Structure

The structure consists of a pyridine ring substituted at position 3 with a bromine atom, at position 2 with a fluorine atom, and at position 4 with a carboxylic acid group.

Caption: Structure of 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Physicochemical Properties

This compound is typically supplied as an off-white to white solid and requires careful handling due to its irritant properties.[5][6]

Table 2: Physicochemical Data

Property Value Source
Physical State Solid, off-white powder [5]
Purity Typically ≥95-98% [1][4]

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. |[6][7] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical pathway involves the selective functionalization of a pre-existing pyridine ring. One effective strategy begins with 2-fluoropyridine-4-carboxylic acid, leveraging the directing effects of the existing substituents to install the bromine atom at the C3 position.

G start 2-Fluoropyridine-4-carboxylic acid (Starting Material) step1 Protection of Carboxylic Acid (e.g., Esterification) start->step1 intermediate1 Methyl 2-fluoropyridine-4-carboxylate step1->intermediate1 step2 Directed Ortho-Metalation (LDA) followed by Bromination (e.g., CBr4) intermediate1->step2 intermediate2 Methyl 3-bromo-2-fluoropyridine-4-carboxylate step2->intermediate2 step3 Hydrolysis (e.g., LiOH, H₂O/THF) intermediate2->step3 product 3-Bromo-2-fluoropyridine-4-carboxylic acid (Final Product) step3->product

Caption: Proposed synthetic workflow for 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Experimental Protocol

Step 1: Esterification (Protection)

  • Suspend 2-fluoropyridine-4-carboxylic acid (1.0 eq) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Remove the solvent under reduced pressure. The resulting crude methyl ester is typically used in the next step without further purification.

Causality: The carboxylic acid is protected as a methyl ester to prevent interference with the strongly basic and nucleophilic reagents used in the subsequent metalation step. Thionyl chloride is an effective reagent for this transformation.

Step 2: Directed Ortho-Metalation and Bromination

  • Dissolve the methyl 2-fluoropyridine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF, maintaining the temperature at -78 °C.

  • Stir the mixture for 1-2 hours at this temperature.

  • Add a solution of carbon tetrabromide (CBr₄) (1.2 eq) in anhydrous THF dropwise.

  • After stirring for an additional 2 hours at -78 °C, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude brominated ester. Purify by flash column chromatography.

Causality: LDA is a strong, non-nucleophilic base ideal for deprotonation (metalation). The fluorine atom at C2 is a powerful ortho-directing group, making the C3 proton the most acidic on the ring. This ensures regioselective deprotonation at the desired position. CBr₄ serves as an electrophilic bromine source to trap the resulting lithiated intermediate.

Step 3: Saponification (Deprotection)

  • Dissolve the purified methyl 3-bromo-2-fluoropyridine-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-bromo-2-fluoropyridine-4-carboxylic acid.

Causality: LiOH provides a straightforward and high-yielding method for saponifying the methyl ester back to the carboxylic acid under mild conditions, minimizing potential side reactions.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure of the final compound. The predicted data below are based on the known effects of the constituent functional groups.[8][9]

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency
¹H NMR Carboxylic Acid (OH ) δ 10–13 ppm (broad singlet)[9]
Pyridine Ring (H -5) δ ~8.3-8.5 ppm (doublet)
Pyridine Ring (H -6) δ ~7.9-8.1 ppm (doublet)
¹³C NMR C =O (Carboxylic Acid) δ ~165 ppm
C -F δ ~155-160 ppm (large ¹JCF coupling)
C -Br δ ~110-115 ppm
Other Pyridine C δ ~120-150 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid) 2500–3300 cm⁻¹ (very broad)[9]
C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹ (strong)[9]
C-F Stretch ~1200-1300 cm⁻¹

| Mass Spec (ESI-) | [M-H]⁻ | m/z ~218, 220 (approx. 1:1 ratio due to Br isotopes) |

Applications in Medicinal Chemistry and Drug Discovery

The true value of 3-bromo-2-fluoropyridine-4-carboxylic acid lies in its utility as a versatile scaffold. Pyridine carboxylic acid isomers have historically led to a plethora of drugs for various diseases.[10] The specific arrangement of functional groups in this molecule allows for sequential, selective chemical modifications.

Strategic Utility of Functional Groups
  • Bromine (C3): The bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[11] This allows for the facile introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.

  • Fluorine (C2): The introduction of fluorine is a common strategy in medicinal chemistry. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the nearby carboxylic acid and pyridine nitrogen.

  • Carboxylic Acid (C4): This group is an essential pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, form salts to improve solubility and bioavailability, or be readily converted into amides, esters, or other functional groups to interact with biological targets.

Application in Kinase Inhibitor Synthesis

Many modern kinase inhibitors feature a heterocyclic core. This compound is an ideal starting point for such molecules. For instance, the carboxylic acid can be coupled with a desired amine via standard peptide coupling, and the bromine can be subsequently used in a Suzuki coupling to add another aromatic fragment, rapidly assembling a drug-like molecule. Its use as an intermediate in developing kinase inhibitors and other biologically active compounds is a key application.[4]

G cluster_0 Amide Bond Formation cluster_1 Cross-Coupling Reaction start 3-Bromo-2-fluoropyridine-4-carboxylic acid reagent1 Amine (R¹-NH₂) + Coupling Reagents start->reagent1 Carboxylic Acid (C4) Reactivity reagent2 Boronic Acid (R²-B(OH)₂) + Pd Catalyst start->reagent2 Bromine (C3) Reactivity product1 Amide Derivative reagent1->product1 product2 Bi-aryl Derivative reagent2->product2

Caption: Synthetic utility demonstrating orthogonal reactivity of the functional groups.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The information is derived from typical Safety Data Sheets (SDS) for halogenated pyridines.

Hazard Identification
  • Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Signal Word: Warning

Table 4: GHS Hazard Statements

Code Statement
H315 Causes skin irritation[6]
H319 Causes serious eye irritation[6]

| H335 | May cause respiratory irritation[6] |

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5]

    • Respiratory Protection: If dust is generated, wear an approved respirator.[5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

Storage and Stability
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][6]

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

3-Bromo-2-fluoropyridine-4-carboxylic acid is a high-value chemical intermediate whose structure is optimized for synthetic versatility in drug discovery. The orthogonal reactivity of its three key functional groups—the carboxylic acid, the bromine atom, and the fluorine atom—provides chemists with a powerful platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel therapeutics.

References

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.
  • Thermo Fisher Scientific. (2010, November 29).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Chem-Impex. (n.d.). 3-Bromo-4-pyridinecarboxylic acid.
  • PubChem. (n.d.). 3-Bromoisonicotinic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-bromo-3-fluoropyridine-4-carboxylic acid.
  • Bakke, J. M., et al. (n.d.).
  • Furuya, T., et al. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Worldwide Life Sciences. (2026, February 27). 2-Bromo-3-fluoropyridine-4-carboxylic acid - 5g.
  • PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022, June 10). 2-(3-Bromophenyl)
  • Yaqoob, S., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • BenchChem. (2025). Spectroscopic Profile of Furo[3,2-b]pyridine-6-carboxylic Acid: A Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Mastering Organic Synthesis: The Versatility of 3-Bromo-2-Pyridinecarboxylic Acid.
  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Bromo-2-fluoropyridine-4-carboxylic Acid: A Molecular Weight and Structural Perspective

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Focus: Molecular weight analytics, structural causality, and orthogonal reactivity in API synthesis. Introduction In modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Focus: Molecular weight analytics, structural causality, and orthogonal reactivity in API synthesis.

Introduction

In modern drug discovery, the strategic incorporation of halogenated heterocycles is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) represents a highly versatile, polyfunctional building block. While seemingly simple, its specific substitution pattern—a carboxylic acid for amide coupling, a fluorine atom for nucleophilic aromatic substitution (S_N_Ar) or hydrogen bonding, and a bromine atom for transition-metal-catalyzed cross-coupling—provides an orthogonal reactivity profile that is highly prized in medicinal chemistry[1][2].

This technical guide provides an in-depth analysis of its physicochemical properties, focusing on its molecular weight characteristics, and details self-validating protocols for its integration into active pharmaceutical ingredients (APIs), such as kinase inhibitors[3].

Molecular Weight and Physicochemical Analytics

For researchers engaged in high-resolution mass spectrometry (HRMS) and stoichiometric reaction scaling, understanding the exact molecular weight and isotopic distribution of 3-Bromo-2-fluoropyridine-4-carboxylic acid is critical.

The presence of bromine dictates a distinct isotopic signature. Natural bromine exists as an almost 1:1 mixture of


 and 

. Consequently, mass spectrometric analysis of this compound will yield a characteristic "doublet" molecular ion peak (M and M+2) of approximately equal intensity. This signature serves as an internal validation tool during synthetic workflows, allowing chemists to easily track the retention or cleavage of the bromine atom across multi-step syntheses[4].
Table 1: Quantitative Physicochemical Profile
PropertyValueAnalytical Relevance
Molecular Formula

Defines absolute atomic composition for elemental analysis.
Average Molecular Weight 219.997 g/mol Used for bulk stoichiometric calculations and process scaling[4].
Monoisotopic Mass (

)
218.933 DaThe exact mass target for HRMS (ESI-TOF or Orbitrap) validation.
Isotopic Signature M, M+2 (~1:1 ratio)Diagnostic MS pattern confirming the presence of the intact C3-Bromine.
CAS Registry Number 1214360-60-7Unique identifier for procurement and database cross-referencing.

Structural Causality and Orthogonal Reactivity

The true value of 3-Bromo-2-fluoropyridine-4-carboxylic acid lies in the predictable, step-wise functionalization enabled by its electronics.

  • C4-Carboxylic Acid: The strongly electron-withdrawing nature of the pyridine ring, augmented by the C2-fluorine, makes the C4-carbonyl highly electrophilic once activated (e.g., via HATU or EDCI).

  • C3-Bromine: Positioned orthogonally, the C-Br bond is primed for oxidative addition by Palladium(0) species, enabling Suzuki, Sonogashira, or Buchwald-Hartwig couplings[5].

  • C2-Fluorine: The highly electronegative fluorine atom activates the C2 position for S_N_Ar reactions with amines or alkoxides, while also serving as a potent hydrogen-bond acceptor in biological targets[2].

Reactivity Scaffold 3-Bromo-2-fluoropyridine- 4-carboxylic acid C4 C4: Carboxylic Acid (Amide Coupling) Scaffold->C4 HATU/DIPEA C3 C3: Bromine (Pd-Catalyzed Coupling) Scaffold->C3 Suzuki/Sonogashira C2 C2: Fluorine (SNAr / H-Bonding) Scaffold->C2 Nucleophilic Attack

Orthogonal reactivity logic of the 3-Bromo-2-fluoropyridine-4-carboxylic acid scaffold.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where causality is understood, and failure modes are preemptively monitored.

Protocol A: Mild Amide Coupling (Weinreb Amide Formation)

Context: Converting the carboxylic acid to a Weinreb amide allows for subsequent controlled nucleophilic addition to form ketones[1].

  • Preparation: Dissolve 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 eq, 219.99 g/mol ) in anhydrous DMF (0.2 M) under an inert Argon atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 0°C for 15 minutes.

    • Causality: The electron-deficient pyridine ring makes the active ester highly reactive but prone to hydrolysis. HATU is chosen over EDCI for faster kinetics at lower temperatures, preventing premature degradation.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq). Allow the reaction to warm to 25°C over 2 hours.

  • Self-Validation (LC-MS): Sample the reaction at 1 hour. In positive ESI mode, look for the disappearance of the starting material (

    
     218.9) and the appearance of the product mass (
    
    
    
    263.0 / 265.0). The preservation of the 1:1 bromine isotopic doublet confirms the C3-Br bond remains intact.
Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Context: Functionalizing the C3 position with an aryl boronic acid[5].

  • Degassing: In a Schlenk flask, combine the Weinreb amide intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and

    
     (3.0 eq) in a 4:1 mixture of Toluene/Ethanol. Sparge with Argon for 15 minutes.
    
    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II). Thorough degassing is non-negotiable.

  • Catalyst Addition: Add

    
     (0.05 eq). Heat to 90°C.
    
    • Causality: The C3-bromine is sterically hindered by the adjacent C2-fluorine and C4-amide. A bidentate, large bite-angle ligand like dppf is required to force the reductive elimination step and overcome local steric bulk.

  • Self-Validation (TLC/NMR): Monitor via TLC (UV active). Upon completion,

    
     NMR is a powerful validation tool; the fluorine signal will shift significantly upfield due to the change in the local magnetic environment caused by the newly appended C3-aryl ring.
    

Applications in Drug Development: Kinase Inhibition

Derivatives of fluorinated bromopyridines are heavily utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors. For example, similar scaffolds have been patented for the inhibition of Tropomyosin-related kinases (Trks), which are critical targets in pain sensation and tumor cell survival[3].

By utilizing the C4 position to build a hinge-binding motif and the C3 position to project into the hydrophobic selectivity pocket of the kinase, researchers can achieve high nanomolar potency. The C2-fluorine often interacts with the gatekeeper residue or structural water molecules via halogen bonding.

TrkPathway NGF Neurotrophin (NGF) TrkA TrkA Receptor Tyrosine Kinase NGF->TrkA Activates Downstream PI3K / MAPK Pathways (Cell Survival & Pain) TrkA->Downstream Phosphorylation Inhibitor Pyridine-based Inhibitor (Derived from Scaffold) Inhibitor->TrkA ATP-competitive binding Apoptosis Modulated Pain Response & Tumor Suppression Downstream->Apoptosis Therapeutic Effect

Mechanism of action for Trk kinase inhibitors derived from pyridine scaffolds.

Conclusion

3-Bromo-2-fluoropyridine-4-carboxylic acid (MW: 219.997 g/mol ) is far more than a simple reagent; it is a meticulously designed chemical scaffold. By understanding its exact molecular weight parameters for MS tracking, and leveraging the causal relationships between its structural electronics and orthogonal reactivity, drug development professionals can rapidly assemble complex, targeted APIs with high fidelity and predictable yields.

References

  • ChemBuyersGuide: 3-BROMO-2-FLUOROPYRIDINE-4-CARBOXYLIC ACID CAS:1214360-60-7 Source: ChemBuyersGuide.com, Inc. URL:[Link]

  • Substituted nucleoside derivatives useful as anticancer agents (US10428104B2)
  • Pyrrolo[2,3-d] pyrimidine derivatives as inhibitors of tropomyosin-related kinases (NZ615557A)
  • Substituted pyridines (US7087755B1)

Sources

Foundational

Thermodynamic Solubility Profiling of 3-Bromo-2-fluoropyridine-4-carboxylic Acid (CAS: 1214360-60-7)

A Technical Guide for Preclinical Development Executive Summary In early-stage drug discovery and agrochemical development, halogenated pyridine derivatives serve as critical pharmacophores. 3-Bromo-2-fluoropyridine-4-ca...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Development

Executive Summary In early-stage drug discovery and agrochemical development, halogenated pyridine derivatives serve as critical pharmacophores. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) ()[1] is a highly substituted, electron-deficient building block. Understanding its thermodynamic solubility is paramount for optimizing reaction yields during synthesis and predicting its behavior in physiological media. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, driven by its unique physicochemical properties, and outlines a self-validating experimental protocol for empirical determination.

Physicochemical Profiling & Predictive Solubility

The solubility of any active pharmaceutical ingredient (API) or intermediate is dictated by its crystal lattice energy and its solvation energy. For 3-Bromo-2-fluoropyridine-4-carboxylic acid, the presence of two heavy halogens significantly alters its electron distribution and subsequent interaction with solvents.

Table 1: Physicochemical Properties

PropertyValue (Predicted/Empirical)Mechanistic Implication
Molecular Formula C6H3BrFNO2High halogen content increases intrinsic lipophilicity.
Molecular Weight 220.00 g/mol Small molecule; favorable for rapid dissolution.
LogP (Octanol/Water) ~1.8 - 2.2Moderate lipophilicity; prefers organic solvents.
pKa (Carboxylic Acid) ~2.5Highly acidic due to halogen electron withdrawal.
pKa (Pyridine Nitrogen) < 1.0Extremely weak base; rarely protonated in vitro.
Topological Polar Surface Area 50.19 ŲFavorable membrane permeability profile.
Mechanistic Causality of Solubility Behavior

As a Senior Application Scientist, it is critical to look beyond raw data and understand the causality of a molecule's behavior. The solubility of ionizable drugs is intrinsically linked to the pH of the surrounding medium ()[2].

For 3-Bromo-2-fluoropyridine-4-carboxylic acid, the strong electron-withdrawing inductive effects (-I) of the ortho-fluorine and meta-bromine atoms drastically reduce the electron density on the pyridine ring.

  • At low pH (e.g., Gastric pH 1.2): The pyridine nitrogen's basicity is so suppressed (pKa < 1.0) that it resists protonation. The carboxylic acid also remains protonated. The molecule exists entirely in its neutral state, maximizing lipophilicity and minimizing aqueous solvation.

  • At physiological pH (7.4): The halogens increase the acidity of the C4-carboxylic acid, ensuring complete deprotonation. The resulting anionic species exhibits exponentially higher aqueous solubility due to strong ion-dipole interactions with water molecules ()[3].

Ionization N1 Cationic Form (pH < 0.5) N2 Neutral Form (pH 1.0 - 2.0) N1->N2 Deprotonation of Pyridinium N3 Anionic Form (pH > 3.0) N2->N3 Deprotonation of Carboxylic Acid

Figure 1: pH-dependent ionization pathway of 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Table 2: Solubility Profile across Common Solvents (25°C)

Solvent / MediaDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism
Water (pH 1.2) 80.1< 0.1 (Poor)Neutral species dominates; high crystal lattice energy.
Water (pH 7.4) 80.1> 10.0 (High)Anionic species dominates; strong ion-dipole interactions.
DMSO 46.7> 50.0 (Very High)Strong hydrogen bond acceptor; disrupts crystal lattice.
Methanol 32.710.0 - 20.0 (Moderate)Protic solvent; moderate dipole-dipole interactions.
Acetonitrile 37.51.0 - 5.0 (Low)Aprotic; limited hydrogen bonding capacity.
Experimental Workflow: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to the formation of metastable supersaturated solutions. For rigorous preclinical validation, thermodynamic solubility must be determined using the standardized shake-flask methodology (),[4].

To ensure trustworthiness , the protocol below is designed as a self-validating system. It incorporates solid-state analysis post-equilibration to confirm that the undissolved material has not transitioned into a different polymorph or hydrate, which would silently invalidate the measurement.

Step-by-Step Methodology
  • Preparation of Media: Prepare standard buffer solutions at pH 1.2 (0.1 N HCl) and pH 7.4 (Phosphate Buffer), alongside pure organic solvents (DMSO, Methanol).

  • Saturating the System: Add an excess amount of solid 3-Bromo-2-fluoropyridine-4-carboxylic acid (approx. 50 mg) to 1 mL of each test medium in sealed glass vials.

  • Isothermal Equilibration: Place the vials in an isothermal shaker at 25.0 ± 0.1°C. Shake at 300 RPM for 24 to 48 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 15,000 RPM for 15 minutes to separate the undissolved solid from the saturated supernatant.

  • Self-Validation (Solid-State Check): Extract a portion of the solid pellet and analyze via Powder X-Ray Diffraction (PXRD). Causality: If the PXRD pattern differs from the starting API, a phase transformation has occurred, and the measured solubility reflects the new polymorph, not the original compound.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV (λ = ~254 nm) against a pre-established calibration curve.

Workflow A Solid Compound (CAS: 1214360-60-7) B Solvent/Buffer Addition (pH 1.2 - 7.4) A->B C Isothermal Shaking (24h at 25°C) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Sampling & Dilution D->E F HPLC-UV / LC-MS Quantification E->F G Thermodynamic Solubility Determination F->G

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

References
  • OECD. "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam". PMC8472855. Available at:[Link]

  • MDPI Pharmaceutics. "Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery". Available at:[Link]

Sources

Exploratory

Whitepaper: Commercial Availability and Synthetic Utility of 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7)

Executive Summary In the rapidly evolving landscape of drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for navigating complex chemical space. 3-Bromo-2-fluorop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for navigating complex chemical space. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7), also known as 3-bromo-2-fluoroisonicotinic acid, represents a premium poly-electrophilic scaffold[1]. Featuring three distinct, orthogonally reactive sites—a fluorine atom, a bromine atom, and a carboxylic acid moiety—this compound allows chemists to perform sequential, regioselective functionalizations without the need for exhaustive protecting group strategies[2].

This technical guide provides an in-depth analysis of the commercial supply chain, structural logic, and validated synthetic protocols associated with this highly sought-after intermediate.

Structural Logic & Orthogonal Reactivity

The exceptional value of 3-bromo-2-fluoropyridine-4-carboxylic acid lies in its rationally designed substitution pattern. Each functional group serves a specific, independent mechanistic purpose:

  • C2-Fluorine (High Electrophilicity): Positioned ortho to the highly electronegative pyridine nitrogen, the C2-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr). It can be selectively displaced by primary/secondary amines, alkoxides, or thiolates under mild basic conditions.

  • C3-Bromine (Transition-Metal Handle): The bromine atom serves as an ideal handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Because SNAr at C2 is typically faster with hard nucleophiles, the C3-bromine can be preserved for subsequent late-stage diversification[2].

  • C4-Carboxylic Acid (Amidation/Decarboxylation): The isonicotinic acid moiety allows for standard peptide-coupling chemistry (using reagents like HATU or EDC/HOBt) to form amides, or it can be utilized in decarboxylative cross-coupling paradigms.

OrthogonalReactivity Central 3-Bromo-2-fluoropyridine- 4-carboxylic acid (CAS: 1214360-60-7) C2 C2 Position (Fluorine) Nucleophilic Aromatic Substitution (SNAr) with Amines/Alkoxides Central->C2 C3 C3 Position (Bromine) Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald) Central->C3 C4 C4 Position (Carboxylic Acid) Amide Bond Formation & Decarboxylative Coupling Central->C4 Products Advanced Intermediates: Kinase Inhibitors, CNS Drugs, Agrochemicals C2->Products C3->Products C4->Products

Fig 1: Orthogonal reactivity pathways of 3-bromo-2-fluoropyridine-4-carboxylic acid.

Global Commercial Availability & Supply Chain

Historically, multi-halogenated pyridine carboxylic acids required tedious, low-yielding in-house synthesis. Today, a robust global supply chain supports the commercial availability of 3-bromo-2-fluoropyridine-4-carboxylic acid from milligram research scales up to multi-kilogram bulk manufacturing[1].

Leading chemical suppliers such as BLD Pharm, abcr GmbH, and various vendors indexed on ChemicalBook maintain pre-packaged inventories of this compound and its ester derivatives (e.g., Methyl 3-bromo-2-fluoroisonicotinate, CAS: 1214325-32-2)[3].

Quantitative Supply Data
Supplier / AggregatorPurity SpecificationAvailable ScaleGHS Hazard Classification
BLD Pharm ≥95% - 97% (by

H NMR)
1g, 5g, 25g, BulkIrritant (H302, H315, H319, H335)
ChemicalBook Vendors >96% (HPLC/NMR)100mg to KilogramIrritant
abcr GmbH 95%Research ScaleIrritant
Chem-Impex ≥98%Gram ScaleIrritant

Note: Pricing is highly dependent on scale and regional distribution, with typical research-grade pricing ranging from


60 USD per 100 mg for high-purity lots[1].

Synthetic Methodologies: Regioselective Functionalization

For organizations requiring custom scale-up or isotopic labeling, synthesizing 3-bromo-2-fluoropyridine-4-carboxylic acid de novo is achieved via the Directed ortho-Lithiation (DoM) of 3-bromo-2-fluoropyridine (CAS: 36178-05-9)[4].

Causality in Experimental Design

The regioselectivity of this reaction is governed by the synergistic inductive electron-withdrawing effects of the C3-bromine and the pyridine nitrogen, which highly acidify the C4 proton. The use of Lithium Diisopropylamide (LDA) as a kinetically active, non-nucleophilic base at strictly cryogenic temperatures (-78 °C) is mandatory. Warmer temperatures would thermodynamically favor nucleophilic attack (SNAr) on the C2-fluorine or trigger destructive halogen-metal exchange at the C3-bromine.

Step-by-Step Protocol: Synthesis via DoM

Reagents & Equipment:

  • 3-Bromo-2-fluoropyridine (1.0 equiv)[4]

  • Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Carbon Dioxide (

    
    ) gas or highly pure crushed dry ice.
    
  • Flame-dried Schlenk flask under Argon.

Methodology:

  • System Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (to achieve a 0.1 M substrate concentration) and the starting material, 3-bromo-2-fluoropyridine.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Regioselective Lithiation: Add LDA (1.1 equiv) dropwise via a syringe pump over 30 minutes. The slow addition prevents localized exothermic spikes that could lead to benzyne formation or unwanted side reactions. Stir the resulting deep-colored solution at -78 °C for 1.5 hours.

  • Electrophilic Quench: Rapidly bubble anhydrous

    
     gas through the solution (or pour the reaction mixture over a vast excess of freshly crushed, anhydrous dry ice). Stir for an additional 1 hour while allowing the mixture to slowly warm to room temperature.
    
  • Workup & Isolation: Quench the reaction with saturated aqueous

    
    . Acidify the aqueous layer with 1M HCl to pH ~2.5 to fully protonate the newly formed carboxylic acid.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude product from a mixture of ethanol/water or purify via silica gel chromatography to yield pure 3-bromo-2-fluoropyridine-4-carboxylic acid.

Handling, Storage, and Regulatory Compliance

To maintain scientific integrity and ensure laboratory safety, strict adherence to handling protocols is required.

  • Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8 °C to prevent gradual hydrolysis or degradation[3].

  • GHS Classification: The compound is classified as a potent irritant. It carries standard hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

  • PPE Requirements: Handlers must utilize nitrile gloves, tightly fitting safety goggles, and work exclusively within a certified chemical fume hood.

References

  • ChemicalBook. "1214360-60-7 | CAS数据库: 基本信息 供应商 相关产品".
  • BLD Pharm. "1214325-32-2 | Methyl 3-bromo-2-fluoroisonicotinate".
  • Chem-Impex. "3-Bromo-2-fluoropyridine".
  • ChemicalBook. "3-Bromo-2-fluoropyridine | 36178-05-9".

Sources

Foundational

A Technical Guide to the Safe Handling and Hazard Management of 3-Bromo-2-fluoropyridine-4-carboxylic acid

Abstract 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS No. 1211530-89-0) is a halogenated pyridine derivative increasingly utilized as a key building block in the synthesis of complex organic molecules for the pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS No. 1211530-89-0) is a halogenated pyridine derivative increasingly utilized as a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its structural arrangement, featuring a reactive bromine atom for cross-coupling reactions and a carboxylic acid moiety for further functionalization, makes it a versatile intermediate. However, the presence of bromo, fluoro, and carboxylic acid functional groups on a pyridine core necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, synthesized from authoritative safety data for the compound and its close structural analogs. It is intended for researchers, chemists, and drug development professionals who handle this substance in a laboratory or process development setting.

Section 1: Hazard Identification and Classification

Due to the limited availability of specific toxicological data for 3-Bromo-2-fluoropyridine-4-carboxylic acid, a hazard assessment based on structural analogy is essential. Data from closely related compounds, such as 2-Bromo-3-fluoropyridine-4-carboxylic acid, 4-Bromo-2-fluoropyridine-3-carboxylic acid, and other brominated pyridine carboxylic acids, form the basis for the following predicted classification.

Predicted GHS Classification
Hazard ClassCategoryGHS CodeSignal Word & PictogramBasis for Classification
Acute Toxicity, OralCategory 4 (Predicted)H302Warning Based on analog 4-Bromo-2-fluoropyridine-3-carboxylic acid.
Skin Corrosion/IrritationCategory 2H315Warning Confirmed for the title compound and its isomers.
Serious Eye Damage/IrritationCategory 2H319Warning Confirmed for the title compound and its isomers.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)H335Warning Common hazard for fine organic acid powders and listed for isomers.
Summary of Hazards
  • Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

  • Acute Effects:

    • Skin: Causes skin irritation, which may manifest as redness, itching, and discomfort upon contact.

    • Eyes: Causes serious eye irritation. Direct contact can lead to pain, tearing, and inflammation.

    • Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.

    • Ingestion: May be harmful if swallowed.

  • Chronic Effects: No specific data is available. However, repeated skin contact may lead to dermatitis.

  • Special Considerations - Fluorine Moiety: While data is unavailable for this specific molecule, certain ω-fluorocarboxylic acids are known to undergo "lethal synthesis," where they are metabolized into toxic fluoroacetate, a potent inhibitor of the Krebs cycle. This potential metabolic pathway, though unconfirmed, warrants a high degree of caution to prevent any internal exposure.

Hazard Mitigation Workflow

The following diagram outlines the essential decision-making process for mitigating risks associated with handling this compound.

A Identify Compound: 3-Bromo-2-fluoropyridine-4-carboxylic acid B Review Authoritative Data (SDS, Analog Data, Literature) A->B C Assess Key Hazards - Skin/Eye Irritation [7] - Respiratory Irritation [8] - Potential Oral Toxicity [4] - Potential Metabolic Hazard [30] B->C D Select Engineering Controls (Certified Chemical Fume Hood) C->D E Define Required PPE (Goggles, Nitrile Gloves, Lab Coat) C->E F Perform Work Using Safe Handling Protocol D->F E->F G Decontaminate & Segregate Waste F->G

Caption: Hazard assessment and mitigation workflow.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Effective control of exposure is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Primary Control: All handling of 3-Bromo-2-fluoropyridine-4-carboxylic acid in its solid form or in solution must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure fugitive emissions are controlled.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory for handling this compound.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).Protects against dust particles and splashes. A face shield may be required for bulk transfers.
Hand Chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected for integrity before each use. Wash and dry hands thoroughly after glove removal.
Skin/Body Long-sleeved lab coat.Provides a barrier against incidental skin contact. Additional protective clothing may be required based on the scale of the operation.
Respiratory Not required if work is performed within a certified fume hood.If engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with a particulate filter is necessary.

Section 3: Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to ensuring laboratory safety.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Receive & Log Compound B Prepare Workspace (Verify Fume Hood Operation) A->B C Don Full PPE B->C D Weigh Compound (Minimize Dust Generation) C->D E Reaction Setup / Dispensing (Perform in Fume Hood) D->E F Workup / Purification E->F G Quench & Neutralize (If Applicable) F->G H Segregate & Label Waste G->H I Decontaminate Glassware & Surfaces H->I J Doff PPE & Wash Hands I->J

Caption: Step-by-step safe handling workflow.

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure all required PPE is available and in good condition. Verify the fume hood is operational.

  • Weighing: As a solid, this compound can form dust. Weigh the material in the fume hood. Use a spatula to gently transfer the solid, avoiding actions that could aerosolize the powder.

  • Dissolution: When adding to a solvent, introduce the solid slowly to prevent splashing. Be aware that dissolution in certain solvents may be exothermic.

  • Reaction: The bromine atom is a good leaving group, making the compound reactive in cross-coupling reactions. The carboxylic acid can react with bases. Plan for these reactivities.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Dispose of contaminated materials in a designated, sealed waste container.

Storage and Incompatibility
  • Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. Keep it segregated from incompatible materials.

  • Incompatible Materials: To prevent hazardous reactions, avoid contact with the following chemical classes.

Incompatible ClassExamplesRationale for Incompatibility
Strong Oxidizing Agents Peroxides, Nitric Acid, PerchloratesCan cause a vigorous, potentially explosive exothermic reaction.
Strong Bases Sodium Hydroxide, Potassium tert-butoxideCan cause a strong exothermic acid-base neutralization reaction.
Strong Acids Sulfuric Acid, Hydrochloric AcidWhile also an acid, mixing with strong mineral acids can lead to unforeseen reactions, especially at elevated temperatures.
Reducing Agents Metal Hydrides (e.g., NaBH₄)May react with the carboxylic acid group and potentially the pyridine ring under certain conditions.

Section 4: Emergency Procedures

Rapid and correct response to an emergency is crucial.

First Aid Measures

These measures are based on protocols for structurally similar chemicals and should be followed pending medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

  • Protect: Don all required PPE, including respiratory protection if necessary.

  • Contain & Clean: For a solid spill, avoid creating dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: The compound is not expected to be flammable under normal conditions. However, during a fire, thermal decomposition can release highly toxic and corrosive gases, including:

    • Oxides of Carbon (CO, CO₂)

    • Oxides of Nitrogen (NOx)

    • Hydrogen Bromide (HBr)

    • Hydrogen Fluoride (HF)

  • Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these decomposition products.

References

  • PENTA. (2025, March 31). 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • IAEA. (1999). Structure and thermal stability of groups 3 halide complexes with pyridine. Koordinatsionnaya Khimiya, 25(10), 727-737. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Bromopyridine-4-carboxylic acid. Retrieved from [Link]

  • Fisher Scientific. (2024, February 4). SAFETY DATA SHEET - 3-Bromopyridine-4-carboxylic acid. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet - 3-Hydroxy-4-pyridinecarboxylic acid. Retrieved from [Link]

  • Wang, D., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 780-786. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-bromo-3-fluoropyridine-4-carboxylic acid. Retrieved from [Link]

  • Metrangolo, P., et al. (2024). Re-evaluation of the Thermal Behavior of 2:1 Halogen-Bonded Complexes. Crystal Growth & Design. Retrieved from [Link]

  • Gonzalez-Sarrion, A., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4585. Retrieved from [Link]

  • Google Patents. (1956). US2742479A - Halogenation of pyridines.
  • Sandosham, J., & Undheim, K. (1999). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 4(1), 29-33. Retrieved from [Link]

  • University of Maryland, Baltimore. (n.d.). Chemical Substance Incompatibilities. Environmental Health and Safety. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Mastering Organic Synthesis: The Versatility of 3-Bromo-2-Pyridinecarboxylic Acid. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-4-pyridinecarboxylic Acid Manufacturer & Supplier in China. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Substance Incompatibility. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Marhold, J. (n.d.). TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Bromo-4-pyridinecarboxylic acid. Retrieved from [Link]

Exploratory

Orthogonal Reactivity and Functionalization of 3-Bromo-2-fluoropyridine-4-carboxylic Acid: A Technical Guide

Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds serve as privileged pharmacophores. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds serve as privileged pharmacophores. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) is a remarkably versatile building block. Its synthetic utility stems from the orthogonal reactivity of its three distinct functional groups: a highly electrophilic C2-fluorine, a transition-metal-labile C3-bromine, and an electron-withdrawing, directing C4-carboxylic acid.

This whitepaper provides an in-depth analysis of the reactivity of the C3-bromine atom . We will explore the causality behind its selective functionalization, detail self-validating experimental protocols for cross-coupling and metalation, and provide strategies to mitigate competing side reactions such as Nucleophilic Aromatic Substitution (SNAr) and halogen dance isomerizations.

Structural and Electronic Profiling

To master the reactivity of the C3-bromine atom, one must first understand the electronic push-and-pull of the surrounding pyridine ring. Pyridine itself is electron-deficient. The introduction of specific substituents drastically alters the local electron density:

  • C2-Fluoro Group: Fluorine is the most electronegative element, inductively withdrawing electron density from the ring. This makes the C2 position highly susceptible to SNAr by hard nucleophiles (amines, alkoxides). However, the C-F bond is exceptionally strong (~485 kJ/mol), making it inert to standard Palladium(0) oxidative addition.

  • C4-Carboxylic Acid: This group exerts a strong electron-withdrawing effect via resonance (-R effect), further depleting electron density from the ring. Crucially, the acidic proton (pKa ~4.5) is incompatible with strongly basic organometallic reagents and can form insoluble salts during basic cross-coupling, necessitating prior protection (e.g., esterification).

  • C3-Bromo Group: The C-Br bond is relatively weak (~280 kJ/mol). Despite being sterically flanked by the C2-F and C4-COOH groups, the C3-Br bond is the exclusive site for transition-metal-catalyzed oxidative addition and halogen-metal exchange.

ReactivityMap Molecule 3-Bromo-2-fluoro- pyridine-4-carboxylic acid C2 C2-Fluoro (Highly Electronegative) Molecule->C2 C3 C3-Bromo (Weakest Bond) Molecule->C3 C4 C4-Carboxylic Acid (Electron Withdrawing) Molecule->C4 SNAr Nucleophilic Aromatic Substitution (SNAr) C2->SNAr Hard Nucleophiles (Amines, Alkoxides) PdCoupling Pd-Catalyzed Cross-Coupling C3->PdCoupling Pd(0) Oxidative Addition LiExchange Lithium-Halogen Exchange C3->LiExchange n-BuLi / iPrMgCl Protection Requires Esterification (Protection) C4->Protection Prevents Organometallic Quenching

Figure 1: Electronic effects and orthogonal reactivity map of the pyridine scaffold.

Palladium-Catalyzed Cross-Coupling at C3

The C3-bromine atom is a prime candidate for Palladium-catalyzed carbon-carbon and carbon-heteroatom bond formation[1]. Because the C-F bond is inert to Pd(0) insertion under standard conditions, high regioselectivity for the C3 position is easily achieved.

Mechanistic Causality in Suzuki-Miyaura Coupling

In a Suzuki-Miyaura coupling, the active Pd(0) species undergoes oxidative addition exclusively at the C3-Br bond. However, the steric hindrance provided by the adjacent C2-F and C4-carboxylate groups can retard the transmetalation step. To overcome this, electron-rich, sterically demanding phosphine ligands (e.g., XPhos, dppf) are often employed to accelerate reductive elimination and stabilize the Pd intermediates[2].

Furthermore, the C4-carboxylic acid must typically be protected as an ester (e.g., ethyl ester) prior to coupling. If left unprotected, the acid will consume the inorganic base (e.g., K₂CO₃) required to activate the boronic acid, leading to the precipitation of the carboxylate salt and stalling the catalytic cycle.

Quantitative Data Summary
Reaction TypeTarget BondReagents / Catalyst SystemTypical Yield (%)Competing Side Reaction
Suzuki-Miyaura C3-BrPd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂, Dioxane/H₂O75 - 90%Protodeboronation of Ar-B(OH)₂
Buchwald-Hartwig C3-BrPd₂(dba)₃, BrettPhos/RuPhos, LiHMDS, Amine65 - 85%SNAr at C2-F (if base is too hard)
SNAr (Control) C2-FR-NH₂, K₂CO₃, DMF, 80°C80 - 95%None (C3-Br remains intact)
Halogen Exchange C3-Brn-BuLi (-78°C) or iPrMgCl, THF60 - 80%Halogen Dance Isomerization

Table 1: Quantitative summary of reaction conditions and yields for 3-bromo-2-fluoropyridine derivatives.

Halogen-Metal Exchange and The "Halogen Dance"

Beyond transition-metal catalysis, the C3-Br bond can be activated via halogen-metal exchange using alkyllithium reagents (e.g., n-BuLi) or Turbo-Grignard (iPrMgCl·LiCl)[3].

The Threat of Isomerization

A critical causality in pyridine chemistry is the "Halogen Dance" reaction. When 3-bromo-2-fluoropyridine derivatives are treated with strong bases, the initial kinetic product is the C3-lithiated species. However, if the temperature rises above -78°C, thermodynamic equilibration occurs. The lithium atom migrates to a more acidic position (often adjacent to the electronegative fluorine or the directing carboxylate), and the bromine atom shifts, resulting in a scrambled mixture of regioisomers[4].

To prevent this, protocols must strictly adhere to cryogenic temperatures, and the resulting organometallic intermediate must be quenched rapidly with an electrophile.

SynthesisWorkflow Start 3-Bromo-2-fluoropyridine-4-carboxylic acid Step1 Step 1: Carboxylic Acid Protection (e.g., EtOH, H2SO4) Start->Step1 Intermediate Ethyl 3-bromo-2-fluoropyridine-4-carboxylate Step1->Intermediate Branch1 Pathway A: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2, Base) Intermediate->Branch1 Targets C3-Br Branch2 Pathway B: SNAr Reaction (R-NH2, K2CO3, Heat) Intermediate->Branch2 Targets C2-F ProdA C3-Arylated, C2-Fluoro Product Branch1->ProdA ProdB C3-Bromo, C2-Aminated Product Branch2->ProdB

Figure 2: Orthogonal synthesis workflow demonstrating site-selective functionalization.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate failures (such as catalyst poisoning or moisture ingress) are detected before proceeding.

Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling at C3

Note: This protocol assumes the C4-carboxylic acid has been pre-protected as an ethyl ester.

  • Preparation & Degassing: In an oven-dried Schlenk flask, add Ethyl 3-bromo-2-fluoropyridine-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M).

    • Causality: Water is required to dissolve the inorganic base and generate the reactive boronate complex, which is essential for the transmetalation step[1].

  • Deoxygenation: Sparge the mixture with Argon for 15 minutes.

    • Validation Check: Failure to thoroughly deoxygenate will result in the rapid oxidation of Pd(0) to Pd(II) black, visibly turning the solution dark grey/black prematurely and halting the reaction.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 80°C.

  • Reaction Monitoring: After 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the starting material mass and the appearance of the product mass. If protodeboronation of the boronic acid is observed (Ar-H mass), add an additional 0.5 equiv of arylboronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water (3x) to remove inorganic salts and residual boronic acid byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Regioselective Lithium-Halogen Exchange at C3
  • Anhydrous Setup: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add Ethyl 3-bromo-2-fluoropyridine-4-carboxylate (1.0 equiv) and anhydrous THF (0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78°C for 15 minutes.

    • Causality: Temperatures warmer than -70°C will induce the Halogen Dance, leading to a loss of regiocontrol[4].

  • Lithiation: Dropwise, add n-BuLi (1.05 equiv, 1.6 M in hexanes) down the side of the flask over 10 minutes. Stir for exactly 15 minutes at -78°C.

  • Electrophilic Quench: Rapidly add the desired electrophile (e.g., DMF for formylation, or an aldehyde) (1.5 equiv) neat or dissolved in anhydrous THF.

  • Validation & Quench: Stir for 30 minutes at -78°C, then quench the reaction while still in the cold bath by adding saturated aqueous NH₄Cl.

    • Validation Check: Analyze the crude mixture via TLC. Multiple closely eluting spots indicate that the temperature was not strictly maintained, resulting in halogen dance isomers.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines National Institutes of Health (NIH) / PMC.[Link]

  • Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems Ludwig-Maximilians-Universität München.[Link]

  • Ultrafast Halogen Dance Reactions of Bromoarenes Enabled by Catalytic Potassium Hexamethyldisilazide ResearchGate.[Link]

Sources

Foundational

Reactivity of the Fluorine Atom in 3-Bromo-2-fluoropyridine-4-carboxylic Acid: A Mechanistic and Practical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, polyfunctionalized pyridines serve as indispensab...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, polyfunctionalized pyridines serve as indispensable scaffolds due to their favorable physicochemical properties and predictable reactivity. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) is a highly versatile building block featuring three orthogonal reactive sites. However, the reactivity of the fluorine atom at the C2 position is the cornerstone of its synthetic utility.

This whitepaper provides an in-depth analysis of the electronic and steric factors governing the nucleophilic aromatic substitution (SNAr) of the C2-fluorine atom. By bridging theoretical mechanistic paradigms with field-proven experimental causality, this guide empowers scientists to design robust, self-validating workflows for late-stage functionalization.

Electronic and Steric Architecture: The Push-Pull Dynamics

The exceptional reactivity of the C2-fluorine atom in this specific scaffold is not merely a function of the carbon-fluorine bond, but rather the synergistic effect of the surrounding molecular architecture.

  • The Pyridine Nitrogen (N1) as an Electron Sink: Pyridines are inherently electron-deficient. The nitrogen atom exerts a strong inductive (-I) and resonance (-M) withdrawing effect. Because the fluorine is ortho to the nitrogen, the N1 atom effectively stabilizes the buildup of negative charge during nucleophilic attack[1].

  • The Halogen Paradox (F vs. Br): In electrophilic aromatic substitution, halogens are deactivating. However, in SNAr, the rate-determining step is typically the formation of the intermediate, not the cleavage of the carbon-halogen bond. The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the C2 carbon highly electrophilic. Consequently, the relative leaving group ability in SNAr follows the order F >> Cl > Br > I [2]. This ensures that nucleophiles selectively displace the C2-fluorine while leaving the C3-bromine intact for downstream transition-metal-catalyzed cross-couplings.

  • The C3-Bromine Steric Gate: While the bromine atom at C3 provides mild inductive stabilization of the anionic intermediate, its primary role is steric. It restricts the trajectory of bulky nucleophiles (e.g., secondary amines like morpholine or piperidine) approaching the C2 position, necessitating optimized thermal conditions.

  • The C4-Carboxylic Acid Conundrum: The carboxylic acid is a strong electron-withdrawing group (-I, -M) in its neutral state. However, under the basic conditions required for SNAr, it is deprotonated to form a carboxylate anion (-COO-). This anion is electron-donating, which paradoxically deactivates the pyridine ring towards nucleophilic attack.

Table 1: Substituent Effects on SNAr Reactivity at C2
SubstituentPositionElectronic Effect (Basic Conditions)Impact on SNAr at C2
Nitrogen N1 (ortho)Strong -I, Strong -MPrimary Activator: Stabilizes anionic intermediate.
Fluorine C2 (ipso)Strong -I, Highly Polarized BondLeaving Group: Creates extreme electrophilicity at C2.
Bromine C3 (ortho)Weak -I, Steric BulkModulator: Inductively activates, but sterically hinders.
Carboxylate C4 (meta)+I, +M (as anion)Deactivator: Slows reaction; requires forcing conditions.

Mechanistic Paradigms: Stepwise vs. Concerted SNAr

Traditionally, the SNAr reaction of fluoropyridines is understood to proceed via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex [1]. The aromaticity is subsequently restored by the expulsion of the fluoride ion.

However, recent kinetic isotope effect (KIE) studies and computational analyses have revealed that highly polarized fluoroarenes can undergo a Concerted SNAr (CSNAr) pathway[3]. In this paradigm, the nucleophilic attack and the carbon-fluorine bond cleavage occur synchronously through a single transition state, bypassing the Meisenheimer intermediate entirely[4]. For 3-bromo-2-fluoropyridine-4-carboxylic acid, the pathway (stepwise vs. concerted) is highly dependent on the hardness of the nucleophile and the solvent environment.

G cluster_stepwise Classical Stepwise SNAr cluster_concerted Concerted CSNAr Start 3-Bromo-2-fluoropyridine Derivative Nu Nucleophile Attack (e.g., Amine) Start->Nu Meisenheimer Meisenheimer Complex (Stabilized by N1 & Br) Nu->Meisenheimer Path A (Soft Nu) TS Single Transition State (Synchronous Nu-C / C-F) Nu->TS Path B (Hard Nu) Elimination Fluoride Elimination Meisenheimer->Elimination Product 2-Substituted Pyridine Product Elimination->Product TS->Product

Mechanistic divergence of SNAr: Classical stepwise Meisenheimer complex vs. Concerted CSNAr.

Practical Implications & Causality in Experimental Design

When designing an SNAr protocol for 3-bromo-2-fluoropyridine-4-carboxylic acid, the scientist must account for the carboxylate deactivation effect . Because the base required to activate the nucleophile (e.g., deprotonating an amine or alcohol) will immediately deprotonate the C4-carboxylic acid, the ring becomes less electrophilic.

Strategic Workarounds:

  • Thermal Forcing in Polar Aprotic Solvents: Utilizing solvents like DMSO or DMF at elevated temperatures (80–110 °C) provides the necessary activation energy to overcome the carboxylate-induced deactivation.

  • Transient Esterification: A highly effective, self-validating strategy in drug development is to temporarily mask the carboxylic acid as a methyl or tert-butyl ester. This eliminates the anionic deactivation, allowing the SNAr to proceed rapidly at room temperature, followed by a standard saponification step.

Validated Experimental Protocol: Amination at C2

The following protocol outlines a self-validating system for the direct SNAr of 3-bromo-2-fluoropyridine-4-carboxylic acid with a secondary amine (e.g., morpholine) without prior esterification.

Materials
  • 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 equiv)

  • Morpholine (3.0 equiv - acts as both nucleophile and partial base)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M concentration)

Step-by-Step Methodology
  • Substrate Solvation: To a dry, nitrogen-flushed reaction vial, add 3-bromo-2-fluoropyridine-4-carboxylic acid and anhydrous DMSO. Causality: DMSO is chosen because its high dielectric constant stabilizes the highly polar transition state of the SNAr reaction.

  • Base and Nucleophile Addition: Add DIPEA followed by morpholine. Causality: DIPEA serves as a non-nucleophilic base to deprotonate the carboxylic acid, preventing the morpholine from being entirely consumed in an acid-base neutralization, thus preserving its nucleophilicity.

  • Thermal Activation: Seal the vial and heat the mixture to 95 °C. Causality: The elevated temperature overcomes the steric hindrance of the C3-bromine and the electronic deactivation of the C4-carboxylate.

  • In-Process Monitoring (Self-Validation): After 4 hours, sample the reaction for LC-MS analysis. Causality: The mass shift must show the exact loss of fluorine (-19 Da) and addition of the morpholine moiety (+86 Da). The presence of the bromine isotope pattern (M / M+2) must remain intact, validating that the C3-Br bond was not compromised.

  • Acidic Workup: Cool the reaction to room temperature and dilute with water. Slowly add 1M HCl dropwise until the pH reaches ~3.5. Causality: The product exists as a soluble carboxylate salt in basic media. Adjusting the pH to the isoelectric point of the newly formed 2-amino-4-carboxylic acid pyridine ensures rapid precipitation of the pure product, allowing isolation via simple vacuum filtration.

Workflow Step1 1. Solvation Dissolve Scaffold in Anhydrous DMSO Step2 2. Reagent Addition Add DIPEA (2.0 eq) & Amine (3.0 eq) Step1->Step2 Step3 3. Thermal Activation Heat to 95 °C to overcome carboxylate deactivation Step2->Step3 Step4 4. LC-MS Monitoring Verify -F displacement & intact Br isotope pattern Step3->Step4 Step5 5. Acidic Workup Add 1M HCl to pH ~3.5 Step4->Step5 Step6 6. Isolation Filter precipitated target compound Step5->Step6

Self-validating experimental workflow for the SNAr amination of the C2-fluorine atom.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.[Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research.[Link]

Sources

Exploratory

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

An In-depth Technical Guide to the Synthetic Potential of 3-Bromo-2-fluoropyridine-4-carboxylic acid In the landscape of modern drug discovery and agrochemical development, fluorinated pyridine derivatives are indispensa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthetic Potential of 3-Bromo-2-fluoropyridine-4-carboxylic acid

In the landscape of modern drug discovery and agrochemical development, fluorinated pyridine derivatives are indispensable building blocks.[1] The incorporation of fluorine can significantly alter a molecule's physicochemical properties, including metabolic stability, bioavailability, and binding affinity, by influencing factors like lipophilicity and pKa.[2][3] 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1211530-89-0) is a particularly valuable scaffold, possessing three distinct, orthogonally reactive functional groups.[4][5] This strategic arrangement—a carboxylic acid, a bromine atom, and a fluorine atom—allows for a sequence of selective chemical transformations, enabling the construction of complex, highly functionalized heterocyclic systems.[4]

This guide provides a comprehensive overview of the key derivative classes accessible from 3-bromo-2-fluoropyridine-4-carboxylic acid. We will explore the causality behind experimental choices for modifying each functional group, present detailed, field-proven protocols, and offer insights into the expected outcomes, empowering researchers to leverage this versatile intermediate in their synthetic campaigns.

Core Molecule Properties
PropertyValue
Molecular Formula C₆H₃BrFNO₂
Molecular Weight 220.00 g/mol
CAS Number 1211530-89-0
MDL Number MFCD13185796
Appearance White or off-white powder

(Data sourced from[5][6][7])

Logical Pathways for Derivatization

The synthetic utility of 3-bromo-2-fluoropyridine-4-carboxylic acid stems from the ability to selectively address its three functional groups. The diagram below illustrates the primary reaction vectors available to the medicinal chemist.

G cluster_0 C4-Carboxylic Acid Chemistry cluster_1 C3-Bromo Cross-Coupling cluster_2 C2-Fluoro SNAr Core 3-Bromo-2-fluoropyridine-4-carboxylic acid Amide Amides Core->Amide Amidation Ester Esters Core->Ester Esterification Suzuki Suzuki (C-C) Core->Suzuki Pd-catalyzed Sonogashira Sonogashira (C-C) Core->Sonogashira Pd/Cu-catalyzed Buchwald Buchwald-Hartwig (C-N) Core->Buchwald Pd-catalyzed SNAr Nucleophilic Aromatic Substitution (C-O, C-N, C-S) Core->SNAr Nucleophilic Attack

Caption: Primary synthetic routes from the core scaffold.

Part 1: Transformations of the 4-Carboxylic Acid Group

The carboxylic acid moiety is often the initial point of modification, primarily through the formation of amides and esters. These reactions are fundamental for building molecular complexity and modulating pharmacokinetic properties.

Amide Bond Formation

Amide synthesis is a cornerstone of medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group to enhance its electrophilicity.[8]

Expertise & Causality: While classic methods involving thionyl chloride to form an acyl chloride are effective, they can be harsh and may not be compatible with sensitive substrates.[9][10] Modern peptide coupling reagents (e.g., HATU, HBTU) are highly efficient but can be expensive and pose safety concerns.[11] A robust and practical alternative involves the use of phosphonic anhydrides like T3P (n-propanephosphonic acid anhydride), which offers mild conditions, high yields, and low epimerization rates for chiral substrates.[12]

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-2-fluoropyridine-4-carboxylic acid (1.0 eq).

  • Solvent: Dissolve the starting material in an anhydrous aprotic solvent such as ethyl acetate or dichloromethane (DCM).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (2.5 eq) and stir for 5 minutes.

  • Coupling Reagent: Add T3P (50% solution in ethyl acetate, 1.5 eq) dropwise to the stirring mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with the reaction solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Esterification

Esterification is commonly achieved via the Fischer-Esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis.[13]

Expertise & Causality: The reaction is an equilibrium process.[13] To drive it towards the product, the alcohol is typically used as the solvent (a large excess), and a strong acid catalyst like sulfuric acid is employed.[13][14] The removal of water as it forms can also shift the equilibrium. While effective, these conditions are not always suitable for complex molecules. A milder alternative for sensitive substrates is esterification using diazoalkanes generated in situ, which avoids strong acids and high temperatures.[15]

  • Setup: In a round-bottom flask, suspend 3-bromo-2-fluoropyridine-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent (at least 10-20 eq).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extraction: Remove the excess alcohol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography if necessary.

Part 2: Palladium-Catalyzed Cross-Coupling at the C3-Bromo Position

The carbon-bromine bond at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for forming C-C and C-N bonds, dramatically increasing molecular diversity. The reactivity of aryl halides in the key oxidative addition step generally follows the trend C-I > C-Br > C-Cl, making the C-Br bond highly suitable for selective reaction.[16]

G cluster_workflow General Cross-Coupling Experimental Workflow start 1. Assemble Reactants (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) inert 2. Degas & Establish Inert Atmosphere (N₂/Ar) start->inert reaction 3. Add Solvent & Heat (e.g., 60-120 °C) inert->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor workup 5. Aqueous Work-up & Extraction monitor->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: A typical workflow for palladium-catalyzed reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide and is one of the most robust and widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[17][18]

Expertise & Causality: The choice of catalyst, ligand, base, and solvent is critical for success, especially with heteroaromatic substrates. A common system for bromopyridines is a Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine ligand.[17][19] A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[17] Mixed aqueous-organic solvent systems like dioxane/water or MeCN/water are often employed.[20]

  • Setup: To a Schlenk flask, add 3-bromo-2-fluoropyridine-4-carboxylic acid or its ester derivative (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent: Add a degassed solvent mixture, such as 4:1 dioxane/water, via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridines. The reaction is typically co-catalyzed by palladium and copper(I).[21]

Expertise & Causality: The copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The reaction is typically run in a polar aprotic solvent like DMF or THF with an amine base (e.g., Et₃N, DIPEA) that also serves to scavenge the HBr byproduct.[22]

ParameterOptimal ConditionReference
Catalyst Pd(CF₃COO)₂ (2.5 mol%)[23]
Ligand PPh₃ (5.0 mol%)[23]
Co-catalyst CuI (5.0 mol%)[23]
Base Et₃N[23]
Solvent DMF[23]
Temperature 100 °C[23]
  • Setup: To a degassed solution of the 3-bromo-2-fluoropyridine-4-carboxylic acid derivative (1.0 eq) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ (5 mol%) and CuI (5-10 mol%).[22]

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the mixture.

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-16 hours until completion as monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing C-N bonds by coupling amines with aryl halides.[24] This reaction has largely replaced harsher classical methods and offers broad substrate scope.[25]

Expertise & Causality: For electron-deficient heteroaryl halides, specialized bulky electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are often required to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[16][26] A strong, non-nucleophilic base like LiHMDS or NaOtBu is necessary to deprotonate the amine. The C-Br bond at the 3-position will react selectively over a C-Cl bond, and typically over a C-F bond as well, due to the relative rates of oxidative addition.[16]

  • Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., LiHMDS, 2.5 eq) to a dry Schlenk tube.[16]

  • Reagents: Add the 3-bromo-2-fluoropyridine-4-carboxylic acid derivative (1.0 eq) and the primary or secondary amine (1.2 eq).

  • Solvent: Add anhydrous, degassed THF or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture at 65-100 °C with stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[16]

Part 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro Position

The C2-fluoro substituent is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine ring nitrogen. The fluorine atom, despite forming a very strong C-F bond, is an excellent leaving group in SNAr reactions.[27] The reaction of 2-fluoropyridine with an alkoxide is reported to be significantly faster than that of 2-chloropyridine, often allowing for milder reaction conditions.[27][28]

Expertise & Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[27] The rate-determining step is typically the initial nucleophilic attack. The presence of the electron-withdrawing carboxylic acid group at the 4-position further activates the ring for this transformation. A wide variety of N-, O-, and S-based nucleophiles can be employed.[29]

G cluster_mechanism SNAr Mechanism at C2-Fluoro Position Reactants 3-Bromo-2-fluoropyridine Derivative + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-determining) Products 3-Bromo-2-(Nu)-pyridine Derivative + F⁻ Intermediate->Products Elimination (Fast)

Caption: General mechanism of SNAr on the 2-fluoropyridine core.

  • Setup: In a sealed vial or round-bottom flask, dissolve the 3-bromo-2-fluoropyridine-4-carboxylic acid derivative (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

  • Reagents: Add the amine nucleophile (e.g., morpholine, 1.5-2.0 eq) and a base such as K₂CO₃ or DIPEA (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-130 °C. The reaction time can vary from a few hours to overnight. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). If the product is a carboxylic acid, the aqueous layer may need to be acidified before extraction.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

Conclusion and Future Outlook

3-Bromo-2-fluoropyridine-4-carboxylic acid is a powerful and versatile building block that offers chemists multiple, orthogonal pathways for the synthesis of highly decorated and functionally complex pyridine derivatives. By strategically selecting reaction sequences—for example, an initial amidation followed by a Suzuki coupling and finally an SNAr reaction—researchers can rapidly build libraries of novel compounds. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and execution of synthetic routes targeting new therapeutic agents and advanced materials.

References

  • McKay, M. J., & Nguyen, H. M. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

  • McKay, M. J., & Nguyen, H. M. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9090–9097. Available at: [Link]

  • Ganjoo, M., & Ganesan, A. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3469. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications, 14(1), 1083. Available at: [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • Zlatopolskiy, B. D., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 282(3), 893–898. Available at: [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated pyridines in pharmaceuticals and agrochemicals. Retrieved from [Link]

  • Lowe, D. A. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6667. Available at: [Link]

  • Roda, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Unknown. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-bromo-3-fluoropyridine-4-carboxylic acid. Retrieved from [Link]

  • Iannazzo, D., et al. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 23(10), 2715. Available at: [Link]

  • Sandosham, J., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(1), 166–172. Available at: [Link]

  • Laas, J., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3843-3845. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Worldwide Life Sciences. (n.d.). 2-Bromo-3-fluoropyridine-4-carboxylic acid - 5g. Retrieved from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Furrow, M. E., & Myers, A. G. (2004). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. Journal of the American Chemical Society, 126(39), 12222–12223. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Bromo-2-fluoropyridine-4-carboxylic Acid via Directed Ortho Metalation (DoM)

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Strategic Context & Introduction Polysubstituted fluoropyridines are privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Strategic Context & Introduction

Polysubstituted fluoropyridines are privileged scaffolds in modern medicinal chemistry, agricultural chemistry, and fragment-based drug design. The target compound, 3-bromo-2-fluoropyridine-4-carboxylic acid [1], serves as a highly versatile bifunctional building block. The C-4 carboxylic acid provides a handle for amide coupling or decarboxylative cross-coupling, while the C-3 bromine and C-2 fluorine allow for sequential, site-selective transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions (SNAr).

Synthesizing this specific substitution pattern requires absolute regiocontrol. This guide outlines a robust, self-validating protocol utilizing Directed Ortho Metalation (DoM) to achieve exclusive C-4 functionalization.

Mechanistic Rationale & Causality (E-E-A-T)

As process scientists, we do not merely execute steps; we engineer kinetic pathways. The synthesis of this target relies on the deprotonation of commercially available 3-bromo-2-fluoropyridine. Every parameter in this protocol is designed to favor the kinetic product and suppress thermodynamic degradation.

  • Regioselectivity (Why C-4?): The C-4 proton is flanked by the C-3 bromine. Bromine acts as a weak coordination site for the lithium cation and provides an inductive electron-withdrawing effect. The C-2 fluorine further acidifies the ring system inductively. Together, these direct the base exclusively to the C-4 position [3].

  • Base Selection (Why LDA?): Using alkyllithiums (like n-BuLi) directly would result in catastrophic side reactions, primarily halogen-metal exchange at the C-3 bromine or nucleophilic attack at the C-2 position displacing fluorine [4]. Lithium diisopropylamide (LDA) is sterically hindered, ensuring it acts strictly as a non-nucleophilic Brønsted base.

  • Cryogenic Control (Why -78 °C?): Halopyridyllithium species are notoriously unstable. If the internal temperature rises above -60 °C, the intermediate undergoes a "halogen dance" (base-catalyzed halogen migration) to form thermodynamically more stable isomers (e.g., migration of bromine to C-5) [2], or eliminates to form highly reactive pyridynes. Strict cryogenic control traps the kinetic C-4 lithiated species.

  • Electrophilic Trapping (Why solid CO2?): Pouring the lithiated intermediate onto a massive excess of crushed dry ice prevents the formation of symmetric ketones. If CO2 gas were bubbled slowly into the reaction, the initially formed lithium carboxylate could react with unquenched halopyridyllithium.

Workflow Visualization

Pathway Substrate 3-Bromo-2-fluoropyridine (Starting Material) Base LDA (1.1 equiv) THF, -78 °C Substrate->Base Intermediate 3-Bromo-2-fluoro-4-lithiopyridine (Kinetically Trapped) Base->Intermediate Directed Ortho Metalation (C-4 Deprotonation) Electrophile Excess Dry CO2(s) Inverse Quench Intermediate->Electrophile Salt Lithium Pyridine-4-carboxylate Intermediate Electrophile->Salt Nucleophilic Addition Workup Aqueous HCl (pH ~2) Precipitation Salt->Workup Product 3-Bromo-2-fluoropyridine- 4-carboxylic acid (Target Product) Workup->Product Protonation & Isolation

Workflow for the Directed Ortho Metalation (DoM) synthesis of the target carboxylic acid.

Quantitative Data & Materials

Table 1: Reaction Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount Role
3-Bromo-2-fluoropyridine 175.99 1.00 10.0 g (56.8 mmol) Substrate
Diisopropylamine (DIPA) 101.19 1.20 6.90 g (68.2 mmol) Amine Precursor
n-Butyllithium (2.5 M) 64.06 1.10 25.0 mL (62.5 mmol) Lithiating Agent
Dry Ice (CO2) 44.01 Excess ~100 g Electrophile
THF (Anhydrous) 72.11 - 150 mL Solvent

| Hydrochloric Acid (2 M) | 36.46 | - | As needed | Quench/Workup |

Table 2: Critical Process Parameters (CPPs)

Parameter Target Limit Consequence of Deviation
Internal Temp (DoM) ≤ -70 °C Halogen dance isomerization; yield loss.
THF Moisture Content < 50 ppm Premature quenching of LDA/carbanion.

| Quench Method | Inverse addition | Ketone byproduct formation. |

Step-by-Step Experimental Protocol

Phase 1: Preparation of Lithium Diisopropylamide (LDA)
  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet.

  • Charge the flask with anhydrous THF (100 mL) and diisopropylamine (6.90 g).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-Butyllithium (2.5 M in hexanes, 25.0 mL) dropwise via a syringe pump over 20 minutes.

  • Stir the mixture at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure the complete kinetic formation of LDA. Re-cool the system strictly to -78 °C.

Phase 2: Directed Ortho Metalation (DoM)
  • Dissolve 3-bromo-2-fluoropyridine (10.0 g) in anhydrous THF (50 mL) in a separate dry flask.

  • Add the substrate solution dropwise to the LDA solution at -78 °C.

    • Critical Causality: Control the addition rate to maintain the internal temperature below -70 °C. Exceeding this thermal threshold will trigger the halogen dance [2].

  • Stir the resulting deep-colored solution at -78 °C for 60 minutes.

In-Process Control (IPC) & Self-Validation: Withdraw a 0.2 mL aliquot of the reaction mixture and quench it into a vial containing 0.5 mL of MeOD (Deuterated methanol). Analyze this aliquot via GC-MS. A mass shift of +1 Da (m/z 177) confirms successful and complete C-4 lithiation. If unreacted starting material remains, extend the DoM time by 30 minutes.

Phase 3: Electrophilic Trapping
  • Prepare a large excess of crushed, dry CO2 (dry ice, ~100 g) in a separate, dry 1 L Erlenmeyer flask.

  • Rapidly transfer the -78 °C lithiated pyridine solution via a wide-bore cannula directly onto the crushed dry ice.

    • Critical Causality: This "inverse quench" guarantees that the highly reactive carbanion is instantly overwhelmed by the electrophile, preventing it from attacking the newly formed lithium carboxylate salt.

  • Allow the mixture to slowly warm to room temperature as the excess CO2 sublimes (approx. 2-3 hours).

Phase 4: Workup and Isolation
  • Once the flask reaches room temperature, quench the remaining trace lithium salts by adding 50 mL of distilled water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL). Discard the organic layer. This step effectively removes unreacted starting material and non-acidic organic impurities.

  • Carefully acidify the aqueous layer with 2 M HCl dropwise until the pH reaches ~2.0. The target 3-bromo-2-fluoropyridine-4-carboxylic acid will precipitate as an off-white solid.

  • Filter the precipitate under vacuum, wash with cold water (20 mL), and dry under high vacuum at 45 °C for 12 hours to afford the pure product.

References

  • 3-Bromo-2-fluoropyridine-4-carboxylic acid Product Profile, ChemicalBook.
  • 5-Bromo-4-fluoro-2-iodopyridine (EVT-1445077) - Halogen Dance Mechanisms, EvitaChem.
  • 3-Bromo-5-(chloromethyl)-2-fluoropyridine - Retrosynthetic Lithiation Strategies, Benchchem.
  • Connection Between Metalation of Azines, Clockss.
Application

Application Note: Site-Selective Sonogashira Cross-Coupling of 3-Bromo-2-fluoropyridine-4-carboxylic Acid

Executive Summary & Strategic Importance The synthesis of highly functionalized fluoropyridines is a cornerstone of modern medicinal chemistry and drug development. Specifically, 3-Bromo-2-fluoropyridine-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The synthesis of highly functionalized fluoropyridines is a cornerstone of modern medicinal chemistry and drug development. Specifically, 3-Bromo-2-fluoropyridine-4-carboxylic acid is a highly versatile bioisostere building block. While the 1 is a robust method for forming C(sp2)–C(sp) bonds[1], applying it to this specific substrate requires navigating three competing chemical liabilities: the acidic carboxylic acid, the sterically hindered bromide, and the highly electrophilic 2-fluoro position. This application note details a self-validating protocol designed to achieve high-yielding, site-selective coupling while suppressing deleterious side reactions.

Mechanistic Causality & Reaction Design

To achieve high yields, researchers must move beyond generic cross-coupling templates and tailor the reaction environment to the substrate's unique electronic and steric profile.

Challenge A: The 2-Fluoro Substituent & SNAr Liability

In standard Sonogashira protocols, secondary amines like piperidine or diethylamine are frequently used as both the base and the solvent. Literature demonstrates the successful coupling of generic haloaryl carboxylic acids using piperidine[2]. However, applying these conditions to 3-bromo-2-fluoropyridine-4-carboxylic acid results in catastrophic yield loss. The 2-fluoro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing pyridine nitrogen and the para-carboxylic acid.

  • Causality: To completely suppress SNAr byproduct formation, the protocol mandates the use of strictly non-nucleophilic tertiary amines, such as N,N-Diisopropylethylamine (DIPEA).

Challenge B: The Free Carboxylic Acid

The presence of a free carboxylic acid introduces stoichiometric and coordination challenges. First, it immediately quenches one equivalent of the amine base. Second, carboxylate anions can coordinate to the Pd(II) center, potentially stalling the catalytic cycle or inducing unwanted 3[3].

  • Causality: We utilize 4.0 equivalents of DIPEA to ensure complete deprotonation of the acid while maintaining a sufficient concentration of the free amine to facilitate the formation of the copper(I) acetylide intermediate. A highly polar, coordinating solvent (DMF) is selected to maintain the solubility of the resulting carboxylate salt.

Challenge C: Steric Hindrance at the 3-Position

The C3-bromide is sterically encumbered by the adjacent fluorine (C2) and carboxylate (C4) groups. This steric bulk impedes the initial oxidative addition of the Pd(0) species, a common issue in 4[4].

  • Causality: A catalyst with a relatively small cone angle and high electron density, such as Pd(PPh3)4, is employed at an elevated temperature (70 °C) to drive the oxidative addition step without triggering thermal degradation.

Workflow Step1 1. Substrate Preparation 3-Bromo-2-fluoropyridine-4-carboxylic acid Step2 2. Base Selection Strictly Non-Nucleophilic (DIPEA) Prevents SNAr at 2-Fluoro Step1->Step2 Step3 3. Catalyst & Co-catalyst Pd(PPh3)4 (5 mol%) + CuI (10 mol%) Step2->Step3 Step4 4. Reaction Execution DMF, 70°C, N2 Atmosphere Step3->Step4 Step5 5. Workup & Isolation Acidify to pH 3-4 to precipitate product Step4->Step5

Step-by-step experimental workflow designed to mitigate SNAr and functional group interference.

Quantitative Data Presentation: Condition Optimization

The following table summarizes the causal relationship between base selection, solvent, and the resulting reaction profile. Note the severe degradation when secondary amines are employed.

EntryBase (Equivalents)SolventTemp (°C)CatalystYield (%)SNAr Byproduct (%)
1Piperidine (4.0)DMF70Pd(PPh3)41278
2Diethylamine (4.0)DMF70Pd(PPh3)42560
3K2CO3 (4.0)DMF80Pd(PPh3)465< 2
4DIPEA (2.0)DMF70Pd(PPh3)440< 2
5 DIPEA (4.0) DMF 70 Pd(PPh3)4 88 < 2
6DIPEA (4.0)THF70Pd(PPh3)455< 2

Table 1: Optimization of reaction conditions for the coupling of 3-Bromo-2-fluoropyridine-4-carboxylic acid with phenylacetylene. Entry 5 represents the optimized protocol.

Self-Validating Experimental Protocol

This protocol is engineered with inline validation checkpoints to ensure reaction fidelity at every stage.

Reagents & Setup:

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Nitrogen (N2).

    • Validation Check: The flask must be cool to the touch and completely free of moisture to prevent copper-catalyzed Glaser homocoupling of the alkyne.

  • Add 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 mmol, 220 mg), Pd(PPh3)4 (0.05 mmol, 58 mg), and CuI (0.10 mmol, 19 mg) to the flask.

  • Evacuate and backfill the flask with N2 three times to ensure a strict anaerobic environment.

Reaction Execution: 4. Inject anhydrous DMF (5.0 mL) and anhydrous DIPEA (4.0 mmol, 0.70 mL) via syringe.

  • Validation Check: The solution will transition from a pale yellow suspension to a homogeneous dark yellow/orange solution as the carboxylate salt forms and the Pd complex begins to dissolve.

  • Inject the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise over 2 minutes.

  • Heat the reaction mixture to 70 °C using a pre-heated oil bath and stir for 12 hours.

    • Validation Check: Monitor via LC-MS or TLC (DCM:MeOH 9:1 with 1% AcOH). The starting material (Rf ~0.2) should disappear, replaced by a new UV-active spot (Rf ~0.4). A color shift to deep brown/black indicates active catalyst turnover and eventual Pd nanoparticle aggregation.

Workup & Isolation: 7. Cool the reaction to room temperature and dilute with EtOAc (20 mL) and distilled water (20 mL). 8. Critical Step: Adjust the aqueous layer to pH 3-4 using 1M HCl.

  • Causality: This protonates the product's carboxylate salt back to the neutral carboxylic acid, driving it from the aqueous phase into the organic phase.

  • Validation Check: Use pH paper to explicitly confirm the aqueous layer is acidic before extraction.

  • Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine (20 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 10% MeOH in DCM) to afford the pure 3-alkynyl-2-fluoropyridine-4-carboxylic acid.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII_Ox Pd(II) Complex Oxidative Addition Pd0->PdII_Ox Addition of Ar-Br PdII_Trans Pd(II) Complex Transmetalation PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Coupled Alkyne PdII_Trans->Product Substrate Ar-Br Substrate Substrate->PdII_Ox CuCycle Cu(I) Acetylide Formation CuCycle->PdII_Trans

Palladium-catalyzed Sonogashira cycle highlighting oxidative addition and transmetalation.

References

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Source: scirp.org.
  • Title: Sonogashira coupling - Wikipedia. Source: wikipedia.org.
  • Title: Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Source: rsc.org.
  • Title: Simple, efficient copper-free Sonogashira coupling of haloaryl carboxylic acids or unactivated aryl bromides with terminal alkynes. Source: researchgate.net.

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-2-fluoropyridine-4-carboxylic Acid

An Application Guide for Medicinal and Process Chemistry Abstract Substituted pyridine scaffolds are foundational in modern drug discovery, with the pyridine-4-carboxylic acid motif appearing in numerous pharmacologicall...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal and Process Chemistry

Abstract

Substituted pyridine scaffolds are foundational in modern drug discovery, with the pyridine-4-carboxylic acid motif appearing in numerous pharmacologically active agents.[1][2] The synthetic challenge intensifies with multifunctional substrates such as 3-bromo-2-fluoropyridine-4-carboxylic acid, which presents two distinct halogen leaving groups at electronically non-equivalent positions. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing regioselective nucleophilic aromatic substitution (SNAr) on this versatile building block. We will dissect the underlying mechanistic principles that govern regioselectivity, offer validated, step-by-step protocols for targeting either the C2-fluoro or C3-bromo position, and present a troubleshooting guide to navigate potential synthetic challenges.

Part 1: Mechanistic Principles & The Basis of Regioselectivity

The capacity to precisely control which halogen is substituted is paramount for efficient molecular design and synthesis. The outcome of an SNAr reaction on 3-bromo-2-fluoropyridine-4-carboxylic acid is not arbitrary; it is a predictable event governed by a confluence of electronic and mechanistic factors.

The Addition-Elimination Mechanism on Pyridines

Unlike electron-rich benzene, the pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom. This feature makes it susceptible to attack by nucleophiles, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen.[3][4] The SNAr reaction proceeds via a two-step addition-elimination pathway.

  • Addition (Rate-Determining Step): The nucleophile attacks an electron-deficient carbon atom bearing a leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

  • Elimination (Fast Step): The leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.

The stability of the Meisenheimer complex is the critical factor determining the reaction's feasibility and rate. Electron-withdrawing groups (EWGs) that can stabilize the negative charge of this intermediate significantly accelerate the reaction.[5][7]

Dissecting the Substrate: An Electronic Tug-of-War

In 3-bromo-2-fluoropyridine-4-carboxylic acid, three key features dictate the regiochemical outcome:

  • Ring Nitrogen: The primary activating group. It strongly withdraws electron density, making the ortho (C2) and para (C4) positions highly electrophilic. This provides a powerful electronic bias for substitution at the C2 position.

  • Carboxylic Acid (COOH): A strong electron-withdrawing group located at C4. It further activates the ring, with its most potent influence felt at its own ortho positions (C3 and C5). This creates a competing activation site at the C3 position.

  • The Halogens (F vs. Br): In SNAr, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I.[8][9] This is contrary to SN1/SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and better able to stabilize the incoming negative charge during the rate-determining addition step.[5][10][11] The C-X bond cleavage occurs in the fast, non-rate-limiting step.

This creates a fascinating scenario:

  • Attack at C2 (F displacement): Favored by strong activation from the ortho nitrogen and the superior leaving group ability of fluoride.

  • Attack at C3 (Br displacement): Disfavored by its meta relationship to the ring nitrogen but is activated by the ortho carboxylic acid group.

The diagram below illustrates the resonance contributors for the Meisenheimer intermediates formed upon nucleophilic attack at C2 versus C3. The ability to delocalize the negative charge directly onto the electronegative ring nitrogen for C2 attack provides significant stabilization, making it the kinetically favored pathway under most standard conditions.

G Meisenheimer Intermediate Stability cluster_c2 Attack at C2 (F is Leaving Group) cluster_c3 Attack at C3 (Br is Leaving Group) c2_start Substrate c2_intermediate Meisenheimer Complex c2_start->c2_intermediate + Nu- c2_nu Nu:- c2_resonance Key Resonance Form c2_intermediate->c2_resonance Resonance c2_product Product c2_resonance->c2_product - F- c2_caption Negative charge on electronegative Nitrogen provides significant stabilization. Kinetically favored. c3_start Substrate c3_intermediate Meisenheimer Complex c3_start->c3_intermediate + Nu- c3_nu Nu:- c3_product Product c3_intermediate->c3_product - Br- c3_caption Charge is not delocalized onto ring Nitrogen. Less stable intermediate. Kinetically disfavored.

Caption: Resonance stabilization of Meisenheimer intermediates.

Part 2: Experimental Protocols for Regioselective Substitution

General Considerations & Best Practices
  • Safety: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents & Solvents: Use anhydrous solvents for best results, as water can quench strong bases and deactivate certain nucleophiles.[12] Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they enhance nucleophilicity.[12][13]

  • Reaction Monitoring: Track reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and check for side products.

Protocol 1: Selective Substitution at the C2-Position (Displacement of Fluoride)

This protocol leverages the intrinsic electronic preference of the substrate, targeting the highly activated C2 position. It is the default and most readily achievable pathway. We use a common secondary amine, morpholine, as the representative nucleophile.

Objective: To synthesize 3-bromo-2-(morpholin-4-yl)pyridine-4-carboxylic acid.

Materials:

  • 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 eq)

  • Morpholine (2.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (approx. 0.1 M concentration)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-bromo-2-fluoropyridine-4-carboxylic acid (1.0 eq) and potassium carbonate (3.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMSO to the flask, followed by the dropwise addition of morpholine (2.2 eq) via syringe while stirring. The potassium carbonate serves as a base to deprotonate the carboxylic acid and neutralize the HF by-product.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C. The elevated temperature is typically sufficient to drive the reaction to completion without promoting side reactions like decarboxylation.

  • Monitoring: Monitor the reaction progress every 2-4 hours by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-water.

    • Acidify the aqueous solution to pH ~4-5 using 1M HCl. This will protonate the product's carboxylate, causing it to precipitate.

    • Stir the resulting suspension in an ice bath for 30 minutes.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and then with a small amount of a non-polar solvent like diethyl ether or hexanes to remove organic impurities.

    • Dry the product under high vacuum. If further purification is needed, recrystallization or column chromatography can be employed.

Protocol 2: Strategies for Targeting the C3-Position (Displacement of Bromide)

Achieving substitution at the less reactive C3 position is a significant challenge that requires overriding the strong kinetic preference for C2 attack. Direct SNAr displacement of the C3-bromide is difficult. A more viable, though indirect, strategy often involves an alternative mechanistic pathway, such as a palladium-catalyzed cross-coupling reaction, which falls outside the scope of SNAr.

However, within the realm of SNAr, one might explore:

  • Highly Specific Nucleophiles: Using bulky nucleophiles that may be sterically hindered from attacking the C2 position, which is flanked by the C3-bromo group.

  • Modulating Electronics: Esterification of the carboxylic acid could subtly alter the electronic landscape, though the primary activation from the ring nitrogen remains dominant.

Part 3: Data Summary & Troubleshooting

Expected Data for Regioisomer Confirmation
TechniqueC2-Substituted ProductC3-Substituted Product
¹H NMR Expect to see two distinct aromatic protons. The C5-H will likely show coupling to the C6-H.Expect to see two distinct aromatic protons. The C2-H will be a singlet (or show coupling to F if starting material is different).
¹⁹F NMR The signal corresponding to the C2-F will be absent.The signal corresponding to the C2-F will be present.
Mass Spec The molecular weight will correspond to the displacement of F and addition of the nucleophile.The molecular weight will correspond to the displacement of Br and addition of the nucleophile.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Reaction 1. Insufficient temperature. 2. Nucleophile is not potent enough. 3. Presence of water quenching the reaction.1. Increase temperature incrementally (e.g., to 100-120 °C), but monitor for decomposition. 2. If using a neutral nucleophile (e.g., alcohol), ensure a strong base is used to generate the active nucleophile (alkoxide).[12] 3. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Mixture of Regioisomers Reaction conditions are too harsh, allowing the higher-energy pathway (C3 substitution) to occur.1. Lower the reaction temperature. SNAr reactions are often highly temperature-dependent. 2. Screen alternative polar aprotic solvents. Sometimes solvent can subtly influence regioselectivity.[12]
Product Decomposition or Decarboxylation The reaction temperature is too high, causing the carboxylic acid to be lost or other side reactions to occur.1. Lower the reaction temperature and accept a longer reaction time. 2. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. The ester can be hydrolyzed post-substitution.

Summary & Decision-Making Workflow

The regioselective functionalization of 3-bromo-2-fluoropyridine-4-carboxylic acid is a classic example of kinetically controlled aromatic substitution. The C2-fluoro position is overwhelmingly the preferred site for nucleophilic attack due to potent electronic activation from the ring nitrogen and the superior leaving group ability of fluoride in SNAr reactions. Achieving substitution at the C3-bromo position via a direct SNAr pathway is challenging and generally not a synthetically viable strategy.

The following workflow can guide your experimental design:

G start Desired Product? c2_product Substitution at C2 (Displace Fluorine) start->c2_product C2-Nu c3_product Substitution at C3 (Displace Bromine) start->c3_product C3-Nu protocol1 Follow Protocol 1: - Standard SNAr Conditions - Amine, Alkoxide, or Thiolate Nucleophile - Polar Aprotic Solvent (DMSO, DMF) - Heat (80-100 °C) c2_product->protocol1 c3_strategy Re-evaluate Synthetic Strategy c3_product->c3_strategy snar_difficult Direct SNAr is Kinetically Disfavored and Not Recommended c3_strategy->snar_difficult Attempt SNAr? alt_route Consider Alternative Routes: 1. Palladium Cross-Coupling at C3-Br. 2. Start with a pre-functionalized   C3-substituted pyridine. c3_strategy->alt_route Alternative?

Caption: Experimental decision workflow for regioselective substitution.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Umar, K., & Hossain, M. A. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. International Journal of Molecular Sciences, 11(9), 3414–3426. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. YouTube. [Link]

  • Sato, K., et al. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]

  • Sandos, S., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(5), 311–316. [Link]

  • Khan, I., et al. (2014). Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. PubMed. [Link]

  • Iska, S., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 6(47), 31768–31779. [Link]

  • StudySmarter. SNAr Reactions of Pyridine Explained. [Link]

  • Groves, J. T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9001–9011. [Link]

  • Wang, F., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 144(46), 21305–21313. [Link]

  • ResearchGate. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • ResearchGate. (2019). Mechanistic studies on nucleophilic aromatic substitution reactions on hypervalent iodine substrates. [Link]

  • Schlosser, M., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. [Link]

  • Bhagwat, A., et al. (2013). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridine derivatives. Journal of the Brazilian Chemical Society, 24(4), 593-600. [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • MySkinRecipes. 2-bromo-3-fluoropyridine-4-carboxylic acid. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Gouverneur, V., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Semantic Scholar. [Link]

  • R Discovery. (1993, October 1). A highly regioselective reaction of N‐fluoropyridinium salts with stabilized sulfur, oxygen, and nitrogen nucleophiles: A convenient route to 2‐substituted pyridines. [Link]

Sources

Application

Application Note: Chemoselective Esterification of 3-Bromo-2-fluoropyridine-4-carboxylic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7)[1] Objective: To provide a robust, self-validating metho...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7)[1] Objective: To provide a robust, self-validating methodology for the esterification of a highly functionalized, electron-deficient pyridine scaffold while completely suppressing undesired Nucleophilic Aromatic Substitution (SNAr) side reactions.

Mechanistic Insights & Chemical Causality

The molecule 3-Bromo-2-fluoropyridine-4-carboxylic acid is a highly prized building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and complex heterocycles[2]. However, its esterification presents a significant chemoselective challenge due to two competing electronic and steric factors:

  • SNAr Vulnerability at C2: The 2-fluoro substituent is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The electronegative fluorine atom strongly polarizes the C–F bond, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack. This reactivity is further amplified by the electron-withdrawing nature of the pyridine nitrogen and the 4-carboxylic group[3]. As demonstrated by 4, 2-fluoroheteroarenes are exceptional electrophiles for SNAr, meaning any esterification protocol utilizing strong nucleophiles (like alkoxide bases) will inevitably result in the degradation of the starting material via displacement of the fluoride[4].

  • Steric Hindrance at C4: The bulky 3-bromo group forces the adjacent 4-carboxylic acid out of coplanarity with the pyridine ring. This steric shielding increases the activation energy required for standard nucleophilic attack at the carbonyl carbon, often stalling traditional, unactivated Fischer esterifications.

  • Electronic Modulation: As noted in chemoselective studies involving 2-fluoropyridines5, the fluorine atom drastically reduces the basicity and nucleophilicity of the pyridine nitrogen[5]. This prevents the substrate from auto-catalyzing or participating in unwanted dimerization, but it requires exogenous activation to drive the esterification forward.

The Causality of Reagent Selection

To successfully esterify this substrate, we must decouple the activation of the carboxylic acid from the generation of strong nucleophiles.

  • Avoid:

    
     or 
    
    
    
    . These generate alkoxides (
    
    
    ) which act as hard nucleophiles, rapidly attacking the C2 position to yield a 2-alkoxy byproduct.
  • Adopt: Mild alkylation utilizing a non-nucleophilic base (e.g.,

    
    ) and an alkyl halide (e.g., 
    
    
    
    ) in a polar aprotic solvent (DMF). The base selectively deprotonates the carboxylic acid to form a carboxylate anion. Because the carboxylate is the only nucleophile present, it selectively attacks the alkyl halide, leaving the 2-fluoro position untouched.

MechanisticPathway SM 3-Bromo-2-fluoropyridine- 4-carboxylic acid Path1 Mild Alkylation (MeI, K2CO3, DMF) SM->Path1 Path2 Harsh Basic (NaOMe, MeOH) SM->Path2 Product Desired Ester (No SNAr) Path1->Product Byproduct 2-Methoxy Byproduct (SNAr Degradation) Path2->Byproduct

Fig 1. Divergent reactivity pathways of 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Quantitative Method Comparison

The following table summarizes the quantitative metrics and process viability of four common esterification strategies applied to this specific scaffold.

Esterification StrategyReagents / ConditionsExpected YieldSNAr RiskScalability & Notes
Mild Alkylation (Recommended)

,

, DMF, 0 °C to RT
85 - 95% None Excellent. Self-validating via

evolution and KI precipitation.
Acid-Catalyzed (In situ)

,

, 0 °C to 65 °C
75 - 85%LowGood for large scale. Requires strict anhydrous conditions to prevent hydrolysis.
Steglich Esterification EDCI, DMAP,

, DCM
60 - 70%ModerateDMAP can act as a nucleophile at C2 if heated or used in large excess.
Base-Catalyzed Fischer

,

, Reflux
< 5%Severe Not Recommended. Complete conversion to 2-methoxy byproduct[4].

Validated Experimental Protocols

Protocol A: Mild Alkylation (Methyl Esterification)

This protocol relies on the generation of a "naked" carboxylate anion in a polar aprotic solvent. The absence of alkoxide ions ensures the 2-fluoro group remains intact.

Reagents:

  • 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 eq, 10.0 mmol, 2.20 g)

  • Potassium carbonate (

    
    ), anhydrous, finely powdered (1.5 eq, 15.0 mmol, 2.07 g)
    
  • Iodomethane (

    
    ) (1.2 eq, 12.0 mmol, 0.75 mL)
    
  • N,N-Dimethylformamide (DMF), anhydrous (50 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 3-Bromo-2-fluoropyridine-4-carboxylic acid (2.20 g) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered

    
     (2.07 g) in one portion. Causality Check: Stir the suspension at room temperature for 15 minutes. The mixture will become slightly cloudy as the potassium carboxylate salt forms.
    
  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add iodomethane (0.75 mL) dropwise over 5 minutes via syringe. Safety Note: MeI is a volatile alkylating agent; handle strictly inside a fume hood.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validating IPC (In-Process Control): Monitor via TLC (Hexanes/EtOAc 7:3). The formation of a fine white precipitate (KI) is a visual confirmation of reaction progression.

  • Quench & Extraction: Pour the reaction mixture into 150 mL of ice-cold distilled water to quench. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Wash the combined organic layers with 5% aqueous

    
     (
    
    
    
    mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The resulting crude product (Methyl 3-bromo-2-fluoropyridine-4-carboxylate) is typically >95% pure by NMR. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Workflow Step1 Dissolve SM in DMF Step2 Add K2CO3 (Stir 15 min) Step1->Step2 Step3 Dropwise MeI at 0 °C Step2->Step3 Step4 Stir at RT (2-4 hours) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Pure Ester Isolation Step5->Step6

Fig 2. Step-by-step workflow for the mild alkylation esterification protocol.

Protocol B: Acid-Catalyzed Esterification via Acid Chloride (Scale-Up Alternative)

For larger scales where


 presents toxicity concerns, in situ acid chloride formation followed by methanolysis is highly effective. The strictly acidic environment protonates the pyridine, preventing SNAr by weak nucleophiles like methanol.

Step-by-Step Methodology:

  • Suspend 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration) under nitrogen.

  • Cool the suspension to 0 °C.

  • Add Thionyl Chloride (

    
    , 2.0 eq) dropwise. Causality Check: The reaction will vigorously evolve 
    
    
    
    and
    
    
    gases. The in situ generated
    
    
    acts as an auto-catalyst, while
    
    
    converts the sterically hindered acid into a highly reactive acid chloride.
  • Attach a reflux condenser and heat the mixture to 65 °C for 6 hours.

  • Cool to room temperature and concentrate the mixture in vacuo to remove excess methanol and

    
    .
    
  • Dissolve the residue in Ethyl Acetate and carefully wash with saturated aqueous

    
     until 
    
    
    
    . Extract, dry over
    
    
    , and concentrate to yield the methyl ester.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014, 136, 10139-10147. Available at:[Link][4]

  • Controlled and Chemoselective Reduction of Secondary Amides. Journal of the American Chemical Society, 2010, 132(37), 12817-12819. Available at:[Link][5]

Sources

Method

Application Note: Overcoming Steric and Electronic Hurdles in Amide Bond Formation with 3-Bromo-2-fluoropyridine-4-carboxylic acid

Executive Summary & Mechanistic Challenges The synthesis of amide bonds using 3-Bromo-2-fluoropyridine-4-carboxylic acid presents a formidable dual challenge in organic synthesis and drug development. Standard peptide co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The synthesis of amide bonds using 3-Bromo-2-fluoropyridine-4-carboxylic acid presents a formidable dual challenge in organic synthesis and drug development. Standard peptide coupling conditions (e.g., HATU/DIPEA or EDC/HOBt) frequently result in sluggish kinetics, poor yields, and complex impurity profiles[1].

To successfully couple this substrate, chemists must navigate two competing physical organic phenomena:

  • Severe Steric Hindrance (The 3-Bromo Effect): The bulky bromine atom at the C3 position is ortho to the C4-carboxylic acid. This creates a significant steric shield, raising the activation energy required for an incoming amine to attack the activated carbonyl and form the tetrahedral intermediate[2].

  • Electronic Deficiency & S_NAr Risk (The 2-Fluoro Effect): The highly electronegative fluorine atom at C2 withdraws electron density via induction, rendering the pyridine ring highly electrophilic. If the reaction is heated to overcome the steric barrier at C4, aliphatic amines will frequently undergo competitive Nucleophilic Aromatic Substitution (S_NAr) at the C2 position, displacing the fluoride ion and destroying the starting material[3].

To bypass these hurdles, the carboxylic acid must be converted into a highly reactive, yet sterically unobtrusive intermediate at room temperature. This guide details the application of Acyl Fluoride and Acyl Imidazolium chemistries to achieve high-yielding amide bonds with this challenging substrate.

Strategic Reagent Selection

Modern coupling methodologies prioritize the in situ generation of hyper-reactive intermediates that minimize steric clash.

  • TCFH / NMI (Acyl Imidazolium Generation): N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI) generates a highly reactive acyl imidazolium ion[4]. This intermediate is significantly smaller and more electrophilic than the OAt-esters generated by HATU, allowing even poorly nucleophilic amines to attack rapidly at room temperature.

  • BTFFH (Acyl Fluoride Generation): Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) converts the carboxylic acid into an acyl fluoride[5]. Because the fluorine atom is exceptionally small (comparable to a hydrogen atom), the steric penalty during the formation of the tetrahedral intermediate is minimized[6].

Pathway cluster_activation Activation Phase Start 3-Bromo-2-fluoropyridine- 4-carboxylic acid TCFH TCFH + NMI Start->TCFH BTFFH BTFFH + DIPEA Start->BTFFH Imidazolium Acyl Imidazolium Intermediate TCFH->Imidazolium Fast AcylFluoride Acyl Fluoride Intermediate BTFFH->AcylFluoride Fast Amine Addition of Amine (R-NH2) Imidazolium->Amine AcylFluoride->Amine Product Target Amide (High Yield, No SNAr) Amine->Product Nucleophilic Attack

Figure 1: Divergent activation pathways for hindered pyridine-4-carboxylic acids.

Comparative Performance Data

The following table summarizes the expected performance of various coupling systems when applied to 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Coupling SystemActive IntermediateTypical YieldTemp RequirementS_NAr Risk at C2
HATU / DIPEA OAt Ester< 30%Elevated (60–80 °C)High (Due to heating)
Oxalyl Chloride Acyl Chloride50–70%Low to RTModerate
BTFFH / DIPEA Acyl Fluoride75–85%RTLow
TCFH / NMI Acyl Imidazolium80–95% RT Very Low

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure the causality of the reaction is tracked, preventing the waste of valuable amine building blocks.

Protocol A: TCFH-NMI Mediated Coupling (Recommended)

This protocol is optimal for coupling 3-Bromo-2-fluoropyridine-4-carboxylic acid with sterically hindered or electronically deactivated amines[4].

Reagents & Stoichiometry:

  • 3-Bromo-2-fluoropyridine-4-carboxylic acid: 1.0 equiv.

  • Target Amine: 1.1 equiv.

  • TCFH: 1.2 equiv.

  • N-Methylimidazole (NMI): 3.0 equiv.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (0.1 M).

Step-by-Step Methodology:

  • Dissolution: Charge a dry, argon-flushed round-bottom flask with 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 eq) and TCFH (1.2 eq). Add anhydrous MeCN to achieve a 0.1 M concentration.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add NMI (3.0 eq) dropwise over 5 minutes. Mechanistic Note: NMI serves a dual purpose as both a base to deprotonate the acid and a nucleophilic catalyst to form the acyl imidazolium.

  • Self-Validation Checkpoint: Stir at 0 °C for 15 minutes. To confirm activation, withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. You should observe the complete disappearance of the starting acid mass and the appearance of the methyl ester ([M+H]+ ≈ 234.0/236.0 m/z), confirming the active intermediate is fully formed.

  • Coupling: Once activation is confirmed, add the Target Amine (1.1 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Completion: Stir for 2–4 hours. Monitor by LC-MS until the acyl imidazolium is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: BTFFH-Mediated Acyl Fluoride Coupling (Alternative)

If TCFH is unavailable, BTFFH is a highly reliable alternative that avoids the toxicity associated with traditional fluorinating agents like cyanuric fluoride[5].

Reagents & Stoichiometry:

  • 3-Bromo-2-fluoropyridine-4-carboxylic acid: 1.0 equiv.

  • Target Amine: 1.1 equiv.

  • BTFFH: 1.2 equiv.

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv.

  • Solvent: Anhydrous DCM (0.1 M).

Step-by-Step Methodology:

  • Dissolution: Suspend the carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous DCM at room temperature.

  • Fluorination: Add DIPEA (3.0 eq) dropwise. The reaction mixture will typically become homogeneous as the acyl fluoride forms. Stir for 30 minutes. Mechanistic Note: The byproduct of BTFFH activation is tetramethylurea, which is highly water-soluble and easily removed during workup[5].

  • Coupling: Add the Target Amine (1.1 eq) and stir at room temperature for 4–12 hours.

  • Workup: Dilute with DCM, wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Troubleshooting & Analytical Insights

When working with 2-fluoropyridines, vigilance regarding side reactions is critical.

  • Identifying S_NAr Byproducts: If the reaction is inadvertently heated, or if a large excess of a highly nucleophilic aliphatic amine is used, the amine may attack the C2-fluoro position. In LC-MS analysis, this byproduct will present a mass shift of [M - 19 (Fluorine) + Mass of Amine] . If this is observed, strictly maintain the reaction at 0 °C to RT and ensure the amine is added only after the acid is fully activated.

  • Decarboxylation: Pyridine-4-carboxylic acids bearing electron-withdrawing groups can undergo decarboxylation if subjected to prolonged heating in the presence of strong bases. The use of mild bases like NMI or DIPEA at room temperature completely mitigates this risk.

References

Sources

Application

Use of 3-Bromo-2-fluoropyridine-4-carboxylic acid as a medicinal chemistry building block

Application Note: 3-Bromo-2-fluoropyridine-4-carboxylic acid as a Versatile Building Block in Medicinal Chemistry Executive Summary In modern drug discovery, the strategic incorporation of highly functionalized heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-2-fluoropyridine-4-carboxylic acid as a Versatile Building Block in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount for optimizing physicochemical properties such as aqueous solubility, metabolic stability, and target affinity. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) represents a premium tri-orthogonal building block. This application note details the structural rationale, reactivity profile, and validated experimental protocols for the divergent functionalization of this scaffold, enabling medicinal chemists to rapidly generate complex, sp³-enriched, or extended aromatic libraries.

Structural Rationale & Reactivity Profile

The architecture of 3-bromo-2-fluoropyridine-4-carboxylic acid offers three distinct, orthogonally addressable vectors. Understanding the causality behind their reactivity is critical for successful library design:

  • C4-Carboxylic Acid (Amidation Vector): The primary anchor point. It is typically functionalized first. The adjacent bromine and fluorine atoms create significant steric and electronic deactivation around the carbonyl carbon, necessitating highly reactive coupling reagents (e.g., HATU) rather than standard carbodiimides.

  • C2-Fluorine (SNAr Vector): A highly activated electrophilic site. The intense electronegativity of fluorine lowers the LUMO of the pyridine ring, while the adjacent pyridine nitrogen stabilizes the anionic Meisenheimer intermediate during Nucleophilic Aromatic Substitution (SNAr). Fluorine is the optimal leaving group for SNAr because the rate-determining step is the nucleophilic attack, not the carbon-halogen bond cleavage.

  • C3-Bromine (Cross-Coupling Vector): A robust handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Positioned between a fluorine/amine and a carboxamide, this site is sterically encumbered. It requires palladium catalysts with large bite-angle ligands (e.g., dppf) to force the necessary cis-geometry for reductive elimination.

Strategic Workflow for Functionalization

To maximize library diversity, functionalization must follow a logical sequence to prevent unwanted side reactions. The C4-carboxylic acid is derivatized first to eliminate acidic protons that could interfere with subsequent basic or organometallic conditions. Following amide formation, the chemist can choose between Pathway A (SNAr followed by Suzuki) or Pathway B (Suzuki followed by SNAr), depending on the electronic nature of the incoming nucleophiles and boronic acids.

Workflow Start 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) Amide 1. Amide Coupling (C4) Reagents: HATU, DIPEA, DMF Rationale: Overcomes steric hindrance Start->Amide Split Amide->Split SNAr 2a. SNAr (C2) Reagents: R-NH2, K2CO3, Heat Rationale: F is an excellent leaving group Split->SNAr Pathway A Suzuki1 2b. Suzuki Coupling (C3) Reagents: R-B(OH)2, Pd(dppf)Cl2 Rationale: Tolerates C2-F Split->Suzuki1 Pathway B Suzuki2 3a. Suzuki Coupling (C3) Reagents: R-B(OH)2, Pd(dppf)Cl2 SNAr->Suzuki2 SNAr2 3b. SNAr (C2) Reagents: R-NH2, K2CO3, Heat Suzuki1->SNAr2 Final Fully Functionalized Trisubstituted Pyridine Core Suzuki2->Final SNAr2->Final

Caption: Divergent functionalization pathways for 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol 1: Sterically Hindered Amide Coupling (C4)

Objective : Convert the C4-carboxylic acid to an amide. Causality : Standard reagents like EDC/HOBt often fail here due to the ortho-bromo group's steric bulk. HATU generates a highly reactive 7-aza-benzotriazole active ester, driving the reaction forward. DIPEA is used as a non-nucleophilic base to prevent competitive SNAr at C2. Procedure :

  • Dissolve 3-bromo-2-fluoropyridine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under N₂.

  • Add DIPEA (3.0 equiv) and the desired amine (1.2 equiv). Stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) in one portion. The reaction will typically transition from colorless to a pale yellow solution.

  • In-Process Control (IPC) : Monitor via LC-MS after 2 hours. Validation Check: Look for the[M+H]⁺ of the product. The starting material's mass should disappear, and the product must exhibit the characteristic 1:1 isotopic doublet of a single bromine atom (e.g., M and M+2 peaks of equal intensity).

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective : Substitute the C2-fluorine with a primary or secondary amine. Causality : The C2 position is highly electrophilic. We utilize mild carbonate bases (K₂CO₃) rather than stronger bases (like NaH) to avoid deprotonating the newly formed C4-amide, which would deactivate the ring toward nucleophilic attack. Procedure :

  • Dissolve the C4-amide intermediate (1.0 equiv) in NMP (0.2 M).

  • Add the amine nucleophile (1.5 equiv) and finely powdered K₂CO₃ (2.0 equiv).

  • Heat the mixture to 80 °C under an inert atmosphere for 4–12 hours.

  • IPC : Monitor via TLC (Hexanes/EtOAc) and LC-MS. Validation Check: The displacement of fluorine by an amine will result in a mass shift corresponding to the loss of F (19 Da) and the addition of the amine moiety. The bromine isotopic doublet must remain intact.

  • Cool to room temperature, dilute with water, and collect the precipitate by filtration, or extract with DCM if the product is an oil.

SNAr_Mechanism Reactant C2-Fluoro Pyridine Electrophilic C2 Complex Meisenheimer Complex (Stabilized by Pyridine N) Reactant->Complex Rate-Determining Addition Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Complex Product C2-Aminated Pyridine + HF (Neutralized) Complex->Product Fast Elimination of F-

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Protocol 3: Suzuki-Miyaura Cross-Coupling (C3)

Objective : Arylate or alkylate the C3 position. Causality : The C3-Br is sterically encumbered. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-determining reductive elimination step and preventing off-target protodehalogenation. Procedure :

  • Charge a microwave vial with the C2-substituted-C3-bromo intermediate (1.0 equiv), boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v, 0.1 M final concentration).

  • Seal the vial and heat to 90 °C for 8 hours (or 110 °C for 30 mins via microwave irradiation).

  • IPC : The reaction mixture will transition from a red/orange suspension to a dark brown/black solution as the active Pd(0) species cycles. Validation Check: LC-MS must show the complete disappearance of the bromine isotopic doublet, replaced by a single mass peak corresponding to the coupled product.

  • Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Yield Comparison

The following table summarizes expected yields and reaction parameters based on substrate classes, providing a benchmark for reaction optimization and scale-up.

Reaction StepReagents & ConditionsSubstrate ScopeTypical Yield (%)Reaction Time
Amide Coupling (C4) HATU, DIPEA, DMF, rtPrimary & Secondary Amines85–95%2–4 h
SNAr (C2) R-NH₂, K₂CO₃, NMP, 80 °CAliphatic Amines75–90%4–12 h
SNAr (C2) Ar-OH, Cs₂CO₃, DMF, 100 °CPhenols60–80%12–18 h
Suzuki Coupling (C3) R-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, 90 °CAryl & Heteroaryl Boronic Acids65–85%8–16 h

Applications in Drug Discovery

The 3-bromo-2-fluoropyridine motif has been heavily utilized in the synthesis of neuroactive compounds and fragment-based drug discovery (FBDD). For instance, researchers have leveraged similar fluoropyridine scaffolds to develop selective, CNS-penetrant negative allosteric modulators (NAMs) of the Metabotropic Glutamate Receptor Subtype 3 (mGluR3), which show promise in models of treatment-resistant depression and anxiety [1]. Furthermore, the specific orthogonal reactivity of the halogenated pyridine core makes it an ideal 3-D building block for fragment elaboration, allowing for the rapid vectorization of cyclopropyl and cyclobutyl substituents via Suzuki-Miyaura cross-coupling to escape "flatland" in drug design [2, 3].

References

  • Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth Source: White Rose University Consortium URL:[Link]

  • Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems Source: Ludwig-Maximilians-Universität München URL:[Link]

Method

Application Note: 3-Bromo-2-fluoropyridine-4-carboxylic Acid as a Key Building Block in the Synthesis of Next-Generation Kinase Inhibitors

Abstract The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] This technical guide focuses on the strategic applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] This technical guide focuses on the strategic application of a highly functionalized derivative, 3-Bromo-2-fluoropyridine-4-carboxylic acid , in the synthesis of advanced kinase inhibitors. The orthogonal reactivity of its three key functional groups—a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating electronic properties and metabolic stability—makes it an exceptionally versatile building block.[3][4] This guide provides an in-depth analysis of the molecule's reactivity, detailed protocols for its key transformations, and a case study on its application in the synthesis of the ROS1/TRK inhibitor, Repotrectinib.

Introduction: The Strategic Advantage of a Multifunctional Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[5][6] The development of small-molecule kinase inhibitors that target the ATP-binding site has revolutionized cancer therapy.[1][7] Pyridine-containing compounds are frequently employed as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[8][9]

3-Bromo-2-fluoropyridine-4-carboxylic acid emerges as a superior starting material for several reasons:

  • Orthogonal Functionality : The carboxylic acid and bromo-substituent can be addressed with different reaction types (amide coupling and palladium-catalyzed cross-coupling, respectively), allowing for controlled, sequential introduction of molecular complexity.

  • Electronic Modulation by Fluorine : The electron-withdrawing fluorine atom at the C2 position lowers the pKa of the pyridine nitrogen, influencing its hydrogen bonding capability. Crucially, this modification has been shown to reduce unwanted inhibition of cytochrome P450 (CYP) enzymes, a common liability for pyridine-based drugs.[10]

  • Metabolic Stability : Fluorine substitution can block sites of metabolic oxidation, enhancing the pharmacokinetic profile of the final drug molecule.[11]

  • Enhanced Reactivity in SNAr : The presence of fluorine at the 2-position makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), providing an additional avenue for derivatization under specific conditions.[12]

This combination of features allows medicinal chemists to rapidly generate libraries of complex molecules with fine-tuned properties for potency, selectivity, and drug-like characteristics.

Physicochemical Properties and Reactivity Profile

The strategic value of 3-Bromo-2-fluoropyridine-4-carboxylic acid is rooted in the distinct reactivity of its functional groups.

PropertyValueSource
Molecular Formula C₆H₃BrFNO₂[13]
Molecular Weight 220.00 g/mol [13]
CAS Number 1211530-89-0[13]
Appearance White to off-white powder[4]
Storage Room temperature, store in a dry place[3]

Diagram 1: Reactivity Map

This diagram illustrates the primary synthetic transformations available for each functional group on the 3-Bromo-2-fluoropyridine-4-carboxylic acid scaffold.

cluster_0 C4 Position: Carboxylic Acid cluster_1 C3 Position: Bromo Group cluster_2 C2 Position: Fluoro Group main 3-Bromo-2-fluoropyridine-4-carboxylic Acid Amidation Amide Bond Formation main->Amidation R-NH₂, Coupling Reagent (e.g., HATU, EDC) Suzuki Suzuki-Miyaura Coupling main->Suzuki R-B(OH)₂, Pd Catalyst Buchwald Buchwald-Hartwig Amination main->Buchwald R₂NH, Pd Catalyst Modulation Electronic & Property Modulation Kinase_Linker Kinase_Linker Amidation->Kinase_Linker Forms core linkage to solvent-front moiety Esterification Esterification Biaryl_Product Biaryl_Product Suzuki->Biaryl_Product Forms C-C bond Aminopyridine_Product Aminopyridine_Product Buchwald->Aminopyridine_Product Forms C-N bond Property1 Property1 Modulation->Property1 Lowers pKa of Pyridine N Property2 Property2 Modulation->Property2 Blocks Metabolic Oxidation Property3 Property3 Modulation->Property3 Reduces CYP Inhibition

Caption: Synthetic utility map for 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Case Study: Synthesis of Repotrectinib

Repotrectinib is a potent, next-generation kinase inhibitor targeting ROS1, TRK, and ALK fusion proteins, which are drivers in various cancers.[14] Its compact macrocyclic structure was designed to overcome resistance mutations that can arise with earlier-generation inhibitors.[14] The synthesis of Repotrectinib provides an excellent example of the strategic use of a 3-bromo-2-fluoropyridine intermediate.

A plausible synthetic route, based on published schemes, involves the sequential functionalization of a 3-bromo-2-fluoropyridine core.[11] First, a palladium-catalyzed coupling reaction (e.g., Suzuki or Stille coupling) is performed at the C3 bromine position to install the pyrazole moiety. Subsequently, the carboxylic acid at the C4 position is activated and coupled with the amine portion of the macrocyclic precursor to form the final amide bond.

Diagram 2: Retrosynthetic Workflow for Repotrectinib

This diagram outlines a simplified, logical workflow for assembling Repotrectinib, highlighting the key bond disconnections that trace back to the pyridine building block.

G Repotrectinib Repotrectinib (Final Product) Intermediate1 Macrocyclic Amine + Pyridine Acid Repotrectinib->Intermediate1 Amide Bond Disconnection (C4) BuildingBlock3 Macrocyclic Precursor Intermediate1->BuildingBlock3 Intermediate2 (Pyrazolyl)-2-fluoropyridine-4-carboxylic Acid Intermediate1->Intermediate2 BuildingBlock1 3-Bromo-2-fluoropyridine-4-carboxylic Acid BuildingBlock2 Pyrazolyl-boronate or -stannane Intermediate2->BuildingBlock1 C-C Bond Disconnection (C3) Intermediate2->BuildingBlock2

Caption: Simplified retrosynthesis of Repotrectinib.

Detailed Application Protocols

The following protocols are generalized methodologies based on established procedures for reactions involving substituted bromopyridines.[15][16] Optimization may be required for specific substrates.

Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the formation of a carbon-carbon bond at the C3 position.

Objective: To couple an aryl or heteroaryl boronic acid with 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Materials:

  • 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or microwave vial, add 3-Bromo-2-fluoropyridine-4-carboxylic acid, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable choice for a wide range of substrates. For more challenging couplings, catalysts with more specialized ligands like XPhos or SPhos may improve yields.

  • Base Selection: K₃PO₄ is a stronger base than K₂CO₃ and can be more effective for less reactive boronic acids. The base is crucial for the transmetalation step of the catalytic cycle.[17]

  • Solvent System: The presence of water is often essential for the solubility of the base and to facilitate the catalytic cycle. The organic solvent ensures solubility of the starting materials and intermediates.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
3-Bromobenzoic acidPhenylboronic acidPd(CH₃CN)₂Cl₂ (0.002)K₂CO₃ (2)Water5095
4-Bromobenzoic acidPhenylboronic acidPd(CH₃CN)₂Cl₂ (0.002)K₂CO₃ (2)Water5098
Table adapted from literature data on analogous substrates to provide a baseline for optimization.[16][18]
Protocol 4.2: Amide Bond Formation (HATU Coupling)

This protocol describes the coupling of an amine to the carboxylic acid at the C4 position.[19]

Objective: To form an amide bond between the pyridine carboxylic acid and a primary or secondary amine.

Materials:

  • Substituted pyridine-4-carboxylic acid (from Protocol 4.1) (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equiv)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a dry flask under an inert atmosphere.

  • Add the amine, followed by the base (DIPEA).

  • Add HATU portion-wise while stirring. An exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality and Optimization:

  • Coupling Reagent: HATU is a highly efficient, modern coupling reagent that minimizes racemization for chiral amines and works well for a broad range of substrates.[19] Other reagents like EDC/HOBt can also be used.[20]

  • Base: A non-nucleophilic organic base like DIPEA is used to deprotonate the carboxylic acid and neutralize the acid formed during the reaction without competing in the coupling.[21]

  • Solvent: DMF is an excellent solvent for most coupling reactions due to its high polarity and ability to dissolve a wide range of reactants.[22]

Conclusion

3-Bromo-2-fluoropyridine-4-carboxylic acid is a high-value, versatile building block for the synthesis of complex kinase inhibitors. Its pre-installed, orthogonally reactive functional groups provide medicinal chemists with a powerful platform for rapid lead optimization and the construction of sophisticated molecular architectures, as exemplified by its role in the synthesis of next-generation inhibitors like Repotrectinib. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this scaffold in their drug discovery programs.

References

  • 2-bromo-3-fluoropyridine-4-carboxylic acid - MySkinRecipes. (n.d.). Retrieved March 10, 2026, from [Link]

  • Kawasumi, K., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Du, Y., et al. (2025, January). FDA-approved drugs featuring macrocycles or medium-sized rings. Archiv Der Pharmazie.
  • Konde, R., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9).
  • Apostu, A. R., et al. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC.
  • Wang, W., et al. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
  • Sharma, A., et al. (2022).
  • Al-Warhi, T., et al. (2025, May 13).
  • WO2022052925A1 - Forme cristalline de repotrectinib et son procédé de préparation - Google Patents. (n.d.).
  • Konde, R., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • Bellina, F., & Rossi, R. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved March 10, 2026, from [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.).
  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry.
  • Sabatini, M. T., et al. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC.
  • Paradoxical non-catalytic kinase functions are driven by inhibitor-induced displacement of autoinhibitory domains - bioRxiv.org. (2026, March 3). Retrieved March 10, 2026, from [Link]

  • Murray, B. W., et al. (2021, October 8).
  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention. (2021, April 15). Retrieved March 10, 2026, from [Link]

  • Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI. (2023, February 22). Retrieved March 10, 2026, from [Link]

  • Al-Warhi, T., et al. (2022, June 10). 2-(3-Bromophenyl)
  • Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water - MDPI. (2019, January 15). Retrieved March 10, 2026, from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2015, June 3). Retrieved March 10, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved March 10, 2026, from [Link]

  • Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • 5-Bromo-3-fluoropyridine-2-carboxylic acid | C6H3BrFNO2 | CID 21075872 - PubChem. (n.d.). Retrieved March 10, 2026, from [Link]

Sources

Application

Application Note: 3-Bromo-2-fluoropyridine-4-carboxylic acid as a Privileged Scaffold in Agrochemical Synthesis

Executive Summary The development of next-generation agrochemicals requires versatile molecular scaffolds that permit rapid, late-stage diversification. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals requires versatile molecular scaffolds that permit rapid, late-stage diversification. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) [1] has emerged as a highly privileged building block in the discovery of synthetic auxin herbicides and novel fungicides. This guide details the mechanistic rationale for utilizing this specific substitution pattern and provides validated, step-by-step protocols for its orthogonal functionalization.

By leveraging the distinct electronic and steric properties of its three functional handles—the highly electrophilic C2-fluorine, the cross-coupling-ready C3-bromine, and the biologically critical C4-carboxylic acid—chemists can systematically build complex, highly active agrochemical leads.

Mechanistic Rationale in Agrochemical Design

The Biological Target: Auxin Mimicry

Pyridine-4-carboxylic acids are foundational to the design of synthetic auxin herbicides (classified as WSSA Group 4)[2]. Commercial successes utilizing similar pyridine scaffolds include persistent broadleaf herbicides such as picloram, clopyralid, and aminopyralid[3].

These molecules are designed to mimic the natural plant hormone indole-3-acetic acid (IAA)[4]. Upon entering the plant cell, the C4-carboxylic acid acts as a critical anchoring moiety that binds to TIR1/AFB receptors, which are F-box proteins functioning within the SCF ubiquitin ligase complex[5]. This binding triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The removal of these repressors frees Auxin Response Factors (ARFs) to overexpress genes responsible for ethylene and abscisic acid (ABA) biosynthesis, ultimately leading to lethal reactive oxygen species (ROS) accumulation and vascular tissue collapse[4][5].

AuxinPathway A Synthetic Auxin (Pyridine-4-carboxylic acid) B TIR1/AFB Receptor Complex A->B Binds C Aux/IAA Repressor Degradation B->C Ubiquitination D ARF Transcription Activation C->D Derepression E Ethylene & ABA Overproduction D->E Gene Expression F ROS Accumulation & Plant Death E->F Toxicity

Fig 1: Mechanism of action for pyridine-4-carboxylic acid auxin herbicides via TIR1/AFB pathway.

The Chemical Logic: Why 3-Bromo-2-fluoro?

The specific halogenation pattern of this scaffold is engineered for maximum synthetic utility, allowing for programmable late-stage functionalization[6]:

  • C2-Fluorine (SNAr): Fluorine is vastly superior to chlorine for Nucleophilic Aromatic Substitution (SNAr) in electron-deficient heterocycles. The extreme electronegativity of fluorine strongly stabilizes the anionic Meisenheimer intermediate[7]. Kinetic models demonstrate that 2-fluoropyridines react up to 320 times faster than their 2-chloro analogs[8].

  • C3-Bromine (Cross-Coupling): Positioned orthogonally to the fluorine, the C3-Br bond is relatively inert to SNAr but serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C4-Carboxylic Acid: Beyond its biological role, the acid can be utilized in decarboxylative Minisci-type alkylations to access C4-alkylated pyridines[9].

OrthogonalReactivity Core 3-Bromo-2-fluoropyridine- 4-carboxylic acid SNAr Step 1: SNAr at C2 Nucleophile: Amines/Alkoxides Condition: Base, Mild Heat Core->SNAr Rapid F-displacement CrossCoupling Step 2: Cross-Coupling at C3 Reaction: Suzuki/Buchwald Condition: Pd-Catalyst, Ligand SNAr->CrossCoupling Br-activation Amidation Step 3: C4-COOH Derivation Reaction: Amidation/Esterification Condition: Coupling Reagents CrossCoupling->Amidation COOH-activation Product Fully Functionalized Agrochemical Lead Amidation->Product

Fig 2: Orthogonal functionalization workflow of the 3-bromo-2-fluoropyridine-4-carboxylic scaffold.

Quantitative Reactivity Metrics

To guide experimental design, the following table summarizes the comparative reactivity metrics that justify the use of this specific building block over cheaper, less functionalized alternatives.

Table 1: Comparative Reactivity Metrics for Halopyridine Functionalization

Substrate FeatureReaction TypeStandard ConditionsRelative MetricCausality / Mechanistic Note
2-Fluoropyridine SNArNaOEt, EtOH, 25°C

High electronegativity of F lowers LUMO and stabilizes the Meisenheimer transition state[7][8].
2-Chloropyridine SNArNaOEt, EtOH, 25°C

Lower electronegativity results in poorer transition state stabilization, requiring harsher heating[8].
3-Bromopyridine Suzuki CouplingAr-B(OH)₂, Pd(dppf)Cl₂, 90°C>85% YieldWeaker C-Br bond (compared to C-F) facilitates rapid oxidative addition by Pd(0) species.
C4-Carboxylic Acid Minisci AlkylationR-COOH, AgNO₃, (NH₄)₂S₂O₈RegioselectiveActs as a directing group or traceless leaving group for radical additions[9].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The order of operations is critical: SNAr must be performed first . The highly electron-withdrawing nature of the C4-COOH and C3-Br heavily activates the C2-F bond. Once an electron-donating group (e.g., an amine) is installed at C2, the ring becomes richer, preventing over-substitution while still allowing for efficient Pd-catalyzed oxidative addition at C3.

Protocol A: Regioselective SNAr with Primary Amines at C2

Objective: Introduction of an amine nucleophile at the C2 position to mimic the structure of aminopyralid/picloram analogs.

Reagents:

  • 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 eq)

  • Primary Amine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF (0.2 M)

Methodology:

  • Preparation: Charge a dry, argon-purged reaction vessel with 3-Bromo-2-fluoropyridine-4-carboxylic acid and anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the charge-separated Meisenheimer transition state, accelerating the SNAr reaction[10]. Argon purging prevents oxidative degradation of sensitive alkylamines.

  • Reaction: Add DIPEA, followed by the primary amine. Stir the mixture at 80°C for 4-6 hours.

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HF byproduct. Its steric bulk prevents it from competing with the primary amine for the C2 electrophilic center. The 80°C temperature provides sufficient kinetic energy without causing premature decarboxylation at C4.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The product mass should reflect

    
    . The complete disappearance of the starting material peak validates progression.
    
  • Workup: Cool to room temperature, quench with ice water, and carefully adjust the pH to 3-4 using 1M HCl. Extract with Ethyl Acetate (3x).

    • Causality: Adjusting the pH ensures the C4-carboxylic acid is protonated (electrically neutral), driving the product into the organic phase for efficient recovery.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Objective: Arylation of the C3 position to expand the hydrophobic binding footprint of the agrochemical lead.

Reagents:

  • 2-Amino-3-bromopyridine-4-carboxylic acid intermediate from Protocol A (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane / Water (4:1 v/v, 0.1 M)

Methodology:

  • Preparation: Combine the bromide intermediate, arylboronic acid, and K₂CO₃ in the 1,4-Dioxane/Water mixture. Degas the solution by sparging with argon for 15 minutes.

    • Causality: Oxygen is lethal to the active Pd(0) catalytic species. The biphasic Dioxane/Water system is critical; water dissolves the K₂CO₃ to form the highly reactive boronate complex, while dioxane solubilizes the organic substrates[11].

  • Reaction: Add the Pd(dppf)Cl₂ catalyst and heat the sealed vessel to 90°C for 8 hours.

    • Causality: The dppf ligand provides a large bite angle, which is highly effective for facilitating the reductive elimination step in sterically congested, ortho-substituted systems (sandwiched between the C2-amine and C4-carboxylic acid).

  • Self-Validation (IPC): Analyze a crude aliquot by ¹H NMR. The disappearance of the distinct C5/C6 pyridine doublet system of the starting material and the appearance of new aromatic multiplet signals confirm successful cross-coupling.

  • Workup: Cool the mixture, filter through a pad of Celite, concentrate under reduced pressure, and purify via reverse-phase column chromatography.

    • Causality: Celite traps insoluble palladium black particulates, preventing heavy metal contamination which could skew downstream in vivo plant biological assays.

References

  • Journal of Agricultural and Food Chemistry (ACS) - Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives Source: acs.org URL:[Link]

  • Organic Chemistry Portal - Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Source: organic-chemistry.org URL:[Link]

  • VTechWorks - Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides Source: vt.edu URL:[Link]

  • National Institutes of Health (PMC) - Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: nih.gov URL:[Link]

  • National Institutes of Health (PMC) - Auxin Herbicide Action: Lifting the Veil Step by Step Source: nih.gov URL:[Link]

  • ResearchGate - The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions Source: researchgate.net URL:[Link]

  • Regulations.gov - Auxin herbicides: current status of mechanism and mode of action Source: regulations.gov URL:[Link]

  • National Institutes of Health (PMC) - Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: nih.gov URL:[Link]

  • UC ANR - Synthetic Auxins / Herbicide Symptoms Tool Source: ucanr.edu URL:[Link]

  • ChemRxiv - A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors Source: chemrxiv.org URL:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of 3-Bromo-2-fluoropyridine-4-carboxylic Acid in Fragment-Based Library Synthesis

Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Executive Summary In Fragment-Based Drug Discovery (FBD...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Discovery Chemistry Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals

Executive Summary

In Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS), the selection of a highly versatile, multi-functional scaffold is the most critical determinant of library success. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7)[1] represents a premier trifunctional building block. Built on a pyridine core—a privileged pharmacophore in FDA-approved drugs due to its favorable aqueous solubility and metabolic stability—this fragment offers three distinct, orthogonally reactive handles.

By leveraging the unique electronic and steric environments of the C4-carboxylic acid, C3-bromo, and C2-fluoro substituents, chemists can execute a highly controlled, sequential diversification strategy. This application note details the causality behind the reaction sequencing, provides field-proven protocols, and outlines the self-validating quality control metrics required to construct a diverse 2,3,4-trisubstituted pyridine library.

Physicochemical & Structural Profiling

Before initiating library synthesis, it is crucial to understand the physicochemical parameters of the core fragment. The presence of the electron-withdrawing fluorine and the bulky bromine atom significantly alters the pKa of the carboxylic acid and the overall lipophilicity of the scaffold.

Table 1: Scaffold Properties & Functional Handles
ParameterValue / DescriptionStrategic Implication
CAS Number 1214360-60-7[1]Unique identifier for procurement and regulatory tracking.
Molecular Weight 220.00 g/mol Ideal low-MW starting point for FBDD (Rule of 3 compliant).
C4-Carboxylic Acid Amidation HandleEnables rapid diversification via amide bond formation.
C3-Bromo Cross-Coupling HandlePrimed for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions.
C2-Fluoro SNAr HandleHighly activated for Nucleophilic Aromatic Substitution (SNAr)[2].

Strategic Utility & Reaction Sequencing (The "Why")

The success of a combinatorial library relies on the order of operations . The functionalization of 3-bromo-2-fluoropyridine-4-carboxylic acid must follow a strict sequence to prevent cross-reactivity and optimize yields: Amidation


 Suzuki Coupling 

SNAr
.
  • Phase 1: C4-Amidation. The free carboxylic acid must be derivatized first. If left unprotected, the acidic proton will quench the basic conditions required for downstream Suzuki couplings and SNAr reactions. Furthermore, the adjacent C3-bromine creates significant steric hindrance. We utilize HATU over standard carbodiimides (like EDC) because HATU generates a highly reactive 7-azabenzotriazole active ester that efficiently overcomes this steric bulk[3].

  • Phase 2: C3-Suzuki-Miyaura Coupling. With the C4 position protected as an amide, the C3-bromo group is targeted. It is critical to perform the Pd-catalyzed cross-coupling before the SNAr step. The C2-fluorine is highly electron-withdrawing, which depletes electron density from the pyridine ring and accelerates the rate-determining oxidative addition of Palladium into the C-Br bond[4].

  • Phase 3: C2-SNAr Diversification. The C2-fluoro group is displaced last. Fluorine is a superior leaving group for SNAr (unlike in SN1/SN2 reactions) because the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine maximizes the electrophilicity of the C2 carbon, allowing for displacement by various amines or alkoxides under mild heating[2][5].

Table 2: Orthogonal Functionalization Metrics
Reaction StepTarget HandleTypical YieldTempKey Reagents
1. Amidation C4-COOH80–95%RTHATU, DIPEA, DMF
2. Suzuki C3-Br60–85%90 °CPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
3. SNAr C2-F75–98%80–110 °CNucleophile, K₂CO₃, NMP

Workflow Visualization

G Core 3-Bromo-2-fluoropyridine- 4-carboxylic acid (Core Fragment) Amidation 1. C4-Amidation (HATU, DIPEA) Core->Amidation Step 1 Suzuki 2. C3-Suzuki Coupling (Pd-Catalyst) Amidation->Suzuki Step 2 SNAr 3. C2-SNAr (Nucleophile) Suzuki->SNAr Step 3 Library Diverse 2,3,4-Trisubstituted Pyridine Library SNAr->Library Final Yield

Orthogonal functionalization workflow of the 3-bromo-2-fluoropyridine-4-carboxylic acid scaffold.

Experimental Protocols (The "How")

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the integrity of the library synthesis.

Protocol 1: High-Throughput C4-Amidation

Causality Check: DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the target amine for the HATU-activated ester[3].

  • Activation: In a dry 20 mL scintillation vial, dissolve 3-bromo-2-fluoropyridine-4-carboxylic acid (1.0 mmol, 220 mg) in anhydrous DMF (5.0 mL, 0.2 M). Add HATU (1.2 mmol, 456 mg) and DIPEA (3.0 mmol, 522 µL).

  • Stirring: Stir the mixture at room temperature for 15 minutes. Self-Validation: The solution will transition from clear to a pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.2 mmol). Stir at room temperature for 2–4 hours.

  • Monitoring: Monitor reaction completion via LC-MS. Look for the disappearance of the starting mass [M+H]⁺ 220/222.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) followed by 5% aqueous LiCl (2 × 10 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: C3-Suzuki-Miyaura Cross-Coupling

Causality Check: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and resisting deactivation by the sterically hindered C3-position[4].

  • Preparation: To a microwave vial, add the C4-amide intermediate from Protocol 1 (1.0 mmol), the desired aryl boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Degassing: Seal the vial and purge with N₂ for 5 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture at 90 °C in an oil bath (or 110 °C in a microwave reactor for 30 minutes) for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc (3 × 15 mL). Concentrate and purify via automated flash chromatography (Hexanes/EtOAc).

Protocol 3: C2-SNAr Diversification

Causality Check: The reaction is performed last. The addition of electron-donating groups in the previous steps slightly deactivates the ring, but the C2-fluorine's proximity to the pyridine nitrogen ensures the Meisenheimer intermediate remains highly stabilized[2][5].

  • Reaction Setup: Dissolve the C3-aryl-C4-amide intermediate (1.0 mmol) in anhydrous NMP (5.0 mL).

  • Nucleophile Addition: Add the nucleophile (e.g., morpholine, piperidine, or a primary amine) (2.5 mmol). If using an alcohol or thiol, add K₂CO₃ or Cs₂CO₃ (2.0 mmol) as a base.

  • Heating: Stir the mixture at 80–110 °C for 6–12 hours.

  • Validation: Analyze via LC-MS. The displacement of fluorine by an amine will result in a distinct shift in retention time (increased polarity) and the expected mass change.

  • Final Isolation: Cool the mixture, dilute with water (20 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via preparative HPLC to yield the final library compound in >95% purity.

References

  • ChemicalBook.1214360-60-7 | CAS Database: 3-Bromo-2-fluoropyridine-4-carboxylic acid.
  • Google Patents.WO2013060636A1 - 6-(4-hydroxy-phenyl)-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors.
  • BenchChem.Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • WuXi Biology.Correlating Activation Energy with Relevant Orbital Energy - QM Magic Class.
  • ACS Publications.Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews.

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-fluoropyridine-4-carboxylic acid

Introduction: The Strategic Value of a Multifunctional Building Block In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of molecular design. 3-Bromo-2-fluoropyridine-4-carboxylic acid is a highly valuable building block, presenting chemists with a unique combination of reactive handles and modulators of physicochemical properties. The pyridine core is a ubiquitous motif in pharmaceuticals, the fluorine atom offers a powerful tool for tuning electronics and metabolic stability, the bromine atom serves as a versatile linchpin for cross-coupling, and the carboxylic acid provides a key site for amide bond formation or further derivatization.

Palladium-catalyzed cross-coupling reactions have transformed the art of the possible in chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for leveraging this powerful chemistry on the 3-bromo-2-fluoropyridine-4-carboxylic acid scaffold.

Core Principles & Mechanistic Considerations

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2] Understanding this fundamental pathway is critical to troubleshooting and optimizing reaction conditions.

The general cycle consists of three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X). This is often the rate-determining step.

  • Transmetalation (or equivalent): The organometallic coupling partner (R-M) exchanges its organic group with the halide on the palladium center, forming a new Pd(II) species (Ar-Pd-R). For Heck reactions, this step is replaced by alkene coordination and insertion.

  • Reductive Elimination: The two organic groups (Ar and R) are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.

General_Catalytic_Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R (Transmetalation Complex) OxAdd->Transmetal Transmetalation (e.g., Suzuki, Sonogashira) or Ligand Exchange (Buchwald) Transmetal->Pd0 Reductive Elimination ArR Ar-R (Product) Transmetal->ArR ArX Ar-X (3-Bromo-2-fluoropyridine-4-COOH) ArX->OxAdd RM R-M (Coupling Partner) RM->Transmetal

Caption: Generalized catalytic cycle for Pd(0)/Pd(II) cross-coupling reactions.

Substrate-Specific Considerations for 3-Bromo-2-fluoropyridine-4-carboxylic acid

The unique substitution pattern of this molecule dictates specific strategic choices in reaction design:

  • The C-Br Bond: The reactivity of carbon-halogen bonds in the crucial oxidative addition step follows the general trend: C-I > C-Br > C-OTf >> C-Cl.[2] The C-Br bond at the 3-position is sufficiently reactive for a wide range of palladium-catalyzed transformations, offering a good balance of stability and reactivity.

  • The 2-Fluoro Substituent: Fluorine is a strongly electron-withdrawing group. Its presence on the pyridine ring polarizes the C-Br bond and makes the aromatic ring more electron-deficient. This electronic effect generally accelerates the rate of the oxidative addition step, often allowing for milder reaction conditions compared to non-fluorinated analogues.[3]

  • The 4-Carboxylic Acid Group: The acidic proton of the carboxylic acid will be readily deprotonated by the bases typically used in cross-coupling reactions. Therefore, at least one extra equivalent of base must be used to account for this acid-base neutralization before the base can participate in the catalytic cycle. While it is sometimes necessary to protect carboxylic acids as esters, many modern catalytic systems exhibit excellent tolerance for the free carboxylate, which can sometimes even assist in catalyst stabilization.[4]

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[5][6]

Rationale and Mechanistic Insight

This reaction couples the bromopyridine with an organoboron compound, typically a boronic acid or its ester. A key feature of the mechanism is the activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.[6]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_info Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination (Ar-R) Boronate [R-B(OH)₃]⁻ Boronate->OxAdd Base Activation (R-B(OH)₂) ArBr Ar = 3-(2-Fluoro-4-COOH-pyridyl) RBOH R = Aryl, Vinyl, etc. Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_info Pd0 Pd(0)L OxAdd Ar-Pd(II)(Br)L Pd0->OxAdd Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)(HNR¹R²)L]⁺Br⁻ OxAdd->AmineComplex Amine Binding (HNR¹R²) AmidoComplex Ar-Pd(II)(NR¹R²)L AmineComplex->AmidoComplex Deprotonation (-HBr, Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR¹R²) ArBr L = Bulky Phosphine Ligand

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-2-fluoropyridine-4-carboxylic acid

Welcome to the technical support guide for 3-Bromo-2-fluoropyridine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Bromo-2-fluoropyridine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The purity of this reagent is paramount for the success of subsequent synthetic steps and the integrity of biological assays.[1] This guide provides in-depth, field-tested answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions & Troubleshooting

This section addresses the common practical issues encountered during the purification of 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Q1: How do I get a preliminary assessment of my crude product's purity?

A1: Before attempting any purification, a quick purity assessment is crucial to select the appropriate strategy. A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude material alongside any available starting materials on a silica plate. A single spot for your product is ideal, but multiple spots indicate the presence of impurities. The relative polarity of these impurities will guide your choice of chromatographic conditions.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material provides invaluable information. The presence of unexpected signals, complex multiplets where singlets or doublets are expected, or integration values that do not match the expected proton count are clear indicators of impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range (e.g., over 2-3 °C) or a significantly depressed melting point suggests the presence of substantial impurities. For the related compound 3-Bromopyridine-4-carboxylic acid, the melting point is reported as 234-238 °C.

Q2: What are the most common impurities I should expect?

A2: Impurities are typically process-related. The most common culprits include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be fluorinated pyridine precursors or brominating agents.

  • Regioisomers: Isomers such as 2-bromo-3-fluoropyridine-4-carboxylic acid can form during synthesis and are often the most challenging to separate due to their similar physicochemical properties.[2][3]

  • Hydrolysis Products: If the synthesis involves the hydrolysis of an ester or nitrile precursor, incomplete conversion will leave these materials in your crude product.

  • Solvent Residues: Residual high-boiling solvents like DMSO or DMF from the reaction can be persistent.

Q3: Which purification method should I choose first?

A3: The optimal method depends on the nature and quantity of both your product and its impurities. For a crystalline solid like 3-Bromo-2-fluoropyridine-4-carboxylic acid, recrystallization is often the most efficient and scalable first choice. If impurities are non-acidic, acid-base extraction is highly effective. Column chromatography is generally reserved for separating impurities with very similar properties or for smaller-scale purifications where yield is less critical than achieving ultimate purity.

The following decision tree can guide your choice:

G start Assess Crude Purity (TLC, NMR) is_solid Is the crude product a solid? start->is_solid impurities_acidic Are impurities non-acidic? is_solid->impurities_acidic Yes liquid_extraction Consider Liquid-Liquid Extraction / Distillation of Impurities is_solid->liquid_extraction No (Oily) impurities_polar Are impurities significantly different in polarity? recrystallization Attempt Recrystallization impurities_polar->recrystallization Yes chromatography Use Column Chromatography impurities_polar->chromatography No impurities_acidic->impurities_polar No extraction Perform Acid-Base Extraction impurities_acidic->extraction Yes

Caption: Decision tree for selecting a primary purification method.

Q4: I'm trying recrystallization. What's the best approach and what can go wrong?

A4: Recrystallization is governed by solubility. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]

Recommended Approach:

  • Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (see Table 1) in test tubes.

  • Procedure: Dissolve the crude solid in a minimal amount of the chosen hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[4]

Troubleshooting Recrystallization:

G start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_purity Purity Not Improved start->low_purity sol_oiling_1 Re-heat to dissolve oil, add more solvent. oiling_out->sol_oiling_1 sol_crystals_1 Scratch inside of flask with glass rod. no_crystals->sol_crystals_1 sol_crystals_2 Add a seed crystal. no_crystals->sol_crystals_2 sol_crystals_3 Concentrate solution slightly and re-cool. no_crystals->sol_crystals_3 sol_purity_1 Ensure slow cooling for selective crystallization. low_purity->sol_purity_1 sol_purity_2 Impurity has very similar solubility. Consider chromatography. low_purity->sol_purity_2 sol_oiling_2 Switch to a lower-boiling solvent or use a solvent pair. sol_oiling_1->sol_oiling_2

Caption: Troubleshooting common issues in recrystallization.

Q5: My compound is still impure after recrystallization. When and how should I use column chromatography?

A5: Column chromatography is the method of choice when dealing with impurities that have similar solubility profiles to your product, such as regioisomers. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) as a liquid mobile phase passes through.

Q6: I'm seeing significant streaking or "tailing" on my TLC plate. How can I fix this?

A6: This is a classic problem when running carboxylic acids on silica gel. The acidic proton of your compound interacts strongly with the slightly acidic silica gel (SiO₂), causing it to stick and smear down the plate instead of moving as a tight band.

The Solution: Add a small amount of a volatile acid to your eluent.[5] Typically, 0.5-1% acetic acid or formic acid is sufficient. This creates an acidic environment, ensuring your compound remains fully protonated (in its less polar form) and minimizing its interaction with the silica surface. This same principle applies when scaling up to column chromatography.[5]

Q7: Is acid-base extraction a viable method for this compound?

A7: Absolutely. This is a powerful technique for separating your acidic product from any neutral or basic impurities. The carboxylic acid group is readily deprotonated by a weak base, rendering it water-soluble as a carboxylate salt.

The Principle:

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The 3-Bromo-2-fluoropyridine-4-carboxylic acid will move into the aqueous layer as its sodium salt.

  • Neutral impurities will remain in the organic layer, which is discarded.

  • Wash the aqueous layer with fresh organic solvent to remove any last traces of impurities.

  • Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out. The pH should be well below the pKa of the carboxylic acid (typically pH 2-3).[6]

  • Collect the precipitated solid by filtration.

Q8: What should I do if an emulsion forms during my extraction?

A8: Emulsions (stable suspensions of the organic and aqueous layers) are common and frustrating. They are often caused by fine particulate matter or amphiphilic impurities. To break an emulsion:

  • Patience: Let the separatory funnel stand for 15-30 minutes.

  • Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove the particulates that may be stabilizing the emulsion.

Q9: Are there any stability concerns with 3-Bromo-2-fluoropyridine-4-carboxylic acid during purification?

A9: The compound is generally robust. However, be mindful of two potential issues:

  • Decarboxylation: While unlikely under standard purification conditions, prolonged heating at very high temperatures (e.g., >200 °C) could potentially lead to decarboxylation.[7] Use the minimum necessary heat during recrystallization.

  • Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, and the fluorine atom can be susceptible to displacement by strong nucleophiles, especially at elevated temperatures. Avoid prolonged heating in the presence of strong bases or nucleophiles.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Based on small-scale tests (see Table 1), select an appropriate solvent (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Bromo-2-fluoropyridine-4-carboxylic acid. Add the primary solvent (e.g., ethanol) portion-wise while heating with stirring until the solid just dissolves.

  • Co-solvent Addition: If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until a faint, persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Chilling: Place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of the cold solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography (Acid-Modified Eluent)

  • Eluent Selection: Determine a suitable solvent system using TLC, aiming for an Rf value of ~0.2-0.3 for the product. A good starting point is a mixture of hexanes and ethyl acetate. Crucially, add 0.5-1% acetic acid to the eluent mixture. [5]

  • Column Packing: Pack a silica gel column using the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Run the column with the eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted acetic acid can typically be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the residue in a solvent and washing with water before drying and final evaporation.

Data & Reference Tables

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassExamplesSuitability for 3-Bromo-2-fluoropyridine-4-carboxylic acid
Alcohols Ethanol, IsopropanolGood primary solvents. Often used in a pair with water.
Water Deionized WaterLikely a poor solvent alone at room temp, making it an excellent anti-solvent.
Esters Ethyl AcetateGood solubility, may require pairing with a non-polar solvent like hexanes.
Ketones AcetoneHigh solubility, often too good unless cooled to very low temperatures.
Aromatic ToluenePotential for good solubility differential between hot and cold.
Ethers Diethyl Ether, MTBEGenerally high solubility, less ideal for recrystallization but good for extractions.

Table 2: Starting Solvent Systems for TLC/Column Chromatography

System (v/v)PolarityComments
Hexanes / Ethyl Acetate (4:1 to 1:1) + 1% AcOH Low to MediumExcellent starting point for many pyridine derivatives.
Dichloromethane / Methanol (98:2 to 95:5) + 1% AcOH Medium to HighUse if the compound is not moving in Hex/EtOAc.

Note: AcOH = Acetic Acid

References

  • MySkinRecipes. (n.d.). 2-bromo-3-fluoropyridine-4-carboxylic acid. Retrieved from [Link]

  • Sandos, M., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(3), 203-207. Available at: [Link]

  • Scholl, H. J., et al. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid. U.S. Patent 4,393,232.
  • PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Awadi, F., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available at: [Link]

  • Christiansen, E. B. (1941). Process for purification of carboxylic acids. U.S. Patent 2,255,421.
  • Taniyasu, S., et al. (2013). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices. Journal of Chromatography A, 1292, 165-175. Available at: [Link]

  • Riemenschneider, W., & Tanifuji, A. (1973). Process for the production of pyridine carboxylic acids from lower alykyl pyridines. U.S. Patent 3,741,976.
  • Kumar, S., & Babu, B. V. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(6), 1789-1793. Available at: [Link]

  • Deshpande, A. D., et al. (2011). Process for producing pyridine carboxylic acids. European Patent EP 2428505 B1.
  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

  • Simmie, J. M., & Sediqi, M. N. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 22(3), 644-653. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Moldoveanu, S. C. (2017). Pyrolysis of Carboxylic Acids. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Bromo-2-fluoropyridine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Bromo-2-fluoropyridine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Bromo-2-fluoropyridine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. 3-Bromo-2-fluoropyridine-4-carboxylic acid is a valuable building block in the development of pharmaceuticals, particularly kinase inhibitors and other biologically active molecules.[1][2] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and reduce yields.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles to help you navigate the challenges of this synthesis.

Common Synthetic Pathway Overview

The most prevalent laboratory and industrial-scale synthesis involves the oxidation of the corresponding methylpyridine precursor, 3-bromo-2-fluoro-4-methylpyridine. This pathway is advantageous due to the commercial availability of the starting material.[3][4] However, the oxidation step is critical and requires careful control to prevent the formation of impurities.

G SM 3-Bromo-2-fluoro-4-methylpyridine OX Oxidation (e.g., KMnO4, HNO3) SM->OX Oxidizing Agent IM Crude Reaction Mixture (Product, Byproducts, SM) OX->IM Reaction Quench WU Aqueous Workup & pH Adjustment IM->WU Acid/Base Extraction PUR Purification (Recrystallization/Chromatography) WU->PUR Isolate Crude Solid FP 3-Bromo-2-fluoro-4-carboxylic acid PUR->FP Analytical QC

Caption: General workflow for the synthesis of 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My reaction yield is low, and TLC/NMR analysis shows a large amount of unreacted 3-bromo-2-fluoro-4-methylpyridine. What is the likely cause?

A1: This is a classic case of incomplete oxidation. Several factors could be at play:

  • Insufficient Oxidant: The stoichiometry of the oxidant to the substrate is critical. For strong oxidants like potassium permanganate (KMnO₄) or nitric acid, a molar excess is required.[5] Ensure you have calculated the equivalents correctly and that the oxidant is of high purity.

  • Low Reaction Temperature: Oxidation of the methyl group on an electron-deficient pyridine ring can be sluggish. While high temperatures can promote side reactions, a temperature that is too low will result in an impractical reaction time and incomplete conversion. The optimal temperature must be determined empirically, often in the range of 80-150°C, depending on the oxidant and solvent system.

  • Poor Solubility/Mixing: If the reaction is heterogeneous (e.g., KMnO₄ in water), vigorous stirring is essential to ensure adequate contact between the substrate and the oxidant. Phase-transfer catalysts can sometimes be employed to improve reaction rates in biphasic systems.

  • Deactivation of Oxidant: Some oxidants can decompose or be consumed by the solvent or impurities if not handled correctly. For instance, nitric acid concentration can affect its oxidative power.[5]

Solution Pathway:

  • Verify Reagents: Confirm the purity and activity of your oxidizing agent.

  • Increase Oxidant Stoichiometry: Perform a small-scale trial with a 10-20% increase in the molar equivalents of the oxidant.

  • Optimize Temperature: Gradually increase the reaction temperature in 10°C increments, carefully monitoring the reaction progress by TLC or HPLC to find a balance between reaction rate and byproduct formation.

  • Improve Mass Transfer: Increase the stirring rate or consider a co-solvent to improve the solubility of the starting material.

Q2: My crude ¹H NMR spectrum shows a singlet around 10 ppm and another broad singlet around 5-6 ppm, in addition to my product and starting material signals. What are these impurities?

A2: These signals strongly suggest the presence of partially oxidized intermediates.

  • A signal around 10 ppm is characteristic of an aldehyde proton (3-bromo-2-fluoropyridine-4-carbaldehyde).

  • A broad singlet between 5-6 ppm, which may exchange with D₂O, is indicative of a benzylic alcohol ( (3-bromo-2-fluoropyridin-4-yl)methanol).

The formation of these intermediates occurs when the oxidation process stalls. This can happen for the same reasons outlined in Q1 (insufficient oxidant, low temperature). The goal is to ensure the reaction proceeds fully to the carboxylic acid stage.

Solutions:

  • Drive the Reaction to Completion: The simplest solution is to re-subject the crude mixture to the oxidation conditions for a longer duration or with an additional charge of the oxidant.

  • Purification Strategy: If re-oxidation is not feasible, these impurities can be removed during purification. The aldehyde is less polar than the carboxylic acid and can often be separated by column chromatography. Acid-base extraction is highly effective; the desired carboxylic acid will be extracted into a basic aqueous layer (e.g., NaHCO₃ solution), while the neutral aldehyde and alcohol intermediates remain in the organic phase.

Q3: I am observing an impurity with a mass approximately 16 units higher than my product, and the ¹⁹F NMR signal has disappeared. What is this byproduct?

A3: This is a strong indication of hydrolysis of the 2-fluoro group to a hydroxyl group, forming 3-Bromo-2-hydroxypyridine-4-carboxylic acid. The fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the pyridine nitrogen and the adjacent bromine and carboxylic acid groups.

This side reaction is typically promoted by:

  • Harsh pH Conditions: Strong aqueous base (e.g., NaOH, KOH) or strong acid at elevated temperatures during workup or the reaction itself can facilitate the displacement of fluoride by hydroxide.

  • Prolonged Heating in Aqueous Media: Even near-neutral water can act as a nucleophile at high enough temperatures.

Caption: Nucleophilic substitution leading to the 2-hydroxy byproduct.

Mitigation Strategies:

  • Use milder bases for workup, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), instead of strong hydroxides.

  • Keep workup temperatures low. Perform extractions using an ice bath if necessary.

  • Minimize the time the compound spends in aqueous acidic or basic solutions at elevated temperatures.

Q4: I'm concerned about decarboxylation. At what stage is this most likely to occur, and how can I prevent it?

A4: Decarboxylation is the loss of CO₂ from the carboxylic acid group. While pyridine-4-carboxylic acids are generally more stable to decarboxylation than their 2-carboxylic acid isomers, the risk is not zero, especially under harsh thermal conditions.[6][7]

High-Risk Stages:

  • High-Temperature Reaction: If the oxidation is run at very high temperatures (e.g., >180°C) for extended periods.

  • Purification by Distillation: Attempting to purify the final product by distillation is highly discouraged as the required temperatures would almost certainly induce decarboxylation.

  • Dry Heating: Heating the isolated solid product close to or above its melting point.

Prevention:

  • Maintain the lowest effective temperature during the reaction.

  • Avoid purification methods that require high heat. Recrystallization or precipitation from a suitable solvent system is the preferred method.[8]

  • If a reaction is run in a high-boiling solvent like diphenyl ether or quinoline, be aware that these conditions are sometimes used intentionally to promote decarboxylation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose oxidant for converting 3-bromo-2-fluoro-4-methylpyridine to the carboxylic acid?

A1: Both potassium permanganate (KMnO₄) and hot nitric acid are commonly used for oxidizing alkylpyridines.[5]

  • Potassium Permanganate (KMnO₄): This is a powerful and relatively inexpensive oxidant. The reaction is often run in aqueous solution, which can be advantageous for safety and cost but may require heat and careful control of addition to manage the exotherm. The workup involves filtering off the manganese dioxide (MnO₂) byproduct.

  • Nitric Acid (HNO₃): This method can be very effective, often proceeding at high pressure and temperature.[5] However, it generates NOx gases and requires specialized equipment (e.g., a pressure reactor) to be run safely and efficiently. It is more common in industrial settings.

For laboratory scale, KMnO₄ in a neutral or slightly basic aqueous solution is often the most practical and accessible choice.

Q2: How can I best purify the final product?

A2: The acidic nature of the product is key to its purification. A typical and effective method is:

  • Quench and Filter: After the reaction, quench any remaining oxidant and filter off any solid byproducts (like MnO₂).

  • Acidify: Carefully acidify the aqueous filtrate to a pH of ~3-4 with an acid like HCl. The desired 3-Bromo-2-fluoropyridine-4-carboxylic acid is often poorly soluble at its isoelectric point and will precipitate out.

  • Isolate and Wash: Collect the solid by filtration and wash with cold water to remove inorganic salts, followed by a non-polar organic solvent (like hexanes) to remove non-polar impurities.

  • Recrystallize: If further purification is needed, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or dioxane/water mixture.

Q3: Are there viable alternative synthetic routes?

A3: Yes, other routes exist, though they come with their own challenges. One notable alternative is a Sandmeyer reaction , starting from 3-amino-2-fluoropyridine-4-carboxylic acid.[9] This involves converting the amino group to a diazonium salt, which is then displaced by a bromide source (e.g., CuBr).[10][11]

  • Potential Advantages: May be suitable if the amino-substituted precursor is readily available.

  • Potential Side Reactions: Diazonium salts can be unstable. Side reactions include the formation of phenol byproducts (displacement by water), azo coupling, and incomplete reaction.[9][12] This route requires careful temperature control (typically 0-5°C) during the diazotization step.

Summary of Potential Impurities
Impurity NameStructureFormation CauseMitigation Strategy
Starting Material 3-Bromo-2-fluoro-4-methylpyridineIncomplete oxidationIncrease oxidant, temperature, or reaction time.
Aldehyde Intermediate 3-Bromo-2-fluoropyridine-4-carbaldehydePartial oxidationDrive reaction to completion; remove with acid-base extraction.
Alcohol Intermediate (3-Bromo-2-fluoropyridin-4-yl)methanolPartial oxidationDrive reaction to completion; remove with acid-base extraction.
Hydrolysis Product 3-Bromo-2-hydroxypyridine-4-carboxylic acidSₙAr with H₂O/OH⁻Use mild base (NaHCO₃) and low temperatures during workup.
Decarboxylation Product 3-Bromo-2-fluoropyridineExcessive heatAvoid high reaction/purification temperatures.

Experimental Protocols

Protocol 1: Oxidation using Potassium Permanganate (KMnO₄)

Disclaimer: This is a representative procedure and should be optimized for your specific scale and equipment. Always perform a thorough safety review before conducting any experiment.

  • Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-bromo-2-fluoro-4-methylpyridine (1.0 eq) and water (10-20 volumes).

  • Reaction: Heat the suspension to 80-90°C with vigorous stirring.

  • Oxidant Addition: Add solid potassium permanganate (approx. 3.0-4.0 eq) portion-wise over 2-4 hours, ensuring the internal temperature does not exceed 100°C. The purple color of the permanganate should dissipate as it is consumed.

  • Monitoring: After the addition is complete, continue heating and stirring for an additional 2-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Quench any excess KMnO₄ by adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color disappears.

  • Filtration: Filter the hot mixture through a pad of celite to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Isolation: Cool the combined filtrate in an ice bath and slowly acidify with concentrated HCl to pH 3-4.

  • Purification: Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product. Recrystallize from an appropriate solvent if necessary.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in an organic solvent such as ethyl acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times). The desired carboxylic acid will move to the aqueous layer as its sodium salt, while neutral impurities (starting material, aldehyde, alcohol) will remain in the organic layer.

  • Back-Wash: Wash the combined aqueous layers once with fresh EtOAc to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 6M HCl with stirring until the pH is ~3. The pure product should precipitate.

  • Isolation: Collect the solid by filtration, wash with a minimal amount of cold water, and dry under vacuum.

References
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank, 2005, M437. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023, 2023(1), M1557. [Link]

  • 2-bromo-3-fluoropyridine-4-carboxylic acid. MySkinRecipes. [Link]

  • Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Process for purification of carboxylic acids.
  • Process for the production of pyridine carboxylic acids.
  • Process for purification of carboxylic acids.
  • Sandmeyer reaction. Wikipedia. [Link]

  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]

  • 3-Bromo-2-chloro-4-methylpyridine. PubChem. [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • 3-bromo-2-fluoro-4-methylpyridine. Alchem Pharmtech. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 2018, 6, 659. [Link]

  • Preparation of pyridine carboxylic acids.
  • Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 2009, 39(22), 4056-4062. [Link]

  • Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • halogen exchange reaction: Topics by Science.gov. Science.gov. [Link]

  • 4-Bromo-2-fluoro-3-methylpyridine. AMERICAN ELEMENTS. [Link]

  • 21.03 Sandmeyer Reaction. OrganicChemGuide. [Link]

  • Sandmeyer reaction. Hyperleap. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 2023, 17, 1373-1415. [Link]

  • Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design, 2022, 22(2), 1435-1445. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Organic Chemistry Portal. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 1972, 50(18), 3017-3027. [Link]

  • The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. [Link]

Sources

Troubleshooting

Challenges in the nucleophilic substitution of the fluorine in 3-Bromo-2-fluoropyridine-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 3-Bromo-2-fluoropyridine-4-carboxylic acid. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 3-Bromo-2-fluoropyridine-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the unique challenges associated with performing nucleophilic aromatic substitution (SNAr) on this highly functionalized pyridine core.

The strategic placement of the fluorine, bromine, and carboxylic acid groups makes this molecule a valuable, yet challenging, building block. Understanding the interplay of these functional groups is critical for achieving high-yield, selective substitution of the C2-fluorine atom. This guide is designed to provide both the practical "how" and the mechanistic "why" to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions regarding the reactivity of 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Q1: Why is the fluorine at the C2 position preferentially substituted over the bromine at the C3 position?

Answer: The selectivity for fluorine substitution is governed by two primary electronic factors inherent to nucleophilic aromatic substitution (SNAr) on pyridine rings.

  • Positional Activation by the Ring Nitrogen: In SNAr reactions, nucleophilic attack is most favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance.[1][2][3] Attack at the C2 position allows the negative charge to be delocalized directly onto the nitrogen, a highly stabilizing contribution.[3] The C3 position is meta to the nitrogen, and attack at this position does not allow for such stabilization, making it significantly less favorable.[1]

  • Leaving Group Ability in SNAr: For SNAr on electron-deficient aromatic rings, the reactivity order of halogens is typically F > Cl > Br > I.[1] This is counterintuitive to leaving group ability in SN1/SN2 reactions. In SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[3][4] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. This activation more than compensates for the strength of the C-F bond, leading to faster reaction rates compared to other halogens.[4][5]

Q2: How does the C4-carboxylic acid group influence the reaction?

Answer: The carboxylic acid group has a dual, conflicting role that presents the main challenge in using this substrate.

  • Electronic Activation (Favorable): As a potent electron-withdrawing group, the carboxylic acid (or its conjugate base, the carboxylate) further deactivates the pyridine ring, increasing the electrophilicity of the C2 and C6 positions. This enhances the ring's intrinsic susceptibility to nucleophilic attack, which is beneficial for the desired SNAr reaction.[6]

  • Acid-Base Reactivity (Problematic): The acidic proton of the carboxylic acid will readily react with basic nucleophiles (e.g., amines) or any added base intended to facilitate the reaction. This can lead to several complications:

    • Nucleophile Quenching: The nucleophile can be protonated, forming its non-nucleophilic conjugate acid.

    • Base Consumption: At least one equivalent of base will be consumed to deprotonate the carboxylic acid before it can facilitate the desired reaction.

    • Solubility Issues: The resulting carboxylate salt may have drastically different solubility in organic solvents compared to the starting material, potentially causing it to precipitate from the reaction mixture.[7][8]

Q3: What is the general mechanism for the substitution reaction?

Answer: The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

  • Addition: The nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the C-F pi bond and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context.[4]

Caption: The Addition-Elimination (SNAr) mechanism on 2-fluoropyridine.

Troubleshooting Guide

This section is designed to solve specific experimental problems.

Problem 1: My reaction shows low or no conversion of the starting material.

This is the most common issue and can be traced back to several factors related to the acid-base chemistry of the system.

Possible Cause 1: Insufficient Active Nucleophile Your nucleophile (e.g., an amine or alcohol) is being protonated by the carboxylic acid on the substrate, rendering it inactive. The resulting carboxylate salt is then unreactive.

  • Solution: Use a sufficient excess of base. At least two equivalents of base are required: one to deprotonate the carboxylic acid and a second to deprotonate the nucleophile (if it's, for example, an alcohol) or to act as an acid scavenger (for amine nucleophiles). A third equivalent is often beneficial to drive the reaction equilibrium.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): A good, inexpensive, and moderately strong base for many applications.

    • Sodium tert-butoxide (NaOtBu): A stronger, non-nucleophilic base suitable for less reactive nucleophiles.[9][10]

    • Cesium Carbonate (Cs₂CO₃): Often provides better results due to its higher solubility and the "cesium effect," but is more expensive.

Possible Cause 2: Poor Solubility The starting material or its deprotonated salt may have poor solubility in the chosen solvent, preventing it from reacting. Pyridine carboxylic acids are known to have variable solubility.[8][11][12]

  • Solution: Switch to a more appropriate solvent.

    • Recommended Solvents: High-boiling polar aprotic solvents are ideal for SNAr as they effectively solvate ions and allow for higher reaction temperatures. Good choices include:

      • Dimethyl Sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • N-Methyl-2-pyrrolidone (NMP)

    • Solubility Test: Before running a large-scale reaction, perform a small-scale solubility test of your starting material and base in the chosen solvent at both room temperature and the target reaction temperature.

Possible Cause 3: Insufficient Thermal Energy SNAr reactions, while often more facile with fluorine, still require a significant activation energy.

  • Solution: Increase the reaction temperature. Reactions are typically run between 80 °C and 150 °C.[1][13] Use a high-boiling solvent like DMSO or NMP to safely reach these temperatures. Monitor the reaction for potential decomposition or side reactions at higher temperatures.

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: I am observing significant formation of side products, particularly decarboxylation.

The formation of 3-bromo-2-fluoropyridine via loss of CO₂ is a significant risk, especially under harsh conditions.

Possible Cause: High Reaction Temperature Pyridine carboxylic acids, particularly those with activating groups, can undergo thermal decarboxylation.[14][15] While the 4-carboxylic acid is more stable than a 2-carboxylic acid, high temperatures (>150-160 °C) in polar aprotic solvents can promote this unwanted side reaction.[16]

  • Solution 1: Optimize Temperature: Carefully screen reaction temperatures. Start at a lower temperature (e.g., 80-90 °C) and slowly increase it, monitoring for the onset of decarboxylation by TLC or LC-MS. Find the "sweet spot" that allows for a reasonable reaction rate without significant side product formation.

  • Solution 2: Protect the Carboxylic Acid: If decarboxylation is unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This group is stable to the basic SNAr conditions and can be hydrolyzed back to the acid post-substitution. This adds steps but can salvage a difficult reaction.

ConditionRisk of DecarboxylationRecommended Action
< 120 °CLowOptimal temperature range for initial screening.
120 - 150 °CModerateMonitor reaction closely. Use the minimum time required.
> 150 °CHighAvoid if possible. Consider protecting the acid group.[14][17]
Caption: Temperature guidelines to mitigate decarboxylation risk.
Problem 3: The reaction works, but the product is difficult to purify.

The amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid) complicates standard workup and purification.

Possible Cause 1: Emulsion during Aqueous Workup The product, acting as a salt, can behave like a surfactant, leading to persistent emulsions during liquid-liquid extraction.

  • Solution: During workup, acidify the aqueous layer carefully with 1M or 2M HCl to a pH of ~3-4. This protonates the carboxylate, making the product neutral and more soluble in organic solvents like ethyl acetate or dichloromethane. It also protonates the pyridine nitrogen, but the overall molecule becomes more organic-soluble. Avoid making the solution too acidic, which can increase aqueous solubility.

Possible Cause 2: Co-elution on Silica Gel The polar nature of the product can lead to streaking and poor separation on standard silica gel chromatography.

  • Solution 1: Modify the Mobile Phase: Add a small amount of acetic acid or formic acid (0.5-1%) to your mobile phase (e.g., ethyl acetate/hexanes). This keeps the carboxylic acid protonated and the pyridine nitrogen protonated, leading to sharper peaks and better separation.

  • Solution 2: Alternative Purification: Consider reverse-phase chromatography (C18) if standard methods fail. Alternatively, crystallization can be a highly effective purification method for these types of molecules.

Validated Experimental Protocol

This protocol provides a reliable starting point for the substitution of 3-Bromo-2-fluoropyridine-4-carboxylic acid with a generic primary amine nucleophile.

Objective: To synthesize 2-(Alkylamino)-3-bromopyridine-4-carboxylic acid.

Materials:

  • 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (to 0.2 M concentration)

Procedure:

  • Reaction Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. An inert atmosphere is crucial to prevent the reaction of strong bases with atmospheric moisture.[4]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO via syringe to achieve a concentration of approximately 0.2 M with respect to the starting material. Begin vigorous stirring.

  • Nucleophile Addition: Add the primary amine (1.2 eq) to the stirring suspension at room temperature.

  • Heating: Immerse the flask in a pre-heated oil bath at 90 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting material.

  • Workup - Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10x the volume of DMSO).

  • Acidification: While stirring, slowly add 2M HCl dropwise to the aqueous mixture until the pH is approximately 3-4. A precipitate of the product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 0.5% acetic acid.

References
  • Sun, C., Chen, X., Zhao, Y., Wei, Q., Chen, Z., Wu, J., Hao, F., & Xie, H. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]

  • Dramiński, M., & Szafran, M. (2026). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate. Available at: [Link]

  • Al-Zaydi, K. M. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]

  • Sun, C., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]

  • Wang, Z., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Taylor & Francis Online. Available at: [Link]

  • Guo, H., & Gu, Z. (2003). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). Pyridine. Wikipedia. Available at: [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]

  • Williams, T. G., & Wengryniuk, S. E. (2017). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. ACS Catalysis. Available at: [Link]

  • Sun, C., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available at: [Link]

  • LibreTexts Chemistry. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • D. A. Klapars, A., & Campos, K. R. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Klapars, A., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (2023). Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2025). Nucleophilic substitution is easy with pyridines. Organic Chemistry. Available at: [Link]

  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Not Voodoo. Available at: [Link]

  • Gandler, J. R., & Jencks, W. P. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid. ResearchGate. Available at: [Link]

  • Gryko, D. T., & Tasior, M. (2016). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available at: [Link]

  • Gandler, J. R., & Jencks, W. P. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]

  • Kamino, S., et al. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. Available at: [Link]

  • St. John-Campbell, S., et al. (2019). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2-fluoropyridine-4-carboxylic acid

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative, field-proven methodologies for the scalable synthesis of 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS 1214360-60-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative, field-proven methodologies for the scalable synthesis of 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS 1214360-60-7). Designed for researchers and drug development professionals, this portal bypasses generic advice to focus on the causality of reaction parameters, self-validating protocols, and specific scale-up troubleshooting.

Overview & Mechanistic Rationale

The most robust and economically viable route for scaling this compound utilizes Directed ortho-Metalation (DoM) of commercially available 2-fluoroisonicotinic acid, followed by an electrophilic halogen quench.

The regioselectivity of this transformation relies entirely on the synergistic directing effects of the C2-fluoro and C4-carboxylate groups. Both act as Directed Metalation Groups (DMGs), rendering the C3-proton highly acidic. This allows for exclusive, regioselective lithiation by Lithium Diisopropylamide (LDA) at cryogenic temperatures .

Synthetic Workflow Visualization

G A 2-Fluoroisonicotinic Acid (Starting Material) B Lithium Carboxylate (1.05 eq LDA, -78°C) A->B Deprotonation of COOH (Exothermic) C C3-Lithiated Dianion (1.10 eq LDA, -78°C) B->C Directed ortho-Metalation (Color change to dark orange) D Bromination (1,2-Dibromotetrachloroethane) C->D Electrophilic Quench (Halogen-metal exchange) E Aqueous Quench & Wash (NH4Cl / MTBE) D->E Workup & Impurity Removal F 3-Bromo-2-fluoropyridine- 4-carboxylic Acid (Precipitation at pH 2.5) E->F Isoelectric Isolation

Fig 1. Synthetic workflow for the DoM and bromination of 2-fluoroisonicotinic acid.

Standard Operating Procedure (SOP): 50-Gram Scale Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: System Preparation & Carboxylate Formation
  • Action: Charge a dry, nitrogen-flushed 2 L reactor with 2-fluoroisonicotinic acid (50.0 g, 354 mmol) and anhydrous THF (500 mL). Cool the suspension to -78 °C. Slowly add LDA (2.0 M in THF/heptane, 186 mL, 372 mmol, 1.05 eq) over 45 minutes, maintaining the internal temperature below -70 °C.

  • Causality: The first equivalent of LDA strictly deprotonates the carboxylic acid. This acid-base reaction is highly exothermic. Maintaining the temperature below -70 °C prevents premature ring metalation or solvent attack by the base 1.

  • Validation: The initial suspension will transition to a homogeneous, pale-yellow solution, confirming the formation of the soluble lithium carboxylate intermediate.

Step 2: Directed ortho-Metalation (Dianion Formation)
  • Action: Add a second portion of LDA (2.0 M, 195 mL, 390 mmol, 1.10 eq) dropwise over 1 hour at -78 °C. Stir the mixture for an additional 1.5 hours.

  • Causality: The second equivalent of LDA targets the C3-proton. The extended stirring time is required to ensure complete thermodynamic conversion to the C3-lithiated dianion.

  • Validation: The solution will deepen to a dark yellow/orange hue. This color shift is a reliable visual indicator of the highly conjugated dianion species.

Step 3: Electrophilic Quench
  • Action: Prepare a solution of 1,2-dibromotetrachloroethane (138.5 g, 425 mmol, 1.2 eq) in anhydrous THF (150 mL). Add this dropwise to the dianion solution over 1 hour, strictly maintaining the internal temperature at -78 °C 2.

  • Causality: 1,2-dibromotetrachloroethane is chosen over elemental bromine (Br₂) for scale-up. Br₂ freezes at -7.2 °C, which causes localized freezing in the cryogenic reactor, leading to unreacted pockets that violently exotherm upon warming. 1,2-dibromotetrachloroethane remains fully soluble and reacts smoothly via halogen-metal exchange.

  • Validation: The dark orange color will rapidly dissipate back to a pale yellow as the dianion is consumed.

Step 4: Quench & Isoelectric Isolation
  • Action: Allow the reaction to warm to -20 °C, then quench with saturated aqueous NH₄Cl (200 mL). Evaporate the bulk THF under reduced pressure. Dilute the aqueous residue with water (300 mL) and wash with MTBE (2 x 200 mL). Cool the aqueous layer to 0 °C and carefully adjust the pH to 2.5 using 6M HCl.

  • Causality: The MTBE wash removes organic byproducts (e.g., tetrachloroethylene). Adjusting the pH to exactly 2.5 targets the isoelectric point of the product. Over-acidification (pH < 1) will protonate the pyridine nitrogen, forming a highly soluble hydrochloride salt and drastically reducing the isolated yield.

  • Validation: A dense, off-white precipitate will form at pH 2.5. Filter, wash with cold water, and dry in a vacuum oven at 45 °C to afford the pure product.

Troubleshooting Guides & FAQs

Q: My yield drops significantly upon scaling up from 1 g to 50 g. What is causing this? A: At larger scales, heat transfer limitations become critical. If the internal temperature spikes above -65 °C during the second LDA addition, the highly reactive lithiated intermediate can undergo side reactions, including nucleophilic attack on the THF solvent or dimerization 3. Ensure your reactor's cooling jacket has sufficient capacity and reduce the LDA addition rate.

Q: Why am I observing metalation at the C5 position instead of C3? A: Metalation at C5 indicates a failure of the synergistic directing effect. This is almost always caused by insufficient LDA. You must use at least 2.1 equivalents of LDA total. The first equivalent strictly forms the carboxylate, which must be present to act as the secondary DMG alongside the C2-fluorine to direct the second equivalent of LDA to the C3 position.

Q: Can I use N-Bromosuccinimide (NBS) instead of 1,2-dibromotetrachloroethane? A: While NBS is a common brominating agent, its solubility in THF at -78 °C is extremely poor. This leads to a heterogeneous reaction mixture, resulting in incomplete quenching and the recovery of unreacted starting material. 1,2-dibromotetrachloroethane is the industry standard for the cryogenic scale-up of this specific transformation.

Q: The product is not precipitating during the final workup. How do I recover it? A: You have likely over-acidified the aqueous layer. If the pH drops below 1.5, the pyridine ring protonates, pulling the molecule back into the aqueous phase. Back-titrate carefully with 1M NaOH to pH 2.5. If precipitation still fails, the aqueous volume may be too high; concentrate the aqueous layer under reduced pressure before attempting pH adjustment again.

Quantitative Data: Electrophile Comparison for Scale-Up

To assist in process development, the following table summarizes the quantitative performance of various electrophiles evaluated for the C3-bromination of 2-fluoroisonicotinic acid at scale.

ElectrophileEquivalentsReaction Temp (°C)Typical Yield (%)Scale-up SuitabilityKey Observation / Causality
1,2-Dibromotetrachloroethane 1.2-7882 - 88Excellent Remains soluble at -78 °C; smooth halogen-metal exchange; inert byproduct (tetrachloroethylene) easily removed.
Elemental Bromine (Br₂) 1.1-7865 - 75Poor Freezes at -7.2 °C; causes localized freezing in THF; high risk of delayed exothermic runaway upon warming.
N-Bromosuccinimide (NBS) 1.5-78 to -4040 - 55Moderate Poor solubility at cryogenic temperatures leads to heterogeneous quenching and high unreacted starting material.
Carbon Tetrabromide (CBr₄) 1.2-7870 - 78Good Good solubility, but generates bromoform (CHBr₃) as a byproduct which is difficult to purge during standard workup.

References

  • Google Patents (WO2017015449A1) - Benzodiazepine derivatives as RSV inhibitors (Details the authoritative use of LDA and 1,2-dibromotetrachloroethane for pyridine bromination).
  • Arkat USA - Recent progress in the synthesis of pyridinylboronic acids and esters (Mechanistic review of Directed ortho-Metalation and halogen-metal exchange). URL: [Link]

  • ChemRxiv - Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture (Analysis of pyridine metalation side reactions and temperature control). URL:[Link]

Sources

Troubleshooting

Stability of 3-Bromo-2-fluoropyridine-4-carboxylic acid under acidic/basic conditions

Title: Technical Support Center: Stability and Handling of 3-Bromo-2-fluoropyridine-4-carboxylic acid Introduction Welcome to the Technical Support Center for 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Stability and Handling of 3-Bromo-2-fluoropyridine-4-carboxylic acid

Introduction Welcome to the Technical Support Center for 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7). This highly functionalized building block is prized in drug discovery for its dense array of orthogonal reactive sites. However, the exact features that make it a versatile intermediate—a highly electrophilic 2-fluoro group, a sterically demanding 3-bromo substituent, and a 4-carboxylic acid—also render it highly sensitive to extreme pH conditions.

This guide provides mechanistic troubleshooting, stability data, and validated protocols to help you avoid common degradation pathways such as premature decarboxylation and unintended nucleophilic aromatic substitution (SNAr).

Troubleshooting Guide: Acidic Conditions

Q: During an acidic workup (pH < 1) at elevated temperatures, my product mass decreases significantly, and I observe gas evolution. What is happening? A: You are observing protodecarboxylation . Pyridine-4-carboxylic acids are susceptible to losing CO₂ when heated in strong acids[1].

  • The Mechanism: In highly acidic media, the pyridine nitrogen becomes protonated (forming a pyridinium ion). This positively charged nitrogen acts as a powerful electron sink. Upon heating, the carboxyl group at the C4 position is expelled as CO₂, pushing electron density into the ring to temporarily neutralize the pyridinium charge via an ylide intermediate, which subsequently reprotonates[2].

  • Solution: Keep the temperature below 20 °C during acidic extractions. Use mild acids (e.g., 10% aqueous citric acid or dilute HCl) to reach a pH of ~3.0. This is sufficient to protonate the carboxylate (pKa ~ 3.5) for organic extraction without fully protonating the pyridine nitrogen (pKa < 2.0).

Q: Can the 2-fluoro group hydrolyze under acidic conditions? A: Yes, but it requires harsh conditions. While 2-fluoropyridines are generally more stable to acid than to base, prolonged heating in strong aqueous acid (e.g., 6M HCl at reflux) will eventually hydrolyze the C-F bond to form a 2-pyridone (2-hydroxypyridine) derivative.

Troubleshooting Guide: Basic Conditions

Q: When I dissolve the compound in 1M NaOH, it degrades almost instantly. Why is it so unstable in base? A: The compound is undergoing rapid Nucleophilic Aromatic Substitution (SNAr) . The 2-fluoro group is exceptionally electrophilic because it is activated by the adjacent pyridine nitrogen, the electron-withdrawing 3-bromo group, and the 4-carboxylate group[3].

  • The Mechanism: Hydroxide ions attack the C2 carbon, forming a negatively charged Meisenheimer complex. The formation of this complex is the rate-determining step [4]. Fluorine is an excellent leaving group in SNAr because its extreme electronegativity stabilizes the transition state leading to the Meisenheimer complex, making the reaction orders of magnitude faster than with a chloro- or bromo-substituent[5]. The resulting 2-hydroxy product immediately tautomerizes to the highly stable 2-pyridone.

  • Solution: Avoid strong aqueous bases (NaOH, KOH) unless you intend to hydrolyze the fluorine. For basic workups or deprotonation, use mild, non-nucleophilic bases (e.g., NaHCO₃, K₂CO₃, or sterically hindered amines like DIPEA) at low temperatures.

Q: Is the 3-bromo group at risk of substitution under basic conditions? A: No, the 3-bromo group is relatively inert to direct SNAr compared to the 2-fluoro group. The C3 position lacks the direct resonance activation from the pyridine nitrogen that the C2 and C4 positions possess. However, if trace transition metals (Pd, Cu) are present in your glassware or reagents, the 3-bromo group may undergo unintended cross-coupling.

Mechanistic Pathways (Visualized)

AcidicDecarboxylation A 3-Bromo-2-fluoro- pyridine-4-carboxylic acid B N-Protonated Pyridinium (Electron Sink) A->B + H⁺ (pH < 1) C Pyridinium Ylide Intermediate B->C - CO₂ (Heat) D 3-Bromo-2-fluoro- pyridine C->D + H⁺ (Reprotonation)

Caption: Decarboxylation pathway of 3-Bromo-2-fluoropyridine-4-carboxylic acid in strong acid.

BasicSNAr A 3-Bromo-2-fluoro- pyridine-4-carboxylate B Meisenheimer Complex (Rate-Determining Step) A->B + OH⁻ (Aqueous Base) C 3-Bromo-2-hydroxy- pyridine-4-carboxylate B->C - F⁻ (Fast Elimination) D 2-Pyridone Tautomer (Degradation Product) C->D Tautomerization

Caption: SNAr degradation pathway of the 2-fluoro group under strongly basic conditions.

Quantitative Data & Stability Matrices

To assist in experimental design, the following tables summarize the stability profile and relative reactivity of the functional groups.

Table 1: Stability Matrix for 3-Bromo-2-fluoropyridine-4-carboxylic acid

ConditionReagents / pHTemperaturePrimary Risk / Degradation PathwayEstimated Stability
Strong Acid 6M HCl (pH < 1)Reflux (100 °C)Decarboxylation (-CO₂)< 1 hour
Mild Acid 10% Citric Acid (pH ~3)20 °CStable (Ideal for extraction)> 24 hours
Neutral H₂O / Organic Solvents20 °CStableIndefinite
Mild Base Sat. NaHCO₃ (pH ~8)0–20 °CSlow SNAr (Hydrolysis)~4–6 hours
Strong Base 1M NaOH (pH > 13)20 °CRapid SNAr (Forms 2-pyridone)< 5 minutes

Table 2: Relative SNAr Kinetics (2-Fluoro vs. 2-Chloro Pyridines) The extreme reactivity of the 2-fluoro group is driven by transition state stabilization during nucleophilic addition, not by C-F bond strength[3][6].

SubstrateNucleophileRelative Reaction Rate (k_rel)Rate-Determining Step
2-ChloropyridineSodium Ethoxide1Addition (Slow)
2-Fluoropyridine Sodium Ethoxide~320 Addition (Fast)

Validated Experimental Protocols

Protocol A: Safe Liquid-Liquid Extraction (Isolating the Free Acid) Objective: Extract the compound from an aqueous mixture without triggering decarboxylation or hydrolysis.

  • Cooling: Cool the crude aqueous reaction mixture to 0–5 °C using an ice bath.

  • pH Adjustment: Slowly add a 10% aqueous solution of citric acid (or 1M HCl dropwise) while stirring vigorously, until the pH reaches 3.0–3.5. Causality: This pH ensures the carboxylic acid is fully protonated (neutral) for organic solubility, while preventing the pyridine nitrogen from protonating and initiating decarboxylation.

  • Extraction: Extract the aqueous layer 3 times with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing: Wash the combined organic layers once with cold brine (saturated NaCl) to remove residual water and salts.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .

Protocol B: Controlled SNAr Functionalization (Harnessing Reactivity) Objective: Deliberately displace the 2-fluoro group with an amine nucleophile while preserving the 3-bromo and 4-carboxylic acid groups[3].

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1.0 eq of 3-Bromo-2-fluoropyridine-4-carboxylic acid in anhydrous THF (0.2 M concentration).

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The first equivalent deprotonates the carboxylic acid to prevent quenching the nucleophile; the remainder acts as an acid scavenger. DIPEA is non-nucleophilic and will not attack the 2-fluoro position.

  • Nucleophile Addition: Add 1.1 eq of the desired secondary amine (e.g., morpholine).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS. Causality: The high electrophilicity of the 2-fluoro group allows this SNAr to proceed at room temperature, avoiding the heat that would otherwise trigger decarboxylation.

  • Workup: Quench with water, adjust to pH 3 with citric acid, and extract with EtOAc as detailed in Protocol A.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem.
  • BenchChem Technical Support Team. "A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring." BenchChem.
  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014.
  • Payne, K. A., et al. "Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes." RSC Advances, 2024.

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Reference Data & Comparative Studies

Validation

An In-depth Technical Guide to the ¹H NMR Analysis of 3-Bromo-2-fluoropyridine-4-carboxylic acid

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-fluoropyridine-4-carboxylic acid. In the absence of a publicly available experimental spectrum, this...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-fluoropyridine-4-carboxylic acid. In the absence of a publicly available experimental spectrum, this guide synthesizes data from structurally related analogs and fundamental NMR principles to predict and interpret the spectral characteristics of this complex molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of fluorinated pyridine derivatives.

Introduction: The Analytical Challenge

3-Bromo-2-fluoropyridine-4-carboxylic acid is a highly substituted pyridine ring, presenting a unique challenge for ¹H NMR analysis. The presence of a fluorine atom directly adjacent to a proton, coupled with the electronic effects of the bromine and carboxylic acid groups, results in a complex interplay of chemical shifts and coupling constants. A thorough understanding of these interactions is paramount for unambiguous spectral assignment and structural confirmation.

This guide will deconstruct the expected ¹H NMR spectrum of 3-Bromo-2-fluoropyridine-4-carboxylic acid by comparing it with the known spectral data of key analogs: 4-bromopyridine-2-carboxylic acid and methyl 3-fluoropyridine-4-carboxylate. This comparative approach allows for the isolation and understanding of the individual contributions of the fluorine and bromine substituents to the final spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 3-Bromo-2-fluoropyridine-4-carboxylic acid. These predictions are derived from established principles of NMR spectroscopy and analysis of the comparative compounds discussed in the subsequent section. The data is presented for a simulated spectrum in a common NMR solvent such as DMSO-d₆, which is suitable for dissolving carboxylic acids.[1]

ProtonPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
H-5~8.3 - 8.5Doublet of doublets (dd)³J(H5-H6) ≈ 5.0, ⁴J(H5-F) ≈ 2.0
H-6~8.6 - 8.8Doublet (d)³J(H6-H5) ≈ 5.0
COOH>13Broad singlet-

Note: Data is predicted and should be confirmed with experimental results. The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent and often appears as a broad signal.[2]

Comparative Spectral Analysis

The predicted spectrum of 3-Bromo-2-fluoropyridine-4-carboxylic acid is best understood by examining the experimental data of simpler, related molecules.

The Influence of the Fluorine Substituent

To isolate the effect of the 2-fluoro substituent, we can compare our target molecule to 4-bromopyridine-2-carboxylic acid.[3] The fluorine atom, being highly electronegative, will exert a significant deshielding effect on the adjacent H-6 proton, causing it to shift downfield. Furthermore, the fluorine atom will introduce through-bond scalar coupling (J-coupling) to the neighboring protons. Specifically, we anticipate a four-bond coupling (⁴J) between the fluorine at position 2 and the proton at position 5. This long-range coupling is a characteristic feature of fluorinated aromatic systems.[4]

The Influence of the Bromine Substituent

The impact of the 3-bromo substituent can be inferred by comparing our target to methyl 3-fluoropyridine-4-carboxylate.[5] While the ester will have a slightly different electronic effect than the carboxylic acid, the primary influence of the bromine atom at position 3 will be to further deshield the adjacent H-5 proton. The bromine atom's electronegativity and inductive effects will draw electron density away from this proton, shifting its resonance to a higher chemical shift value.

Data Comparison Table

The following table presents a direct comparison of the predicted data for our target molecule with the available data for the selected analogs.

CompoundH-5 (δ, mult., J)H-6 (δ, mult., J)Reference
3-Bromo-2-fluoropyridine-4-carboxylic acid (Predicted) ~8.3 - 8.5, dd, ³J≈5.0, ⁴J≈2.0 ~8.6 - 8.8, d, ³J≈5.0 -
4-Bromopyridine-2-carboxylic acid~8.2 (d, J≈1.5)~8.5 (d, J≈5.0)
Methyl 3-fluoropyridine-4-carboxylate~8.2 (dd, J≈8.5, 4.5)~8.5 (d, J≈4.5)[5]

Note: The numbering scheme for each molecule has been rationalized for direct comparison of analogous proton positions.

Experimental Protocol for ¹H NMR Acquisition

For researchers seeking to acquire experimental data for 3-Bromo-2-fluoropyridine-4-carboxylic acid, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve carboxylic acids and to avoid the exchange of the acidic proton with the solvent.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[1]

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 5 seconds (to ensure full relaxation of the carboxylic acid proton)

      • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals to determine the relative proton ratios.

Visualizing Molecular Structure and Coupling

The following diagrams illustrate the molecular structure of 3-Bromo-2-fluoropyridine-4-carboxylic acid and the key spin-spin coupling interactions that are critical for spectral interpretation.

Caption: Molecular structure of 3-Bromo-2-fluoropyridine-4-carboxylic acid.

coupling_relationships H6 H-6 H5 H-5 H6->H5 ³J (H-H) F F-2 H5->F ⁴J (H-F)

Caption: Key coupling relationships in 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Conclusion

The ¹H NMR spectrum of 3-Bromo-2-fluoropyridine-4-carboxylic acid is predicted to exhibit two signals in the aromatic region corresponding to the H-5 and H-6 protons, in addition to a broad singlet for the carboxylic acid proton at a significantly downfield chemical shift. The interpretation of the spectrum is critically dependent on understanding the deshielding effects of the fluorine and bromine substituents and the characteristic ³J(H-H) and long-range ⁴J(H-F) coupling constants. This guide provides a robust framework for the prediction and analysis of this spectrum, leveraging comparative data and fundamental principles to offer a comprehensive interpretation. The provided experimental protocol offers a starting point for the empirical verification of these predictions.

References

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts (ppm) and coupling constants (Hz) for the fluorinated azido derivatives.
  • MySkinRecipes. (n.d.). 2-bromo-3-fluoropyridine-4-carboxylic acid. Retrieved from [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). PMC. Retrieved from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). PMC. Retrieved from [Link]

  • Loughborough University. (2019, May 24). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-2-fluoropyridine (C5H3BrFN). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the 13C NMR Interpretation of 3-Bromo-2-fluoropyridine-4-carboxylic acid: A Predictive and Comparative Analysis

Introduction: Navigating Complexity in Heterocyclic Characterization In the landscape of modern drug discovery and materials science, highly substituted heterocyclic compounds are of paramount importance. 3-Bromo-2-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Complexity in Heterocyclic Characterization

In the landscape of modern drug discovery and materials science, highly substituted heterocyclic compounds are of paramount importance. 3-Bromo-2-fluoropyridine-4-carboxylic acid represents a class of molecule where precise structural confirmation is non-negotiable. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides the most direct insight into the carbon framework. However, the unique combination of a pyridine ring, a carboxylic acid, and two different halogen substituents (F and Br) introduces significant complexity. The presence of fluorine, in particular, complicates spectra through 13C-19F spin-spin coupling, which can often make interpretation non-trivial.[1][2]

This guide provides a comprehensive framework for the interpretation of the 13C NMR spectrum of 3-Bromo-2-fluoropyridine-4-carboxylic acid. As direct experimental data for this specific compound is not widely published, we will employ a predictive and comparative approach. This methodology, grounded in the fundamental principles of substituent effects and coupling phenomena, not only allows for a robust prediction of the expected spectrum but also equips the researcher with the tools to confidently interpret experimental data once acquired. We will deconstruct the molecule, analyze the influence of each substituent on the pyridine core, synthesize a predicted spectrum, and provide a validated experimental protocol for data acquisition.

The Predictive Approach: A Sum of Parts Analysis

The chemical shift of any given carbon atom in a molecule is a sensitive reporter of its local electronic environment. By systematically evaluating the effects of each substituent on the parent pyridine ring, we can build a reliable predictive model for the chemical shifts in our target molecule.

The Pyridine Core: An Asymmetric Baseline

Unlike benzene, which shows a single 13C NMR signal around 129 ppm, the nitrogen atom in pyridine desymmetrizes the ring, creating three distinct carbon environments[3]:

  • Cα (C2, C6): ~150 ppm (most deshielded due to proximity to electronegative nitrogen)

  • Cβ (C3, C5): ~124 ppm

  • Cγ (C4): ~136 ppm

This baseline is our starting point for applying substituent chemical shift (SCS) effects.

Substituent Effects: A Comparative Analysis

We will analyze data from simpler, monosubstituted pyridines to understand the individual impact of the -COOH, -F, and -Br groups. The effects are not perfectly additive in a crowded system, but this analysis provides a robust first-order approximation.[4][5]

Carbon PositionPyridine (ppm)2-Fluoropyridine (ppm)3-Bromopyridine (ppm)[6]Pyridine-4-carboxylic acid (Isonicotinic Acid) (ppm)[7]
C2 ~150~163.1 (d, ¹JCF ≈ 236 Hz)~150.3~150.5
C3 ~124~110.1 (d, ²JCF ≈ 41 Hz)~121.2~122.5
C4 ~136~141.2 (d, ³JCF ≈ 15 Hz)~140.0~142.1
C5 ~124~124.3 (d, ⁴JCF ≈ 4 Hz)~124.5~122.5
C6 ~150~147.2 (d, ²JCF ≈ 14 Hz)~147.8~150.5
C=O N/AN/AN/A~166.0

Data is compiled from various sources and may be solvent-dependent. "d" denotes a doublet due to C-F coupling.

Key Insights from Comparative Data:

  • 2-Fluoropyridine: The most dramatic effect is on the directly attached carbon (C2), which is significantly deshielded and appears as a large doublet due to one-bond coupling (¹JCF).[8] Note the significant two-bond (²JCF) and three-bond (³JCF) couplings as well, which will be critical for assignment.

  • 3-Bromopyridine: The bromine substituent has a relatively modest effect on the pyridine ring carbons. The carbon to which it is attached (C3) is slightly shielded, a phenomenon sometimes attributed to the "heavy atom effect."

  • Pyridine-4-carboxylic acid: The carboxylic acid group primarily deshields the ipso-carbon (C4) and has minor effects on the other ring carbons. The carbonyl carbon itself appears in the typical downfield region for carboxylic acids (~165-185 ppm).[9]

Synthesizing the Prediction for 3-Bromo-2-fluoropyridine-4-carboxylic acid

By combining these effects, we can predict the key features of the target molecule's 13C NMR spectrum. There will be six distinct signals: five for the pyridine ring and one for the carboxyl group.

Predicted 13C NMR Chemical Shifts and Splitting Patterns:

CarbonPredicted Shift Range (ppm)Expected Multiplicity (¹H-decoupled)Rationale
C=O 165 - 170Singlet (or small doublet, ⁴JCF)Typical carboxylic acid range, slightly shielded by electron-rich ring.
C2 158 - 164Doublet (¹JCF ≈ 240-260 Hz) Strong deshielding by both Fluorine and Nitrogen. The large coupling is the key signature.
C3 118 - 124Doublet (²JCF ≈ 15-25 Hz)Attached to Bromine (shielding) but ortho to Fluorine (coupling).
C4 145 - 152Doublet (³JCF ≈ 5-15 Hz)Deshielded by ipso-COOH group and Nitrogen.
C5 125 - 130Singlet (or small doublet, ⁴JCF)Expected to be least affected, ortho to COOH.
C6 148 - 154Doublet (²JCF ≈ 10-20 Hz)Alpha to Nitrogen, ortho to Fluorine.

This predictive table is the core of our guide. It provides a clear set of expectations for a researcher to compare against their experimentally acquired data.

Experimental Protocol: A Self-Validating Workflow

Acquiring a clean, interpretable 13C NMR spectrum for this molecule requires careful planning. The following protocol is designed to be robust and self-validating.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-20 mg of 3-Bromo-2-fluoropyridine-4-carboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

      • Causality: DMSO-d6 is the solvent of choice because it will solubilize the polar carboxylic acid and its deuterons will not exchange with the acidic proton, allowing for its observation in the ¹H spectrum if desired. Its 13C signal (a septet at ~39.5 ppm) is well-removed from the aromatic region.[10]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer equipped with a broadband or multinuclear probe tuned to 13C and 19F frequencies.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Standard ¹H-Decoupled 13C Spectrum Acquisition:

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • Use a standard pulse-acquire experiment with broadband proton decoupling (e.g., zgpg30 on a Bruker system).

    • Set the relaxation delay (d1) to at least 2 seconds to allow for adequate relaxation of quaternary carbons.

    • Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve a good signal-to-noise ratio. Quaternary carbons (C2, C3, C4) will require more scans.

  • (Optional but Recommended) ¹H and ¹⁹F-Decoupled 13C Spectrum:

    • If your spectrometer is equipped with the necessary hardware for double decoupling, acquiring a spectrum with both ¹H and ¹⁹F decoupling is highly informative.[2]

    • Causality: This experiment will cause all the C-F doublets to collapse into singlets. Comparing this spectrum with the standard ¹H-decoupled spectrum provides unambiguous confirmation of which signals are coupled to fluorine and the magnitude of their coupling constants. This is a key self-validation step.[1]

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Calibrate the chemical shift scale by setting the DMSO-d6 solvent peak to 39.51 ppm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 13C{1H} Spectrum D->E F Acquire 13C{1H, 19F} Spectrum (Optional) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate Spectrum H->I J Assign Peaks & Couplings I->J

Caption: Workflow for acquiring and analyzing the 13C NMR spectrum.

Interpreting the Spectrum: Key Signatures and Comparisons

When analyzing the experimental spectrum, the primary goal is to match the observed signals to our predictive table.

Key Identification Markers:
  • The Carbonyl (C=O): Look for a weak singlet around 165-170 ppm.

  • The C2 Carbon: Find the most downfield aromatic signal (likely >158 ppm). It should be a sharp doublet with a very large splitting (J > 240 Hz). This is the most unambiguous signal in the spectrum.

  • Other Coupled Carbons: Identify the other doublets in the aromatic region. Their coupling constants will be much smaller (5-25 Hz). The relative size of the coupling constant can help distinguish them (²JCF is typically larger than ³JCF).

  • The Lone Singlet (C5): There should be one carbon in the aromatic region that appears as a singlet (or a very narrowly split doublet). This is very likely C5.

Visualizing Coupling Relationships

G C2 C2 F F F->C2 ¹JCF (~250 Hz) C3 C3 F->C3 ²JCF (~20 Hz) C4 C4 F->C4 ³JCF (~10 Hz) C5 C5 C6 C6

Caption: C-F coupling pathways in the pyridine ring.

Comparison with Isomeric Alternatives
  • Different C-F Coupling: In this isomer, the -COOH is at C3. The carbon at C4 would now be coupled to fluorine via a two-bond coupling (²JCF), which would be significantly larger than the three-bond coupling seen in our target molecule.

  • Shifts of C3 and C4: C3 would now be the deshielded carbon bearing the carboxylic acid, and C4 would be the shielded carbon bearing the bromine. This is a complete reversal of the electronic environment for these two positions compared to our primary analyte.

By anticipating these differences, 13C NMR becomes a powerful tool for distinguishing between constitutional isomers, a critical capability in pharmaceutical development and quality control.

Conclusion

The structural elucidation of 3-Bromo-2-fluoropyridine-4-carboxylic acid by 13C NMR spectroscopy is a task that requires a blend of predictive analysis and meticulous experimental technique. While the spectrum may initially appear complex due to overlapping signals and extensive C-F coupling, a systematic approach allows for its complete and unambiguous interpretation. By understanding the baseline shifts of the pyridine core and layering the predictable effects of the bromo, fluoro, and carboxylic acid substituents, a reliable model of the spectrum can be constructed. The key to experimental confirmation lies in identifying the large one-bond C-F coupling constant associated with C2 and using the smaller, long-range couplings to assign the remaining carbons. This guide provides the predictive framework and the experimental workflow necessary for any researcher to confidently tackle the analysis of this and other similarly complex fluorinated heterocyclic systems.

References

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Panderi, I., Archontaki, H., Gikas, E., & Parissi-Poulou, M. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • Al-Zaydi, K. M. (2009). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 14(7), 2735–2746.
  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Tlili, A., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry.
  • Martin, G. E. (2019). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
  • HeteroLetters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. 13 C-NMR spectrum of ( 4 ). Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • PubChem. (n.d.). pyridine-4-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds.
  • Nucleic Acids Research. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Oxford Academic. Retrieved from [Link]

  • Molecules. (2022).
  • Canadian Journal of Chemistry. (1970). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • Magnetic Resonance in Chemistry. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Wiley Online Library.
  • Journal of the Chinese Chemical Society. (2020).
  • PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • Magnetochemistry. (2022).

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Validation

X-Ray Crystal Structure &amp; Performance Comparison Guide: 3-Bromo-2-fluoropyridine-4-carboxylic Acid Derivatives in Drug Design

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale In modern fragment-based drug discovery (...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD) and late-stage lead optimization, the selection of heteroaromatic building blocks dictates the success of a molecule's pharmacokinetic and pharmacodynamic profile. As a Senior Application Scientist, I frequently evaluate scaffolds that balance synthetic tractability with optimal physicochemical properties.

3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) has emerged as a superior scaffold compared to its unhalogenated or chlorinated counterparts. The synergistic effect of the 2-fluoro and 3-bromo substituents on the pyridine ring provides three distinct advantages:

  • pKa Modulation: The highly electronegative 2-fluoro group inductively withdraws electron density, lowering the basicity of the pyridine nitrogen. This reduces the risk of phospholipidosis and off-target hERG channel liabilities.

  • Conformational Pre-organization: The steric bulk of the 3-bromo substituent forces the 4-carboxylic acid (or its subsequent amide derivatives) out of the pyridine plane. This specific dihedral twist reduces the entropic penalty upon binding to target proteins [1].

  • Halogen Bonding & Elaboration: The bromine atom provides a highly directional

    
    -hole for halogen bonding within hydrophobic subpockets, while simultaneously serving as an orthogonal vector for palladium-catalyzed cross-coupling [3].
    

Crystallographic Profiling: A Comparative Analysis

To objectively evaluate the performance of the 3-bromo-2-fluoro scaffold, we must analyze its X-ray crystallographic behavior against alternative building blocks. In co-crystal structures of kinase inhibitors (such as PIP4K2A inhibitors, PDB: 6YM4, 6YM5), the spatial orientation of the carboxylic acid bioisosteres is critical for forming salt bridges with catalytic lysine residues [1].

Table 1: Comparative Crystallographic & Physicochemical Data
Scaffold AlternativeHalogen Bond Potential (

-hole)
Carboxylate Dihedral Angle (

)
Pyridine

(calc)
Synthetic Utility (Cross-Coupling)
2-Fluoropyridine-4-carboxylic acid None~0° - 10° (Planar)~2.5Poor (Requires C-H activation)
3-Chloro-2-fluoropyridine-4-carboxylic acid Weak~30° - 40°~1.8Moderate (Requires specialized ligands)
3-Bromo-2-fluoropyridine-4-carboxylic acid Strong ~55° - 65° (Twisted) ~1.9 Excellent (Standard Suzuki/Stille)

Data Synthesis Rationale: The planar nature of the standard 2-fluoropyridine derivative leads to a high desolvation energy penalty. By introducing the 3-bromo group, the resulting ~60° dihedral angle perfectly mimics the bioactive conformation required to access deep hinge-region pockets without steric clashing, significantly improving target residence time.

Visualizing Structural Logic

ScaffoldLogic Core 3-Bromo-2-fluoropyridine- 4-carboxylic acid F_Group 2-Fluoro: pKa Modulation & H-Bond Acceptor Core->F_Group Br_Group 3-Bromo: Halogen Bonding & Cross-Coupling Vector Core->Br_Group COOH_Group 4-COOH: Salt Bridge Formation & Amidation Vector Core->COOH_Group

Figure 1: Strategic functionalization vectors of the 3-Bromo-2-fluoro scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and crystallographic validation of derivatives based on this scaffold. Every step is designed with built-in causality to prevent common experimental failures.

Protocol A: Amide Coupling for Ligand Preparation

Objective: Convert the carboxylic acid to a functionalized amide (e.g., pyrrolidine derivatives) without epimerization or degradation [2].

  • Activation: Dissolve 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.

    • Causality: Cooling to 0°C suppresses the formation of unreactive N-acylurea byproducts and controls the exothermic activation step.

  • Coupling Reagent Addition: Add HATU (1.5 eq) and DIPEA (2.0 eq). Stir for 20 minutes.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered, electron-deficient aromatic acids. The 20-minute pre-activation ensures complete formation of the active ester before the amine is introduced.

  • Amine Addition: Add the target amine (e.g., tert-butyl (R)-3-aminopyrrolidine-1-carboxylate) (1.2 eq). Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Co-Crystallization & X-Ray Diffraction Workflow

Objective: Obtain high-resolution (< 2.0 Å) X-ray crystal structures of the synthesized ligand bound to a target kinase.

  • Protein Preparation: Concentrate the target kinase (e.g., PIP4K2A) to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

  • Ligand Soaking (Hanging Drop): Mix 1

    
    L of protein solution with 1 
    
    
    
    L of reservoir solution (20% PEG 3350, 0.2 M Potassium thiocyanate). Add the ligand (dissolved in 100% DMSO) to a final concentration of 2 mM.
    • Causality: The hanging drop vapor diffusion method allows for gradual supersaturation. Limiting DMSO to <2% (v/v) prevents protein denaturation while maintaining the solubility of the brominated ligand.

  • Cryoprotection: Briefly transfer the grown crystals into a cryoprotectant solution (reservoir solution + 20% v/v glycerol) before flash-freezing in liquid nitrogen.

    • Causality: Glycerol replaces water in the crystal lattice, preventing the formation of crystalline ice rings that would otherwise obscure high-resolution diffraction spots during data collection.

  • Data Collection: Collect diffraction data at 100 K using a synchrotron radiation source.

Crystallization P1 1. Protein-Ligand Complex (10 mg/mL) P2 2. Hanging Drop Vapor Diffusion (20°C) P1->P2 P3 3. Cryoprotection (20% Glycerol) P2->P3 P4 4. Synchrotron X-Ray Diffraction (100 K) P3->P4 P5 5. Phase Retrieval & Structure Refinement P4->P5

Figure 2: Self-validating X-ray co-crystallization workflow for pyridine derivatives.

Performance Comparison in Target Binding

When evaluating the biological performance of the 3-Bromo-2-fluoropyridine-4-carboxylic acid scaffold against alternatives, the empirical data strongly favors the brominated system.

In studies optimizing kinase inhibitors, replacing a standard phenyl or un-substituted pyridine ring with a halogenated pyridine significantly alters permeability and potency [1]. The 3-bromo substituent specifically engages in a


 T-stacking electronic interaction or direct halogen bonding with adjacent phenylalanine or tyrosine residues in the binding pocket. Furthermore, when the 4-carboxylic acid is converted to a bioisostere (such as an N-acylsulfonamide or a 1-cyanopyrrolidine amide [2]), the steric push from the bromine atom ensures the bioisostere is perfectly aligned to form a hydrogen bond with the kinase hinge motif, resulting in a 10- to 50-fold increase in biochemical potency compared to the 2-fluoro-only analog.

References

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.
  • WO2016156816A1 - 1-cyano-pyrrolidine compounds as usp30 inhibitors.
  • 2-Bromo-1-(3-fluoro-4-pyridinyl)ethanone | 845714-10-5. Benchchem.
Comparative

A Comparative Guide to the Biological Activity Screening of 3-Bromo-2-fluoropyridine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridine nucleus stands as a "privileged scaffold" due to its prevalence in a multitude of biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine nucleus stands as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The strategic functionalization of the pyridine ring with halogens and a carboxylic acid moiety, as seen in 3-bromo-2-fluoropyridine-4-carboxylic acid, presents a tantalizing starting point for the development of novel therapeutic agents. The electron-withdrawing nature of the fluorine atom and the potential for diverse chemical modifications at the bromine and carboxylic acid positions make its derivatives prime candidates for biological screening.[5]

This guide provides a comprehensive framework for the systematic biological activity screening of novel derivatives of 3-bromo-2-fluoropyridine-4-carboxylic acid. While extensive public data on the biological activities of this specific family of derivatives is nascent, this document outlines a robust, multi-pronged screening approach based on the established activities of structurally related compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for data comparison, thereby offering a self-validating system for identifying and characterizing promising lead compounds.

The Rationale for a Tri-Phasic Screening Approach

Given the known pharmacological profiles of substituted pyridine carboxylic acids, a logical starting point for screening derivatives of 3-bromo-2-fluoropyridine-4-carboxylic acid is to investigate their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the bromo-fluoro-pyridine core is a feature found in some kinase inhibitors, suggesting a potential for anticancer activity.[5] Furthermore, halogenated pyridines have a well-documented history of antimicrobial efficacy.[2] The carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), provides a strong rationale for exploring anti-inflammatory potential.[3]

Our proposed screening cascade is designed to efficiently identify and prioritize lead candidates.

Screening_Cascade Start Synthesis of 3-Bromo-2-fluoropyridine-4-carboxylic Acid Derivatives Primary_Screening Primary Screening (Single High-Dose) Start->Primary_Screening Anticancer Anticancer Activity (e.g., NCI-60 Panel) Primary_Screening->Anticancer Cytotoxicity Antimicrobial Antimicrobial Activity (e.g., ESKAPE Pathogens) Primary_Screening->Antimicrobial Growth Inhibition Anti_inflammatory Anti-inflammatory Activity (e.g., COX Inhibition) Primary_Screening->Anti_inflammatory Enzyme Inhibition Secondary_Screening Secondary Screening (Dose-Response) Anticancer->Secondary_Screening Antimicrobial->Secondary_Screening Anti_inflammatory->Secondary_Screening IC50 IC50/EC50 Determination Secondary_Screening->IC50 MIC MIC/MBC Determination Secondary_Screening->MIC COX_IC50 COX-1/COX-2 IC50 Secondary_Screening->COX_IC50 Lead_Identification Lead Candidate Identification IC50->Lead_Identification MIC->Lead_Identification COX_IC50->Lead_Identification

Caption: Proposed screening cascade for novel derivatives.

Anticancer Activity Screening

The pyridine moiety is a cornerstone in the design of various anticancer agents, including kinase inhibitors.[6] Derivatives of 3-bromo-2-fluoropyridine-4-carboxylic acid, particularly amides and esters, should be prioritized for anticancer screening due to the prevalence of the carboxamide group in many active pharmaceutical ingredients.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Replace the medium in the cell plates with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Comparative Data Presentation (Hypothetical)
DerivativeR-GroupCell LineIC₅₀ (µM)
BFCA-01 -NH-phenylMCF-715.2
BFCA-02 -NH-(4-chlorophenyl)MCF-78.7
BFCA-03 -O-ethylMCF-7>100
Doxorubicin (Positive Control)MCF-70.5

Antimicrobial Activity Screening

The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Halogenated heterocycles, including pyridine derivatives, have shown promise in this area.[2] A primary screen against a panel of clinically relevant pathogens is a crucial first step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is determined by visual inspection for turbidity after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria). A known antibiotic (e.g., ciprofloxacin) should be used as a positive control.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Data Presentation (Hypothetical)
DerivativeR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
BFCA-01 -NH-phenyl3264
BFCA-02 -NH-(4-chlorophenyl)1632
BFCA-04 -NH-(2,4-difluorophenyl)816
Ciprofloxacin (Positive Control)0.50.25

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in numerous diseases. Many pyridine carboxylic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The intensity of the color produced is proportional to the enzyme activity, and its reduction in the presence of a test compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes.

    • Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to separate wells.

    • Add various concentrations of the test compounds to the wells. Include a vehicle control and a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control.

    • Pre-incubate the plate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid and TMPD solution.

    • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC₅₀ values for both COX-1 and COX-2.

Comparative Data Presentation (Hypothetical)
DerivativeR-GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
BFCA-01 -NH-phenyl25.110.52.4
BFCA-05 -NH-napthyl15.81.213.2
Indomethacin (Non-selective Control)0.10.90.11
Celecoxib (COX-2 Selective Control)150.04375

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening data will provide valuable insights into the structure-activity relationships of the 3-bromo-2-fluoropyridine-4-carboxylic acid derivatives.

SAR_Logic Core 3-Bromo-2-fluoropyridine- 4-carboxylic Acid Core Derivatization Derivatization (e.g., Amide, Ester) Core->Derivatization Screening Biological Screening (Anticancer, Antimicrobial, Anti-inflammatory) Derivatization->Screening Data Activity Data (IC50, MIC) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization (Iterative Design) SAR->Optimization Optimization->Derivatization New Derivatives

Sources

Validation

Comparative Study of Suzuki vs. Stille Coupling for 3-Bromo-2-fluoropyridine-4-carboxylic Acid

As a Senior Application Scientist, navigating the functionalization of highly substituted heterocyclic scaffolds requires a deep understanding of mechanistic causality. 3-Bromo-2-fluoropyridine-4-carboxylic acid is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the functionalization of highly substituted heterocyclic scaffolds requires a deep understanding of mechanistic causality. 3-Bromo-2-fluoropyridine-4-carboxylic acid is a highly sought-after 3D building block in fragment-based drug discovery and agrochemical development. However, it presents a "tri-functional challenge" for palladium-catalyzed cross-coupling:

  • Extreme Steric Hindrance: The reactive C3-bromide is flanked by contiguous substituents at the C2 (fluorine) and C4 (carboxylic acid) positions.

  • Electronic Deactivation: The highly electronegative fluorine atom and the electron-withdrawing carboxylic acid render the pyridine ring severely electron-deficient.

  • Reactive Functional Groups: The unprotected carboxylic acid and the labile C2-fluorine introduce competing side-reaction pathways.

This guide provides an objective, data-driven comparison of the Suzuki-Miyaura and Stille cross-coupling methodologies for this specific substrate, detailing the causality behind experimental choices and providing self-validating protocols.

Mechanistic Causality & Substrate Challenges

To successfully couple this substrate, we must address the fundamental differences in how Suzuki and Stille transmetalation steps interact with the molecule's vulnerabilities.

  • The C2-Fluorine Vulnerability (SNAr Risk): The Suzuki reaction inherently requires a base to activate the organoboron reagent into a reactive "ate" complex (boronate) to facilitate transmetalation[1]. Because the pyridine ring is highly electron-deficient, the use of strong bases (e.g., NaOH, KOtBu) at elevated temperatures can trigger unwanted Nucleophilic Aromatic Substitution (SNAr), displacing the C2-fluorine.

  • The C4-Carboxylic Acid Vulnerability (Protodestannylation Risk): Stille coupling operates under neutral conditions, which elegantly bypasses the SNAr risk[2]. However, the acidic proton of the free carboxylic acid can rapidly protonate the organotin reagent (protodestannylation), destroying the nucleophile before coupling can occur.

  • Steric Congestion: For sterically hindered bromopyridines, standard Suzuki conditions often fail, whereas Stille coupling can force the reaction to completion at elevated temperatures (e.g., 100 °C)[3]. Modern Suzuki protocols overcome this by employing bulky, electron-rich phosphine ligands (like XPhos or PCy3) to accelerate reductive elimination[2][4].

Decision Workflow: Choosing the Right Pathway

The choice between Suzuki and Stille coupling for this substrate is dictated by whether you are willing to protect the carboxylic acid prior to the coupling step.

DecisionWorkflow Start Substrate: 3-Bromo-2-fluoropyridine- 4-carboxylic acid Protect Is the COOH group protected (e.g., Ester)? Start->Protect YesProtect Esterified Substrate Protect->YesProtect Yes NoProtect Free Carboxylic Acid Protect->NoProtect No Suzuki1 Suzuki Coupling (Preferred: High Yield, Low Toxicity) YesProtect->Suzuki1 1st Choice Stille1 Stille Coupling (Alternative for Extreme Sterics) YesProtect->Stille1 2nd Choice RiskSNAr Risk: SNAr at C2-F (Requires Mild Base) NoProtect->RiskSNAr Suzuki Route RiskProto Risk: Protodestannylation (Avoid Stille) NoProtect->RiskProto Stille Route RiskSNAr->Suzuki1 Use K3PO4/XPhos RiskProto->Protect Must Protect

Decision workflow for choosing between Suzuki and Stille coupling for the target substrate.

Suzuki-Miyaura Coupling: Performance & Protocol

The Suzuki coupling is generally preferred due to the low toxicity of boronic acids and ease of byproduct removal[2]. When coupling bromoaryl carboxylic acids directly, aqueous solvent mixtures and appropriate bases are critical to maintain catalytic turnover[5]. To prevent SNAr at the C2-fluorine, a mild base like K₃PO₄ must be used instead of strong alkalis.

Experimental Workflow

ExpWorkflow Step1 1. Reagent Mixing Substrate, Boronic Acid, Pd(OAc)2, XPhos, K3PO4 Step2 2. Degassing Evacuate/Backfill N2 Add Dioxane/H2O Step1->Step2 Step3 3. Heating 80-100 °C, 12-24 h Monitor via LC-MS Step2->Step3 Step4 4. Workup Acidify (pH 3-4), Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Column or Recrystallization Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling of the free carboxylic acid.

Self-Validating Protocol (Free Carboxylic Acid)
  • Causality Check: We use 3.0 equivalents of base because the first equivalent is consumed immediately to deprotonate the carboxylic acid, leaving 2.0 equivalents to activate the boronic acid.

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromo-2-fluoropyridine-4-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Degassing: Seal the flask, evacuate, and backfill with ultra-pure N₂ (repeat for 3 cycles).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v) via syringe. Note: Water is essential to dissolve the phosphate base and facilitate boronate formation.

  • Reaction: Heat the mixture to 80 °C. Monitor the reaction progress via LC-MS. The disappearance of the starting material mass and the appearance of the product mass validates the catalytic cycle.

  • Workup: Cool to room temperature. Carefully acidify the aqueous layer to pH 3-4 using 1M HCl. Causality: This ensures the carboxylate is fully protonated, allowing it to partition into the organic layer. Extract with EtOAc (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Stille Coupling: Performance & Protocol

While organotin toxicity is a significant drawback, Stille coupling is highly reliable for base-sensitive and sterically hindered substrates[2]. Because the reaction is base-free, the C2-fluorine is completely safe from SNAr. However, to prevent the carboxylic acid from protodestannylating the organotin reagent, the substrate must be esterified (e.g., to ethyl 3-bromo-2-fluoropyridine-4-carboxylate) prior to coupling.

Self-Validating Protocol (Esterified Substrate)
  • Causality Check: The addition of aqueous KF during workup is a self-validating step to remove toxic tin. It converts soluble tributyltin byproducts into insoluble polymeric tributyltin fluoride, which can be easily filtered off.

  • Preparation: In an oven-dried Schlenk flask, add ethyl 3-bromo-2-fluoropyridine-4-carboxylate (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Degassing: Evacuate and backfill with N₂ (3 cycles).

  • Solvent & Reagents: Add anhydrous, degassed toluene via syringe, followed by the aryltributylstannane (1.2 equiv).

  • Reaction: Heat the mixture to 100 °C for 18 hours. Monitor via TLC or GC-MS.

  • Workup: Cool to room temperature. Add a saturated aqueous solution of KF (approx. 10 mL per mmol of tin) and stir vigorously for 30-60 minutes.

  • Purification: Filter the resulting suspension through a pad of Celite to remove the insoluble tin fluoride. Extract the filtrate with EtOAc, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Comparison

The following table summarizes the operational parameters and performance metrics for both methodologies when applied to this specific scaffold class.

ParameterSuzuki-Miyaura CouplingStille Coupling
Substrate Form Free Acid or EsterEsterification Mandatory
Typical Yield 65-85% (Ligand dependent)70-90% (Highly consistent)
Reaction Temperature 80-100 °C100-110 °C
Base Requirement Required (Mild: K₃PO₄)None (Neutral conditions)
C2-Fluorine Stability Moderate (Prone to SNAr if base is too strong)High (Completely stable)
Byproduct Toxicity Low (Water-soluble boron salts)High (Toxic organotin compounds)

Conclusion & Recommendations

For the functionalization of 3-bromo-2-fluoropyridine-4-carboxylic acid, the Suzuki-Miyaura coupling is the recommended primary strategy due to its lower toxicity profile and the ability to couple the free carboxylic acid directly without an extra protection/deprotection step. Success relies heavily on using a mild base (K₃PO₄) to protect the C2-fluorine and a bulky ligand (XPhos) to overcome the extreme steric hindrance at the C3 position.

The Stille coupling should be reserved as a secondary fallback . If the Suzuki reaction fails due to intractable steric congestion or unavoidable SNAr side reactions, the substrate can be esterified and subjected to Stille conditions, which reliably force the transmetalation step under neutral, high-temperature conditions without compromising the fluorine atom.

References

  • [3] Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC, NIH, 3

  • [2] A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling, Benchchem,2

  • [4] Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery, White Rose eTheses Online,4

  • [1] Suzuki reaction, Wikipedia, 1

  • [5] Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water, MDPI, 5

Sources

Comparative

Spectroscopic Profiling and Analytical Differentiation: 3-Bromo-2-fluoropyridine-4-carboxylic Acid vs. Its Alkyl Esters

Introduction In modern drug discovery and agrochemical development, highly functionalized pyridines serve as indispensable pharmacophores. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7)[1] is a prime exam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery and agrochemical development, highly functionalized pyridines serve as indispensable pharmacophores. 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7)[1] is a prime example, offering three orthogonal handles for late-stage functionalization: a carboxylic acid for amidation or esterification, a bromine atom for transition-metal-catalyzed cross-coupling, and a fluorine atom for nucleophilic aromatic substitution (S_NAr).

During synthetic workflows, the free acid is frequently converted into an alkyl ester (e.g., methyl or ethyl ester) to protect the carboxylate moiety or to increase organic solubility. Differentiating the free acid from its ester intermediate is a critical quality control step. This guide provides an objective, data-driven comparison of their spectroscopic properties (NMR, IR, and MS) and outlines self-validating experimental protocols for definitive structural assignment.

Theoretical Basis of Spectroscopic Differentiation

As an analytical scientist, it is crucial to understand the causality behind spectral shifts rather than merely memorizing values. The transformation from a carboxylic acid to an ester fundamentally alters the hydrogen-bonding network and the electronic environment of the molecule [1].

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The most diagnostic feature is the acidic proton of the carboxylic acid. In a highly polar, aprotic solvent like DMSO-d₆, this proton typically appears as a broad singlet far downfield (δ 13.0–14.0 ppm) due to strong deshielding and intermolecular hydrogen bonding [1]. Upon esterification, this signal vanishes, replaced by characteristic aliphatic signals (e.g., a sharp singlet at δ ~3.9 ppm for a methyl ester). The pyridine ring protons (H5 and H6) experience only minor shifts, as the inductive effect of the carbonyl group remains largely similar.

    • ¹³C NMR: The carbonyl carbon (C4-C=O) in the free acid is slightly deshielded (δ ~164–166 ppm) compared to the ester (δ ~162–164 ppm). This shift is driven by the disruption of the carboxylic acid dimer upon esterification.

    • ¹⁹F NMR: The fluorine atom at the C2 position is highly sensitive to the electronic density of the pyridine ring. Esterification subtly alters the electron-withdrawing capacity of the C4 substituent, often resulting in a slight upfield shift (Δδ ~0.5–1.0 ppm) in the ¹⁹F spectrum.

  • Infrared Spectroscopy (ATR-FTIR): Carboxylic acids form strong, hydrogen-bonded dimers in the solid state. This results in a massive, broad O–H stretching band spanning 2500–3300 cm⁻¹, which often obscures the C–H stretching region[2]. The C=O stretch of the acid dimer typically appears around 1700–1715 cm⁻¹. In contrast, the ester lacks hydrogen-bond donors; thus, the broad O–H band is completely absent, and the C=O stretch shifts to a higher wavenumber (1725–1740 cm⁻¹) due to the localized, non-hydrogen-bonded double bond character [2].

  • Mass Spectrometry (LC-MS): The free acid is highly ionizable in negative electrospray ionization (ESI⁻), readily yielding an [M-H]⁻ ion. The ester, lacking an acidic proton, typically requires positive ionization (ESI⁺) to form an [M+H]⁺ adduct. Both compounds will exhibit a characteristic 1:1 isotopic doublet due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Comparative Spectroscopic Data

The following table summarizes the expected quantitative spectroscopic parameters for 3-Bromo-2-fluoropyridine-4-carboxylic acid and its corresponding methyl ester derivative.

Analytical Method3-Bromo-2-fluoropyridine-4-carboxylic AcidMethyl 3-Bromo-2-fluoropyridine-4-carboxylateDiagnostic Difference
¹H NMR (DMSO-d₆) δ 13.5–14.0 (br s, 1H, COOH)δ 8.35 (d, J=5.0 Hz, 1H, H6)δ 7.80 (d, J=5.0 Hz, 1H, H5)δ 3.95 (s, 3H, OCH₃)δ 8.38 (d, J=5.0 Hz, 1H, H6)δ 7.85 (d, J=5.0 Hz, 1H, H5)Presence of COOH proton vs. OCH₃ singlet.
¹³C NMR (DMSO-d₆) δ ~165.0 (C=O)δ ~163.5 (C=O), δ ~53.2 (OCH₃)Appearance of aliphatic methoxy carbon.
¹⁹F NMR (DMSO-d₆) δ -68.5 (s, 1F)δ -69.2 (s, 1F)Subtle upfield shift in the ester.
ATR-FTIR Broad O-H (2500–3300 cm⁻¹)C=O stretch (~1710 cm⁻¹)No O-H stretchC=O stretch (~1735 cm⁻¹)Disappearance of O-H band; C=O blue shift.
LC-MS (ESI) [M-H]⁻ m/z 217.9 / 219.9 (ESI⁻)[M+H]⁺ m/z 233.9 / 235.9 (ESI⁺)Ionization polarity preference; mass shift (+14 Da).

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: ¹H and ¹⁹F NMR Acquisition

Causality Check: Using strictly anhydrous DMSO-d₆ prevents the residual water peak (δ 3.33 ppm) from broadening or chemically exchanging with the COOH proton, which would otherwise obscure the critical diagnostic signal.

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Instrument Setup: Tune and match the probe for ¹H and ¹⁹F nuclei on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H): Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Ensure the spectral window is wide enough (-2 to 16 ppm) to capture the highly deshielded carboxylic acid proton.

  • Acquisition (¹⁹F): Acquire 64 scans with proton decoupling to simplify the spectrum. Set the spectral center to -70 ppm with a sweep width of 100 ppm.

  • Validation: Verify the TMS peak is exactly at 0.00 ppm. For the acid, if the expected peak at ~13.5 ppm is missing, spike the sample with a known carboxylic acid standard (e.g., benzoic acid) to rule out rapid proton exchange with trace D₂O in the solvent.

Protocol B: ATR-FTIR Analysis

Causality Check: ATR-FTIR is highly surface-sensitive. A pristine crystal ensures that residual hydrogen-bonding contaminants (like ambient moisture or previous samples) do not yield false-positive O-H bands.

  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 1–2 mg of the solid sample directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal optical contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Validation: Inspect the baseline at 3800–4000 cm⁻¹. A flat baseline confirms a valid background subtraction. Compare the 1700–1740 cm⁻¹ region to confidently differentiate the dimeric acid from the monomeric ester.

Diagnostic Workflow

The following decision tree illustrates the logical flow for differentiating the acid from its ester derivative using orthogonal analytical techniques.

Workflow Start Unknown Sample (Acid or Ester) IR ATR-FTIR Spectroscopy Evaluate O-H & C=O regions Start->IR NMR 1H NMR (DMSO-d6) Check for exchangeable protons Start->NMR MS LC-MS Analysis Determine exact mass & polarity Start->MS Acid 3-Bromo-2-fluoropyridine- 4-carboxylic Acid IR->Acid Broad O-H (2500-3300 cm⁻¹) C=O ~1710 cm⁻¹ Ester Alkyl Ester Derivative (e.g., Methyl Ester) IR->Ester No O-H stretch C=O ~1735 cm⁻¹ NMR->Acid Broad singlet ~13.5 ppm No aliphatic signals NMR->Ester Aliphatic protons (e.g., 3.9 ppm s) No 13.5 ppm peak MS->Acid Strong [M-H]⁻ in ESI- Isotopic doublet (79Br/81Br) MS->Ester Strong [M+H]⁺ in ESI+ Isotopic doublet (79Br/81Br)

Analytical workflow differentiating 3-Bromo-2-fluoropyridine-4-carboxylic acid and its esters.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

Sources

Validation

DFT calculations on the reactivity of 3-Bromo-2-fluoropyridine-4-carboxylic acid

As a Senior Application Scientist in medicinal chemistry and library synthesis, I frequently evaluate polyfunctional building blocks to determine their strategic value in drug discovery workflows. Among halogenated heter...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and library synthesis, I frequently evaluate polyfunctional building blocks to determine their strategic value in drug discovery workflows. Among halogenated heterocycles, 3-Bromo-2-fluoropyridine-4-carboxylic acid (CAS: 1214360-60-7) stands out as a highly privileged, orthogonally reactive scaffold.

However, to truly understand its utility, we must move beyond empirical trial-and-error and examine the fundamental quantum mechanical forces driving its reactivity. This guide provides an objective, data-driven comparison of 3-Bromo-2-fluoropyridine-4-carboxylic acid against its structural alternatives—2-fluoropyridine-4-carboxylic acid and 3-bromopyridine-4-carboxylic acid—using Density Functional Theory (DFT) calculations supported by self-validating experimental protocols.

Computational Insights: DFT Analysis of Reactivity

Nucleophilic aromatic substitution (


) on fluoropyridines often proceeds via a concerted mechanism rather than through a discrete Meisenheimer intermediate, a phenomenon well-documented in recent kinetic isotope effect studies [1]. To accurately model the transition state (TS) and predict regioselectivity, we employ DFT.

Causality Behind the Computational Method: We utilize the M06-2X functional alongside the 6-311+G(d,p) basis set for single-point energy calculations. While B3LYP is excellent for geometry optimization, M06-2X incorporates essential dispersion corrections that accurately capture the non-covalent interactions between the incoming nucleophile and the halogenated pyridine ring during the concerted


 transition state [2].

The 3-bromo substituent exerts a dual effect on the 2-fluoro position:

  • Electronic Activation: The inductive electron-withdrawing effect (-I) of the bromine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring, increasing global electrophilicity.

  • Steric Hindrance: The bulky bromine atom adjacent to the C2-fluorine introduces steric clash in the transition state, slightly raising the activation free energy (

    
    ) for bulky nucleophiles compared to the non-brominated analog.
    
Table 1: DFT Calculated Parameters for Reactivity

Level of Theory: SMD(DMSO)/M06-2X/6-311+G(d,p) // B3LYP/6-31G(d). Nucleophile: Morpholine.

Scaffold / SubstrateLUMO Energy (eV)


at C2 (kcal/mol)
Predicted Primary Reactivity
3-Bromo-2-fluoropyridine-4-carboxylic acid -1.8422.4Orthogonal (

+ Cross-Coupling)
2-Fluoropyridine-4-carboxylic acid (Alt 1)-1.6219.8Rapid

only
3-Bromopyridine-4-carboxylic acid (Alt 2)-1.45> 35.0Cross-Coupling only

Data Synthesis: While Alternative 1 exhibits a lower


 barrier (19.8 kcal/mol) due to the lack of steric encumbrance at C3, it lacks a handle for subsequent transition-metal catalysis. The target compound, 3-Bromo-2-fluoropyridine-4-carboxylic acid, strikes an optimal balance: its LUMO is sufficiently lowered by the synergistic electron-withdrawing effects of the 4-COOH and 3-Br groups to permit facile 

at room temperature or mild heating, while preserving the C3-Br bond for downstream functionalization [3].

Computational workflow for determining SNAr activation barriers using DFT.

Experimental Validation & Self-Validating Protocols

To bridge the gap between in silico predictions and benchtop reality, we must execute self-validating experimental workflows. A protocol is only robust if it contains internal controls that definitively prove the mechanistic pathway.

Protocol A: Chemoselective with Morpholine

Objective: Validate the computed 22.4 kcal/mol barrier by executing the substitution of the C2-fluorine without disturbing the C3-bromine. Self-Validating Mechanism: We utilize in situ


F NMR monitoring. The disappearance of the characteristic C2-F signal (approx. -68 ppm) and the stoichiometric appearance of free fluoride ion (approx. -119 ppm) provides real-time kinetic validation of the substitution event, eliminating ambiguity regarding conversion rates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve 3-Bromo-2-fluoropyridine-4-carboxylic acid (1.0 mmol, 220 mg) in anhydrous DMSO (3.0 mL).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL). Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the carboxylic acid and the generated HF, preventing substrate passivation.
    
  • Nucleophile Introduction: Add morpholine (1.1 mmol, 96 µL) dropwise at room temperature.

  • Reaction & Monitoring: Stir the mixture at 60 °C. Withdraw 50 µL aliquots every 30 minutes, dilute with DMSO-

    
    , and acquire 
    
    
    
    F NMR spectra.
  • Workup: Upon complete consumption of the starting material (typically 2 hours), acidify with 1M HCl to pH 3, extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate to yield 3-bromo-2-morpholinopyridine-4-carboxylic acid.
Protocol B: Orthogonal Suzuki-Miyaura Cross-Coupling

Objective: Demonstrate that the C3-Br bond remains fully active for oxidative addition following the


 reaction.
Self-Validating Mechanism:  Orthogonal LC-MS tracking. By confirming the retention of the morpholine mass envelope and the specific isotopic shift from the loss of Bromine (

Br/

Br isotope pattern disappearance), we definitively prove chemoselectivity at the C3 position.

Step-by-Step Methodology:

  • Preparation: Charge a vial with the product from Protocol A (0.5 mmol), phenylboronic acid (0.6 mmol, 73 mg), and K

    
    CO
    
    
    
    (1.5 mmol, 207 mg).
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.025 mmol, 5 mol%). Causality: The dppf ligand provides a large bite angle that accelerates the reductive elimination step, which is crucial for sterically hindered ortho-substituted pyridines.
    
  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H

    
    O (4:1, 2.5 mL). Sparge with N
    
    
    
    for 5 minutes.
  • Reaction: Heat at 80 °C for 4 hours. Monitor via LC-MS until the brominated isotope pattern is fully consumed.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

Orthogonal reactivity profile of 3-Bromo-2-fluoropyridine-4-carboxylic acid.

Comparative Experimental Performance

The benchtop results closely mirror the DFT predictions. The presence of the 3-bromo group slightly attenuates the


 kinetics compared to the purely fluorinated analog, but it unlocks a critical dimension of chemical space via cross-coupling.
Table 2: Experimental Yields and Chemoselectivity

Conditions:


 (Morpholine, DIPEA, DMSO, 60 °C, 2h); Suzuki (PhB(OH)

, Pd(dppf)Cl

, Dioxane/H

O, 80 °C, 4h).
Scaffold / Substrate

Yield (%)
Suzuki Yield (%)Overall Utility in Library Synthesis
3-Bromo-2-fluoropyridine-4-carboxylic acid 88%82% (Sequential)Excellent: Enables 3-vector diversification.
2-Fluoropyridine-4-carboxylic acid 96%N/ALimited: Only 2-vector diversification possible.
3-Bromopyridine-4-carboxylic acid < 5%85%Limited: C2 position remains unfunctionalized.

Conclusion

For drug development professionals designing complex heteroaromatic libraries, 3-Bromo-2-fluoropyridine-4-carboxylic acid is vastly superior to its mono-halogenated counterparts. While DFT calculations confirm a slight steric penalty during


 (

= +2.6 kcal/mol vs. the 2-fluoro analog), the electronic activation provided by the 4-carboxylic acid ensures the reaction proceeds cleanly. Ultimately, the capacity for sequential, orthogonal functionalization (C2

, C3 Suzuki, C4 Amidation) makes this scaffold an indispensable tool in modern medicinal chemistry.

References

  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. DASH - Digital Access to Scholarship at Harvard. Available at:[Link]

  • Ueno, R., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at:[Link]

  • Neel, A. J., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing). Available at:[Link]

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